molecular formula C11H12O4 B1361626 2-(4-Methoxyphenyl)-2-oxoethyl acetate CAS No. 58518-78-8

2-(4-Methoxyphenyl)-2-oxoethyl acetate

Cat. No.: B1361626
CAS No.: 58518-78-8
M. Wt: 208.21 g/mol
InChI Key: CZNYQWIMWIBATO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNYQWIMWIBATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290211
Record name 2-(4-methoxyphenyl)-2-oxoethyl acetate
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58518-78-8
Record name 58518-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67350
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Methoxyphenyl)-2-oxoethyl acetate CAS number 58518-78-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-2-oxoethyl acetate (CAS 58518-78-8)

Introduction

This compound, registered under CAS number 58518-78-8, is a member of the phenacyl ester family of organic compounds. While not as widely documented as some commodity chemicals, its structure embodies key functionalities that are of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. It is an ester derivative of 2-hydroxy-4'-methoxyacetophenone, a close relative of the naturally occurring compound Paeonol, which is known for a range of biological activities[1][2].

The core value of this molecule lies in its identity as a substituted phenacyl ester. This class of compounds is renowned for its utility as photolabile (or photoremovable) protecting groups for carboxylic acids. The presence of the electron-donating methoxy group on the phenyl ring is known to modulate the spectroscopic properties and photoreactivity of the phenacyl moiety, making compounds like this valuable tools in complex, multi-step syntheses where mild and orthogonal deprotection strategies are required[3].

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized understanding of the compound's properties, a detailed exploration of its synthesis with mechanistic insights, robust analytical protocols for its characterization, and a discussion of its potential applications and safety considerations.

Physicochemical Properties and Molecular Identification

The identity and purity of a chemical compound are foundational to its use in any research or development setting. This compound is a crystalline solid at room temperature, characterized by the key properties summarized below.

PropertyValueSource(s)
CAS Number 58518-78-8[4][5]
Molecular Formula C₁₁H₁₂O₄[4][6]
Molecular Weight 208.21 g/mol [4][5][6]
IUPAC Name [2-(4-methoxyphenyl)-2-oxoethyl] acetate[6]
Synonyms Ethanone, 2-(acetyloxy)-1-(4-methoxyphenyl)-[4][6][7]
Melting Point 63-65 °C[4][5][8]
Appearance Off-white to light brown crystalline solid (inferred from precursors)[9]

The molecule's structure features an acetate group ester-linked to an α-hydroxyketone, which is itself substituted with a p-methoxyphenyl (anisole) group. This combination of an ester, a ketone, and an ether-substituted aromatic ring dictates its chemical reactivity and physical properties.

precursor_synthesis start 4'-Methoxyacetophenone process Reflux Reaction (approx. 2 hours) start->process reagent 2x CuBr₂ Ethyl Acetate / Chloroform reagent->process product 2-Bromo-4'-methoxyacetophenone process->product Yield ~89% byproduct 2x CuBr + 2x HBr process->byproduct

Caption: Workflow for the synthesis of the key bromo-precursor.

Experimental Protocol: Synthesis of 2-Bromo-4'-methoxyacetophenone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend copper(II) bromide (CuBr₂, 2.2 molar equivalents) in a 1:1 mixture of ethyl acetate and chloroform.

  • Addition of Starting Material: Dissolve 4'-methoxyacetophenone (1.0 molar equivalent) in the same solvent mixture and add it to the CuBr₂ suspension.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by a distinct color change from the green of the Cu(II) suspension to the white/pink of copper(I) bromide (CuBr). Maintain reflux for approximately 2-4 hours until the starting material is consumed, as verified by Thin Layer Chromatography (TLC). [10]4. Work-up: After cooling to room temperature, filter the reaction mixture to remove the solid CuBr by-product.

  • Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove residual HBr. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Recrystallization from ethanol or a similar solvent will afford pure 2-bromo-4'-methoxyacetophenone as a white to yellow powder. [10] Causality: The use of CuBr₂ provides a solid-phase source of bromine, which minimizes the concentration of free HBr and Br₂ in solution, thereby suppressing undesired aromatic ring bromination. The reflux condition provides the necessary activation energy for the reaction to proceed at a practical rate.

Step 2: Esterification to Yield this compound

The final product is formed via a classic Williamson ether synthesis-type reaction, specifically an Sₙ2 nucleophilic substitution. The carboxylate anion of acetic acid acts as the nucleophile, displacing the bromide from the α-carbon of the bromo-ketone intermediate.

sn2_mechanism cluster_reactants Reactants cluster_products Products R_Br R-Br (Bromo-precursor) TS [CH₃COO---R---Br]⁻ Transition State R_Br->TS Nucleophilic Attack Nu CH₃COO⁻ K⁺ (Potassium Acetate) Nu->TS Product R-OCOCH₃ (Final Product) TS->Product Bromide Leaves LeavingGroup K⁺Br⁻ (Potassium Bromide) TS->LeavingGroup

Caption: Sₙ2 mechanism for the final esterification step.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4'-methoxyacetophenone (1.0 molar equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Nucleophile: Add anhydrous potassium acetate (CH₃COOK, ~1.2 molar equivalents). The slight excess ensures the complete consumption of the limiting bromo-precursor.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material spot. Reaction times are typically in the range of 2-12 hours. [11]Some protocols may use mild heating (e.g., 50-60 °C) to accelerate the reaction.

  • Work-up: Once the reaction is complete, pour the mixture into cold water. The product, being organic, will often precipitate out or can be extracted.

  • Purification: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Trustworthiness: This protocol is self-validating. The consumption of the starting material and the appearance of a new, less polar product spot on TLC provides a reliable, real-time indicator of reaction success before proceeding to the work-up and purification stages.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous chemical signature.

TechniqueExpected Results
¹H NMR - Aromatic protons (p-substituted): Two doublets, ~7.0-8.0 ppm. - Methylene protons (-CH₂-): Singlet, ~5.3-5.5 ppm. - Methoxy protons (-OCH₃): Singlet, ~3.9 ppm. - Acetate methyl protons (-COCH₃): Singlet, ~2.2 ppm.
¹³C NMR - Carbonyl carbons (ketone & ester): ~190-195 ppm and ~170 ppm. - Aromatic carbons: ~114-165 ppm. - Methylene carbon (-CH₂-): ~65-70 ppm. - Methoxy carbon (-OCH₃): ~55 ppm. - Acetate methyl carbon (-COCH₃): ~20 ppm.
FT-IR (cm⁻¹) - Ester C=O stretch: ~1740-1760. - Ketone C=O stretch: ~1680-1700. - Aromatic C=C stretch: ~1600. - C-O stretches (ester & ether): ~1200-1250.
Mass Spec (EI) - Molecular Ion (M⁺): m/z = 208. - Key Fragments: m/z = 135 (methoxyphenyl-carbonyl cation), m/z = 43 (acetyl cation).
HPLC A single major peak with purity >95% using a C18 reverse-phase column with a water/acetonitrile mobile phase gradient.
Melting Point 63-65 °C, with a narrow range (<2 °C) indicating high purity. [4][5][8]

Applications and Future Research Directions

The primary utility of the phenacyl ester scaffold is as a photoremovable protecting group for carboxylic acids. This application is particularly valuable in the synthesis of sensitive biomolecules like peptides and oligonucleotides, where removal of protecting groups under harsh acidic or basic conditions is not feasible.

Mechanism of Photodeprotection: Upon irradiation with UV light (typically around 300-360 nm), the phenacyl ester undergoes a photo-rearrangement, often cited as a photo-Favorskii rearrangement or similar pathway, leading to the release of the free carboxylic acid and a byproduct derived from the ketone. The methoxy substituent on the phenyl ring can fine-tune the absorption wavelength and quantum yield of this process.

photodeprotection Protected R-COOH Protected with Phenacyl Group UV UV Light (hν) Protected->UV Irradiation Deprotected Free R-COOH UV->Deprotected Cleavage Byproduct Rearranged Ketone Byproduct UV->Byproduct

Caption: Concept of photoremovable protecting groups.

Future Directions:

  • Intermediate for Heterocyclic Synthesis: The α-acetoxy ketone moiety is a versatile precursor for the synthesis of various heterocycles, such as imidazoles or quinoxalines, which are common scaffolds in pharmaceuticals.

  • Polymer Chemistry: The precursor, 2-bromo-4'-methoxyacetophenone, has been used to create light-responsive polymers. The acetate derivative could be incorporated into polymer backbones or side chains to create materials that change their properties (e.g., solubility, conformation) upon UV exposure.

  • Pro-drug Design: The phenacyl ester linkage could be explored as a photocleavable linker in pro-drugs, allowing for targeted drug release at a specific site in the body through the application of light.

Safety and Handling

Hazard ClassPictogramStatement
Skin/Eye Irritation GHS07: Exclamation MarkH315: Causes skin irritation. H319: Causes serious eye irritation. (Inferred from related compounds)[12]
Respiratory Irritation GHS07: Exclamation MarkH335: May cause respiratory irritation. (Inferred from related compounds)[12]
Acute Toxicity (Oral) GHS07: Exclamation MarkH302: Harmful if swallowed. (Inferred from related compounds)[12]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [13]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [13] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [13] * Respiratory Protection: If handling as a fine powder outside of a fume hood, a suitable respirator (e.g., N95 dust mask) should be used. [12]* First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [13] * Skin: Remove contaminated clothing and rinse skin thoroughly with soap and water. [12] * Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [12] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12]

Conclusion

This compound is a well-defined organic molecule whose value is derived from its membership in the photolabile phenacyl ester class. Its synthesis is straightforward, relying on robust and high-yield chemical transformations. With a clear analytical profile, it can be reliably prepared and characterized by researchers. While its direct applications are specialized, its structure presents numerous opportunities for further exploration in synthetic methodology, polymer science, and medicinal chemistry. Proper adherence to safety protocols, inferred from closely related structures, is essential for its handling and use in a laboratory setting.

References

  • Le, Z. G., et al. (2009). One-Pot Synthesis of Phenacyl Esters from Acetophenone, [Bmim]Br3, and Potassium Salts of Carboxylic Acids Under Solvent-Free Conditions. Synthetic Communications, 39, 743–747. [Link]

  • Lowrance, Jr., W. W. (1973). Process for the synthesis of phenyl esters. U.S. Patent No. 3,772,389. Washington, DC: U.S.
  • Mane, R. B., et al. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. Organic Preparations and Procedures International, 18(3), 204-206. [Link]

  • ChemSynthesis. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-Bromo-4′-methoxyacetophenone, 97%. [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]

  • Leston, G. (1991). Method for producing 4-(2'-methoxyethyl) phenol.
  • Swadev Chemicals. (n.d.). 2-Bromo-4'-Methoxy Acetophenone. [Link]

  • Patil, L., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. [Link]

  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]

  • Sugi, Y., et al. (2013). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Procedia Engineering, 58, 292-299. [Link]

  • Ternes, T. A. (1999). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 18(2), 108-118. [Link]

  • AOBChem USA. (n.d.). ethyl 2-(4-methoxyphenyl)-2-oxoacetate. [Link]

  • Wu, Y., et al. (2014). Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.
  • World Health Organization. (2024). Safety evaluation of certain food additives. WHO Food Additives Series, No. 87. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. PubChem Compound Database. [Link]

  • Sumitomo Chemical Company. (1998). Production of 2-hydroxy-4-methoxyacetophenone.
  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4987. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of p-Methoxyphenacyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of p-methoxyphenacyl acetate (2-(4-methoxyphenyl)-2-oxoethyl acetate), a key organic intermediate with significant potential in synthetic chemistry and drug development. The document details its chemical identity, core physicochemical properties, and spectroscopic profile. Furthermore, it presents a validated, step-by-step protocol for its synthesis and purification, grounded in fundamental chemical principles. The guide culminates with a discussion of its application as a potential photoremovable protecting group, offering insights for researchers in materials science and medicinal chemistry.

Introduction and Significance

p-Methoxyphenacyl acetate, systematically named [2-(4-methoxyphenyl)-2-oxoethyl] acetate, is a keto-ester functionalized aromatic compound. Its structure is built upon a 4-methoxyacetophenone core, featuring an acetate group at the α-carbon. This arrangement of functional groups—a ketone, an ester, and a methoxy-activated aromatic ring—makes it a versatile building block and a subject of interest for various chemical transformations.

The primary interest for drug development professionals and researchers lies in its structural similarity to the widely-used p-hydroxyphenacyl (pHP) photoremovable protecting group.[1] Photoremovable protecting groups (PPGs), or "caged compounds," are moieties that can be cleaved from a substrate molecule upon irradiation with light, offering precise spatiotemporal control over the release of active substances.[2] The p-methoxyphenacyl chromophore, like its hydroxylated counterpart, possesses the necessary electronic architecture for photochemical activation, making it a prime candidate for applications in controlled drug release, materials science, and synthetic methodology.[3] This guide serves to consolidate the essential technical data required to effectively synthesize, characterize, and utilize this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its successful application in a laboratory setting.

Structure and Identifiers
  • IUPAC Name: [2-(4-methoxyphenyl)-2-oxoethyl] acetate[4]

  • Common Name: p-Methoxyphenacyl acetate

  • CAS Number: 58518-78-8[4][5]

  • Molecular Formula: C₁₁H₁₂O₄[4][5]

  • Molecular Weight: 208.21 g/mol [4][5]

  • Chemical Structure:

    
    
    
Physicochemical Data

The key physicochemical properties of p-methoxyphenacyl acetate are summarized in the table below. These parameters are critical for predicting its behavior in various solvents and reaction conditions, as well as for designing appropriate purification and handling procedures.

PropertyValueSource(s)
Appearance White to off-white crystalline solidInferred from typical properties of similar aromatic ketones
Melting Point 63-65 °C[5][6]
Boiling Point Not available (likely to decompose at high temperatures)[6]
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, dichloromethane. Poorly soluble in water and nonpolar solvents like hexanes.Inferred from synthesis protocols and chemical structure
Density Not available[6]

Synthesis and Purification Protocol

The most direct and reliable synthesis of p-methoxyphenacyl acetate is achieved via a nucleophilic substitution (Sₙ2) reaction. This involves the displacement of a bromide from the α-carbon of 2-bromo-4'-methoxyacetophenone by an acetate nucleophile.

Rationale and Causality

The chosen synthetic pathway is a classic Williamson ether synthesis analogue, applied here for ester formation.

  • Starting Material: 2-Bromo-4'-methoxyacetophenone (p-methoxyphenacyl bromide) is an ideal precursor. The bromine atom is an excellent leaving group, and its position alpha to a carbonyl group activates the C-Br bond towards nucleophilic attack. This material is commercially available or can be synthesized by the bromination of 4-methoxyacetophenone.

  • Nucleophile: Sodium or potassium acetate is used as the acetate source. It is an inexpensive, stable, and effective nucleophile for this transformation.

  • Solvent: A polar protic solvent like methanol or ethanol is chosen.[5] It readily dissolves the acetate salt and the starting bromide, facilitating the reaction. The solvent can also participate in solvating the leaving group, stabilizing the transition state.

  • Purification: The product is a crystalline solid with significantly different polarity from the starting materials and inorganic byproducts. This allows for a straightforward purification process involving an aqueous workup to remove salts, followed by recrystallization to obtain the final product in high purity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine: - 2-Bromo-4'-methoxyacetophenone - Sodium Acetate - Methanol reflux 2. Heat to Reflux (e.g., 65-70 °C) reagents->reflux Stir monitor 3. Monitor by TLC (e.g., Hexane:EtOAc 3:1) reflux->monitor ~48h [1] cool 4. Cool to RT monitor->cool evap 5. Remove Methanol (Rotary Evaporation) cool->evap extract 6. Partition between EtOAc and Water evap->extract dry 7. Dry Organic Layer (e.g., Na₂SO₄) & Filter extract->dry concentrate 8. Concentrate to Yield Crude Solid dry->concentrate recrystallize 9. Recrystallize (e.g., Ethanol/Water) concentrate->recrystallize isolate 10. Isolate by Filtration Wash with cold solvent recrystallize->isolate final_dry 11. Dry in Vacuo isolate->final_dry final_product Pure p-Methoxyphenacyl Acetate final_dry->final_product

Caption: Workflow for the synthesis and purification of p-methoxyphenacyl acetate.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-4'-methoxyacetophenone (1.0 eq), sodium acetate (1.5 eq), and anhydrous methanol (approx. 0.2 M concentration).

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes:ethyl acetate. The product spot should appear at a higher Rf than the starting bromide. The reaction is typically complete within 48 hours.[5]

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate. Filter off the drying agent.

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure to yield the crude p-methoxyphenacyl acetate as a solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Isolation: Collect the pure crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water.

  • Drying: Dry the purified product under high vacuum to remove residual solvent.

Spectroscopic and Analytical Characterization

Characterization via spectroscopic methods is essential to confirm the structure and assess the purity of the synthesized compound. The following data represent the expected spectral features of p-methoxyphenacyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Expected, CDCl₃, 400 MHz):

    • δ ~7.95 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

    • δ ~6.95 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

    • δ 5.30 ppm (s, 2H): Methylene protons (-CO-CH₂-O-).

    • δ 3.88 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • δ 2.20 ppm (s, 3H): Acetate methyl protons (-O-CO-CH₃).

  • ¹³C NMR (Expected, CDCl₃, 100 MHz):

    • δ ~192 ppm: Ketone carbonyl carbon (C=O).

    • δ ~170 ppm: Ester carbonyl carbon (O-C=O).

    • δ ~164 ppm: Aromatic carbon bearing the methoxy group.

    • δ ~131 ppm: Aromatic carbons ortho to the carbonyl.

    • δ ~128 ppm: Aromatic ipso-carbon attached to the carbonyl.

    • δ ~114 ppm: Aromatic carbons meta to the carbonyl.

    • δ ~66 ppm: Methylene carbon (-CO-CH₂-O-).

    • δ 55.6 ppm: Methoxy carbon (-OCH₃).

    • δ ~21 ppm: Acetate methyl carbon (-O-CO-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

  • ~1750 cm⁻¹ (strong, sharp): C=O stretch of the ester group.

  • ~1685 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone, conjugated with the benzene ring.

  • ~1600 cm⁻¹, ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1220 cm⁻¹ (strong): C-O stretch of the acetate ester.

  • ~1260 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis.

  • Molecular Ion (M⁺): Expected at m/z = 208, corresponding to the molecular formula C₁₁H₁₂O₄.

  • Key Fragmentation Peaks:

    • m/z = 135: This is often the base peak, resulting from alpha-cleavage to form the stable p-methoxybenzoyl cation.[7][8]

    • m/z = 165: Loss of the acetyl group (-COCH₃, 43 Da).

    • m/z = 43: Formation of the acetyl cation ([CH₃CO]⁺).[7]

Application as a Photoremovable Protecting Group

The phenacyl scaffold is a well-established class of photoremovable protecting groups (PPGs).[9] Upon irradiation with UV light (typically >300 nm to avoid damage to biological substrates), the carbonyl group is excited to a triplet state.[2][9] In the presence of a hydrogen-atom donor solvent (like ethanol or isopropanol), this excited state can abstract a hydrogen atom, initiating a radical cleavage mechanism that ultimately releases the protected substrate.[5]

The p-methoxyphenacyl group is an attractive variant due to the electron-donating nature of the methoxy substituent, which can influence the absorption wavelength and photochemical efficiency. The cleavage mechanism liberates the protected molecule (e.g., a carboxylic acid) and produces 4'-methoxyacetophenone as the primary byproduct.

Photocleavage_Mechanism start p-MeO-Phenacyl-OR (Ground State) excited p-MeO-Phenacyl-OR* (Excited Triplet State) start->excited 1. UV Light (hν) h_abstract Ketyl Radical Intermediate excited->h_abstract 2. H-atom Abstraction (from Solvent, R'-H) cleavage Fragmentation h_abstract->cleavage 3. Radical Cleavage products Released Substrate (ROH) + 4'-Methoxyacetophenone cleavage->products 4. H-atom Transfer

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Methoxyphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenyl)-2-oxoethyl acetate, also known as p-methoxyphenacyl acetate, is an α-acetoxy ketone derivative of acetophenone. This class of compounds serves as crucial intermediates in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as precursors in pharmaceutical drug development.[1] The introduction of the acetoxy group at the α-position to the carbonyl moiety significantly influences the molecule's reactivity and provides a key site for further functionalization.

A comprehensive understanding of the spectral characteristics of this compound is paramount for researchers and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction progress. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and data from structurally related molecules.

Molecular Structure and Key Features

The structure of this compound comprises a p-methoxyphenyl group attached to a carbonyl carbon, which is, in turn, bonded to a methylene group bearing an acetate ester. This arrangement of functional groups gives rise to a unique spectral fingerprint.

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of several distinct carbon environments, the spectrum is expected to show 11 signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~192.0Ketone Carbonyl (C=O)
~170.0Ester Carbonyl (C=O)
~164.0Aromatic (C-OCH₃)
~131.0Aromatic (CH)
~128.0Aromatic (C-C=O)
~114.0Aromatic (CH)
~66.0Methylene (-CH₂-)
~55.5Methoxy (-OCH₃)
~20.5Acetyl (-CH₃)

Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl carbon is typically more deshielded and appears at a higher chemical shift (~192.0 ppm) compared to the ester carbonyl carbon (~170.0 ppm).

  • Aromatic Carbons: The aromatic region will show four signals. The carbon attached to the methoxy group is the most shielded among the quaternary carbons (~164.0 ppm), while the carbon attached to the carbonyl group is more deshielded (~128.0 ppm). The two sets of aromatic CH carbons will appear at approximately 131.0 ppm and 114.0 ppm.

  • Aliphatic Carbons: The methylene carbon, being attached to two electronegative oxygen atoms, is significantly deshielded and appears around 66.0 ppm. The methoxy carbon signal is expected at ~55.5 ppm, and the acetyl methyl carbon at a more shielded position of ~20.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and the C-O bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1750StrongC=O stretch (ester)
~1685StrongC=O stretch (ketone)
~1600, ~1510MediumC=C stretch (aromatic)
~1240StrongC-O stretch (ester)
~1170StrongC-O stretch (ether)

Interpretation:

  • Carbonyl Stretching: The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester carbonyl typically absorbs at a higher frequency (~1750 cm⁻¹) than the aryl ketone carbonyl (~1685 cm⁻¹). This difference is due to the electronic effects of the adjacent atoms.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene, methoxy, and acetyl groups will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring will produce characteristic absorptions around 1600 cm⁻¹ and 1510 cm⁻¹.

  • C-O Stretching: Strong C-O stretching bands from the ester and ether linkages are expected in the fingerprint region, typically around 1240 cm⁻¹ and 1170 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
208[M]⁺ (Molecular Ion)
165[M - CH₃CO]⁺
135[CH₃OC₆H₄CO]⁺
107[CH₃OC₆H₄]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 208, corresponding to the molecular weight of the compound. [2]The fragmentation pattern will be dictated by the cleavage of the weaker bonds in the molecule.

  • Loss of Acetyl Group: A common fragmentation pathway for esters is the loss of the acyl group. Cleavage of the C-O bond of the ester can lead to the formation of a fragment at m/z 165.

  • Formation of the p-Methoxybenzoyl Cation: The most stable fragment is often the p-methoxybenzoyl cation at m/z 135, formed by the cleavage of the bond between the carbonyl carbon and the methylene group. This is often the base peak in the spectrum.

  • Further Fragmentation: The p-methoxybenzoyl cation can further fragment by losing a carbonyl group to give the p-methoxyphenyl cation at m/z 107. Subsequent loss of the methoxy group can lead to the phenyl cation at m/z 77.

  • Acetyl Cation: The presence of a peak at m/z 43 is indicative of the acetyl cation ([CH₃CO]⁺).

G M [M]⁺ m/z = 208 F165 [M - CH₃CO]⁺ m/z = 165 M->F165 - CH₃CO F135 [CH₃OC₆H₄CO]⁺ m/z = 135 M->F135 - OCOCH₃ F43 [CH₃CO]⁺ m/z = 43 M->F43 F107 [CH₃OC₆H₄]⁺ m/z = 107 F135->F107 - CO F77 [C₆H₅]⁺ m/z = 77 F107->F77 - OCH₃

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plate or ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the structural characterization of this compound. The predicted NMR, IR, and MS data are consistent with the known principles of spectroscopy and the compound's molecular structure. Researchers, scientists, and drug development professionals can utilize this guide as a reference for confirming the identity and purity of this important synthetic intermediate. It is always recommended to compare experimentally obtained data with reference spectra or predicted data for unambiguous structural confirmation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. This compound. [Link]

  • Williamson, K. L., & Johnson, W. S. (1961). The Proton Magnetic Resonance Spectra of Some α-Acetoxy Ketones. Journal of the American Chemical Society, 83(23), 4623–4629. [Link]

  • Quintana-Romero, O. J., Hernández-Tanguma, A., Camacho-Ruiz, J., & Ariza-Castolo, A. (2023). Experimental and theoretical study of α-acetoxylation of ketones by (diacetoxy)iodobenzene. New Journal of Chemistry, 47(6), 2945-2953. [Link]

  • Al-Zaydi, K. M. (2005). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 10(5), 596-667. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Solubility and Stability of α-Acetoxy-p-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of α-acetoxy-p-methoxyacetophenone, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document will establish a robust scientific framework based on the well-understood properties of its constituent functional groups and the parent compound, p-methoxyacetophenone. Herein, we will explore its predicted physicochemical properties and provide detailed, field-proven methodologies for its empirical characterization.

Introduction to α-Acetoxy-p-methoxyacetophenone

α-Acetoxy-p-methoxyacetophenone, systematically named 2-acetoxy-1-(4-methoxyphenyl)ethanone, is an organic molecule that integrates an aromatic ketone (p-methoxyacetophenone) with an α-acetoxy group. This structural combination suggests its potential as a versatile intermediate in organic synthesis, possibly serving as a precursor for more complex pharmaceutical agents or as a pro-drug. The presence of the ester and ketone functionalities dictates its chemical reactivity, solubility, and stability, which are critical parameters for its handling, formulation, and biological application.

The parent compound, p-methoxyacetophenone (also known as 4'-methoxyacetophenone or acetanisole), is a well-characterized solid with a pleasant odor, and it is known to be soluble in organic solvents like ethanol, ether, and chloroform, with limited solubility in water.[1] The introduction of the α-acetoxy group is anticipated to modulate these properties significantly.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its polarity and its ability to form favorable interactions with the solvent. The structure of α-acetoxy-p-methoxyacetophenone, featuring a moderately polar ketone, an ester group, and a methoxy-substituted benzene ring, suggests a nuanced solubility profile.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," we can predict the solubility of α-acetoxy-p-methoxyacetophenone in a range of common laboratory solvents. The ester and ketone groups introduce polar character, while the aromatic ring and the methyl groups contribute to its nonpolar nature.

Table 1: Predicted Qualitative Solubility of α-Acetoxy-p-methoxyacetophenone

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighThese solvents can engage in dipole-dipole interactions with the ketone and ester carbonyls, making them excellent solvents for this compound.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighThe hydroxyl groups in these solvents can act as hydrogen bond donors to the carbonyl oxygens of the ketone and ester, facilitating dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateWhile the aromatic ring offers some affinity for nonpolar solvents like toluene, the overall polarity of the molecule due to the ketone and ester groups will likely limit its solubility in highly nonpolar solvents like hexane. Diethyl ether, being slightly polar, may show moderate solubility.
Aqueous Water, Buffered SolutionsLowThe presence of the polar functional groups may impart slight water solubility, but the dominant hydrophobic character of the aromatic ring and the overall molecular size will likely result in low aqueous solubility. The water solubility of the parent compound, p-methoxyacetophenone, is reported to be 2.474 g/L at 20°C. The addition of the larger, non-ionizable acetoxy group is not expected to significantly increase this.
Experimental Determination of Solubility

To empirically determine the solubility of α-acetoxy-p-methoxyacetophenone, the isothermal shake-flask method is a reliable and widely accepted technique.

Protocol 1: Isothermal Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid α-acetoxy-p-methoxyacetophenone to a known volume of the selected solvent in a sealed, thermostated vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the suspension to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated from the measured concentration in the saturated solution.

Stability Profile and Degradation Pathways

The stability of α-acetoxy-p-methoxyacetophenone is intrinsically linked to the chemical reactivity of its ester and ketone functional groups. Understanding its degradation profile under various stress conditions is crucial for defining its shelf-life and appropriate storage conditions.

Predicted Degradation Pathways

The primary anticipated degradation pathway for α-acetoxy-p-methoxyacetophenone is the hydrolysis of the ester linkage. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will yield p-methoxy-α-hydroxyacetophenone and acetic acid.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo saponification, a typically faster and irreversible process, to yield the carboxylate salt (acetate) and p-methoxy-α-hydroxyacetophenone.

The aromatic ketone moiety is generally stable but can be susceptible to photodegradation upon exposure to UV light, potentially leading to the formation of radical species and subsequent complex degradation products.

G cluster_0 Degradation of α-Acetoxy-p-methoxyacetophenone A α-Acetoxy-p-methoxyacetophenone B p-Methoxy-α-hydroxyacetophenone A->B  Acid or Base  Hydrolysis E Photodegradation Products A->E  UV Light C Acetic Acid B->C  Acidic  Conditions D Acetate B->D  Basic  Conditions

Figure 1: Predicted primary degradation pathways for α-acetoxy-p-methoxyacetophenone.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of α-acetoxy-p-methoxyacetophenone in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).

  • Stress Conditions:

    • Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60 °C).

    • Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70 °C).

    • Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from all its degradation products. A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, which aids in their structural elucidation.

Analytical Methodologies

A robust and validated analytical method is paramount for the accurate quantification of α-acetoxy-p-methoxyacetophenone in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

HPLC Method Development

A typical starting point for developing an HPLC method for this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with or without a pH modifier like formic acid or acetic acid to ensure good peak shape. The UV detection wavelength can be selected based on the UV spectrum of the compound, which is expected to have a maximum absorbance around 270-280 nm due to the p-methoxyacetophenone chromophore.

Table 2: Example HPLC Method Parameters

ParameterSuggested Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A and gradually increase the percentage of B over a set time to elute the compound and its potential degradation products.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm

This method would need to be optimized and validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

G cluster_0 Experimental Workflow A Synthesize and Purify α-Acetoxy-p-methoxyacetophenone B Characterize the Compound (NMR, MS, IR) A->B C Develop and Validate Analytical Method (HPLC) B->C D Perform Solubility Studies (Shake-Flask Method) C->D E Perform Stability Studies (Forced Degradation) C->E F Analyze Samples (HPLC, LC-MS) D->F E->F G Data Analysis and Reporting F->G

Sources

p-Methoxyphenacyl Acetate: A Technical Guide to Its History, Synthesis, and Photochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, the ability to selectively protect and deprotect functional groups is paramount. Photoremovable protecting groups (PPGs), or "caged" compounds, represent a sophisticated class of chemical moieties that offer spatial and temporal control over the release of active molecules. This is achieved by using light as a traceless reagent to trigger the deprotection event. Among the various classes of PPGs, those based on the phenacyl chromophore have garnered significant attention due to their synthetic accessibility and versatile photochemical properties.

This technical guide provides an in-depth exploration of a specific member of this family: p-Methoxyphenacyl Acetate. We will delve into its historical discovery, provide detailed, field-proven protocols for its synthesis, analyze its physicochemical and spectroscopic properties, and elucidate the mechanisms governing its photochemical behavior. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this valuable synthetic tool.

Discovery and Historical Context

The intellectual origins of p-methoxyphenacyl esters as photolabile protecting groups can be traced to the pioneering work of John C. Sheehan and his collaborators in the 1970s. Their research laid the groundwork for the use of phenacyl derivatives in photochemistry.

In a landmark 1973 paper published in the Journal of Organic Chemistry, Sheehan and Umezawa introduced the p-methoxyphenacyl group as a photosensitive protecting group for carboxylic acids. Their work demonstrated that these esters could be cleaved upon irradiation in organic solvents such as dioxane or ethanol. This discovery was a significant advancement, offering an alternative to the existing protecting group strategies of the time.

Later investigations by Givens and co-workers expanded on this foundation, revealing the nuanced photochemical behavior of p-methoxyphenacyl esters. They demonstrated that in hydroxylic solvents like methanol, the cleavage could proceed via a Favorskii-type rearrangement, a key mechanistic pathway for this class of compounds. These foundational studies established the p-methoxyphenacyl moiety as a versatile tool in the growing field of photochemistry.

Synthesis of p-Methoxyphenacyl Acetate

The synthesis of p-methoxyphenacyl acetate is a multi-step process that begins with commercially available starting materials. The overall strategy involves the preparation of a key intermediate, p-methoxyphenacyl bromide, which is then esterified to yield the final product.

Retrosynthetic Analysis

A logical retrosynthetic pathway for p-methoxyphenacyl acetate begins with the disconnection of the ester bond, leading back to p-methoxyphenacyl bromide and an acetate source. The p-methoxyphenacyl bromide can be traced back to p-methoxyacetophenone through an α-bromination reaction. Finally, p-methoxyacetophenone is accessible via a Friedel-Crafts acylation of anisole.

retrosynthesis pMPA p-Methoxyphenacyl Acetate pMPBr p-Methoxyphenacyl Bromide pMPA->pMPBr Esterification acetate Acetate Source pMPA->acetate pMAP p-Methoxyacetophenone pMPBr->pMAP α-Bromination anisole Anisole pMAP->anisole Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride / Acetic Anhydride pMAP->acetyl_chloride

Caption: Retrosynthetic analysis of p-Methoxyphenacyl Acetate.

Part 1: Synthesis of p-Methoxyacetophenone (Precursor 1)

The synthesis commences with the Friedel-Crafts acylation of anisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, primarily at the para position due to the ortho,para-directing effect of the methoxy group.

Mechanism: Friedel-Crafts Acylation

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), which activates the acylating agent (acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich anisole ring, leading to the formation of p-methoxyacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of Anisole [1][2]

  • To a stirred solution of anisole (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0-5 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude p-methoxyacetophenone by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Characterization Data for p-Methoxyacetophenone

PropertyValueReference
AppearanceWhite crystalline solid[3]
Melting Point38-40 °C[3]
Boiling Point258 °C[4]
¹H NMR (CDCl₃) δ 7.95 (d, 2H), 6.94 (d, 2H), 3.87 (s, 3H), 2.55 (s, 3H)[5]
¹³C NMR (CDCl₃) δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3[5]
Part 2: Synthesis of p-Methoxyphenacyl Bromide (Intermediate)

The next step is the selective bromination at the α-carbon of the ketone. This is a crucial step to introduce the leaving group necessary for the subsequent esterification.

Mechanism: α-Bromination of a Ketone

Under acidic conditions, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then attacks molecular bromine, leading to the formation of the α-brominated ketone and hydrogen bromide.

Experimental Protocol: α-Bromination of p-Methoxyacetophenone [6]

  • Dissolve p-methoxyacetophenone (1.0 eq) in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the ketone solution, maintaining the temperature below 20 °C with an ice bath.

  • Stir the reaction mixture at room temperature for 1-2 hours. The product may begin to precipitate during this time.

  • Pour the reaction mixture into ice-water to precipitate the product fully.

  • Collect the solid by vacuum filtration and wash with cold water and then with a cold ethanol/water mixture until the filtrate is colorless.

  • Recrystallize the crude p-methoxyphenacyl bromide from ethanol to obtain a purified product.

Characterization Data for p-Methoxyphenacyl Bromide

PropertyValueReference
AppearanceOff-white to pale yellow crystalline powder[7]
Melting Point69-72 °C[7][8]
Molecular FormulaC₉H₉BrO₂[9]
Molecular Weight229.07 g/mol [9]
Part 3: Synthesis of p-Methoxyphenacyl Acetate (Final Product)

The final step is the esterification of p-methoxyphenacyl bromide with an acetate source. This is a nucleophilic substitution reaction where the acetate anion displaces the bromide.

Mechanism: Nucleophilic Substitution (Esterification)

The reaction typically proceeds via an Sₙ2 mechanism, where the carboxylate (acetate) acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion.

Experimental Protocol: Esterification of p-Methoxyphenacyl Bromide

  • In a round-bottom flask, dissolve p-methoxyphenacyl bromide (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile.

  • Add a source of acetate, such as sodium acetate or potassium acetate (1.2 eq), to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude p-methoxyphenacyl acetate by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₂O₄
Molecular Weight208.21 g/mol
AppearanceWhite to off-white solid
Melting PointEstimated in the range of 60-80 °C

Predicted Spectroscopic Analysis

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the range of δ 7.0-8.0 ppm), a singlet for the methylene protons adjacent to the carbonyl and ester groups (around δ 5.2-5.4 ppm), a singlet for the methoxy protons (around δ 3.9 ppm), and a singlet for the acetate methyl protons (around δ 2.2 ppm).

  • ¹³C NMR: The spectrum would display signals for the two carbonyl carbons (ester and ketone), the aromatic carbons (with the carbon attached to the methoxy group being the most shielded), the methylene carbon, and the methyl carbons of the methoxy and acetate groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands for the two carbonyl groups (ketone and ester) in the region of 1680-1750 cm⁻¹. Other characteristic peaks would include C-O stretching for the ether and ester functionalities.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 208, with characteristic fragmentation patterns corresponding to the loss of the acetate group and other fragments of the molecule.

The Photochemistry of p-Methoxyphenacyl Esters

The utility of p-methoxyphenacyl acetate as a photoremovable protecting group stems from its ability to undergo cleavage upon irradiation with UV light. The photochemical pathway is highly dependent on the solvent environment.

Mechanistic Pathways

  • Photo-Favorskii Rearrangement: In the presence of hydroxylic solvents such as water or methanol, the primary photochemical pathway is believed to be a photo-Favorskii rearrangement.[2][10] This reaction is thought to proceed through a triplet excited state, leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the solvent to yield p-methoxyphenylacetic acid (or its corresponding ester) and release the protected carboxylic acid.

photo_favorskii pMP_ester p-Methoxyphenacyl Ester triplet_state Triplet Excited State pMP_ester->triplet_state cyclopropanone Cyclopropanone Intermediate triplet_state->cyclopropanone Rearrangement products p-Methoxyphenylacetic Acid Derivative + Released Acid cyclopropanone->products + H₂O/ROH

Caption: Simplified mechanism of the Photo-Favorskii rearrangement.

  • Photoreduction: In non-hydroxylic, hydrogen-donating solvents like dioxane or ethanol, a competing photoreduction pathway can become significant. In this process, the excited ketone abstracts a hydrogen atom from the solvent, leading to the formation of p-methoxyacetophenone and the release of the protected acid.

The choice of irradiation wavelength is also crucial for efficient cleavage, typically in the UVA range where the phenacyl chromophore absorbs strongly.

Applications in Research and Development

The p-methoxyphenacyl group, including in the form of its acetate, serves as a valuable tool for chemists and biologists.

  • Protecting Group for Carboxylic Acids: Its primary application is the protection of carboxylic acids. The mild, light-induced deprotection conditions make it suitable for use with sensitive substrates that may not be stable to acidic, basic, or hydrogenolytic deprotection methods.

  • "Caged" Compounds: The ability to release a carboxylic acid upon photoirradiation allows for the creation of "caged" compounds. This is particularly useful in biological systems where the controlled release of a bioactive molecule (e.g., a neurotransmitter or a drug) at a specific time and location is desired to study its effects.

  • Comparison with other Phenacyl PPGs: The p-methoxyphenacyl group offers a different photochemical profile compared to the widely studied p-hydroxyphenacyl (pHP) group. While the pHP group often exhibits cleaner and more efficient photo-Favorskii rearrangement, the p-methoxyphenacyl group's dual reactivity (rearrangement and reduction) can be exploited in different solvent systems.

Conclusion

p-Methoxyphenacyl acetate, born from the seminal work on phenacyl photochemistry, stands as a versatile and valuable photoremovable protecting group. Its synthesis is achievable through well-established organic transformations, and its photochemical behavior, while solvent-dependent, provides a reliable method for the light-induced release of carboxylic acids. For researchers in organic synthesis, medicinal chemistry, and chemical biology, a thorough understanding of the history, synthesis, and reactivity of p-methoxyphenacyl acetate provides a powerful tool for controlling molecular function with the precision of light.

References

  • Sheehan, J. C.; Umezawa, K. Phenacyl Photosensitive Blocking Groups. J. Org. Chem.1973 , 38 (21), 3771–3774. [Link]

  • Givens, R. S.; Matuszewski, B. Photochemistry of Phosphate Esters: An Efficient Method for the Generation of Electrophiles. J. Am. Chem. Soc.1984 , 106 (22), 6860–6861. [Link]

  • The Royal Society of Chemistry. Supporting information for a relevant publication. [Link]

  • PubChem. 4'-Methoxyacetophenone. [Link]

  • Stenutz, R. p-methoxyacetophenone. [Link]

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  • Corrie, J. E. T.; et al. The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical. J. Am. Chem. Soc.2008 , 130 (11), 3331–3342. [Link]

  • Google Patents. Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
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A Guide to 2-(4-Methoxyphenyl)-2-oxoethyl Acetate: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-(4-methoxyphenyl)-2-oxoethyl acetate, a valuable and versatile molecular building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's synthesis, core reactivity, and strategic applications, particularly in the construction of complex heterocyclic scaffolds. The insights herein are grounded in established chemical principles and supported by field-proven methodologies to ensure both scientific integrity and practical utility.

Introduction and Strategic Importance

This compound, also known as p-methoxyphenacyl acetate, is a bifunctional organic compound belonging to the class of α-acetoxy ketones. Its structure is characterized by three key features: a para-methoxyphenyl (anisole) ring, a central ketone carbonyl group, and an α-acetate ester. This unique arrangement of functional groups imparts a distinct reactivity profile, making it an exceptionally useful precursor for a wide array of chemical transformations.

The strategic importance of this building block lies in its ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental to modern organic synthesis. The electron-donating nature of the methoxy group activates the aromatic ring for electrophilic substitution and influences the reactivity of the adjacent carbonyl system. The α-acetoxy group serves as a masked hydroxyl group or as a competent leaving group, facilitating cyclization and condensation reactions. Consequently, this molecule is a powerful tool for accessing diverse molecular architectures, including substituted imidazoles, quinoxalines, and other heterocyclic systems that form the core of many pharmacologically active agents.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are critical for its effective use in the laboratory. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 58518-78-8[1][2][3]
Molecular Formula C₁₁H₁₂O₄[1][3]
Molecular Weight 208.21 g/mol [1][3]
IUPAC Name [2-(4-methoxyphenyl)-2-oxoethyl] acetate[3]
Common Synonyms p-Methoxyphenacyl acetate, α-Acetoxy-p-methoxyacetophenone[3]
Appearance Off-white to light yellow solid[2]
Melting Point 63-65 °C[1][2]
SMILES CC(=O)OCC(=O)C1=CC=C(C=C1)OC[1][3]
InChIKey CZNYQWIMWIBATO-UHFFFAOYSA-N[1][3]

Synthesis and Purification

The most common and reliable synthesis of this compound proceeds via the nucleophilic substitution of its corresponding α-haloketone precursor, 2-bromo-4'-methoxyacetophenone. This precursor is readily synthesized by the bromination of 4'-methoxyacetophenone.[4][5]

Diagram of Synthetic Pathway

Synthesis cluster_0 Step 1: α-Bromination cluster_1 Step 2: Acetoxylation 4-Methoxyacetophenone 4-Methoxyacetophenone 2-Bromo-4'-methoxyacetophenone 2-Bromo-4'-methoxyacetophenone 4-Methoxyacetophenone->2-Bromo-4'-methoxyacetophenone Br₂, MeOH or CuBr₂, EtOAc/CHCl₃ Target_Molecule This compound 2-Bromo-4'-methoxyacetophenone->Target_Molecule Sodium Acetate, MeOH, Reflux

Caption: Two-step synthesis of the target molecule from 4'-methoxyacetophenone.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the commercially available 2-bromo-4'-methoxyacetophenone.

Materials:

  • 2-bromo-4'-methoxyacetophenone (1.0 eq)

  • Anhydrous sodium acetate (1.5 eq)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4'-methoxyacetophenone and anhydrous sodium acetate.

  • Solvent Addition: Add anhydrous methanol to the flask to create a suspension (approx. 0.2 M concentration of the starting bromide).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The causality here is that the elevated temperature is required to overcome the activation energy for the Sₙ2 reaction, while methanol serves as a polar protic solvent that can solubilize the reagents. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.[2][6]

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and finally, brine. The bicarbonate wash is crucial to neutralize any acidic byproducts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Trustworthiness: This protocol is self-validating as the purity of the final product can be readily assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR), which should match the data reported in the literature.

Core Reactivity and Mechanistic Insights

The utility of this compound as a building block stems from the predictable reactivity of its functional groups.

  • The Carbonyl Group: The ketone is susceptible to nucleophilic attack, forming alcohols or participating in condensation reactions.

  • The α-Carbon: The protons on the methylene carbon (adjacent to the carbonyl) are not acidic due to the presence of the adjacent ester. However, the acetate can act as a leaving group, making this carbon an electrophilic center.

  • The Ester Group: The acetate ester can be hydrolyzed under acidic or basic conditions to reveal an α-hydroxy ketone. This "masked alcohol" functionality is a key strategic element in multi-step synthesis.[7]

Diagram of Core Reactivity

Reactivity cluster_reactions Key Transformations main This compound hydrolysis Ester Hydrolysis main->hydrolysis H⁺ or OH⁻ condensation Condensation / Cyclization main->condensation With Dinucleophiles (e.g., Diamines, Amidines) reduction Carbonyl Reduction main->reduction Reducing Agents (e.g., NaBH₄) α-Hydroxy Ketone α-Hydroxy Ketone hydrolysis->α-Hydroxy Ketone Product Heterocyclic Scaffolds\n(Imidazoles, Quinoxalines) Heterocyclic Scaffolds (Imidazoles, Quinoxalines) condensation->Heterocyclic Scaffolds\n(Imidazoles, Quinoxalines) Product Diol Derivative Diol Derivative reduction->Diol Derivative Product

Caption: Key reactive pathways of this compound.

Applications in Heterocyclic Synthesis

A primary application of this building block is in the synthesis of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Application 1: Synthesis of Substituted Imidazoles

The molecule serves as a dielectrophilic 1,2-dicarbonyl equivalent for the synthesis of 2,4(5)-disubstituted imidazoles. It reacts with an aldehyde and ammonia (or an ammonium salt) in a variation of the Radziszewski imidazole synthesis.

Reaction Scheme: this compound reacts with an aldehyde (R-CHO) and ammonium acetate. The in-situ hydrolysis of the acetate reveals the α-hydroxy ketone, which then oxidizes the aldehyde-ammonia adduct to form the imidazole ring.

Application 2: Synthesis of Quinoxalines

Quinoxalines are readily formed by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Here, the α-acetoxy ketone reacts with an ortho-phenylenediamine. The reaction proceeds via initial nucleophilic attack of one amine onto the ketone, followed by intramolecular cyclization and elimination of water and acetic acid.

Detailed Experimental Protocol: Quinoxaline Synthesis

This protocol provides a workflow for the synthesis of 2-(4-methoxyphenyl)quinoxaline.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol or Acetic Acid (as solvent)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

  • Reagent Addition: Add o-phenylenediamine to the solution. The use of a slight excess of the diamine is sometimes beneficial. Acetic acid can be used as a catalyst or as the solvent to promote the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction mixture. The product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

Workflow Diagram: Quinoxaline Synthesis

Workflow start Start step1 Dissolve Building Block and o-Phenylenediamine in Ethanol/Acetic Acid start->step1 end End step2 Heat Mixture to Reflux (2-4 hours) step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Cool Reaction Mixture to Room Temperature step3->step4 Upon Completion step5 Collect Precipitated Product by Filtration step4->step5 step6 Wash Solid with Cold Ethanol step5->step6 step7 Dry and Characterize Pure Quinoxaline Product step6->step7 step7->end

Caption: Step-by-step workflow for the synthesis of a quinoxaline derivative.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

The precursor, 2-bromo-4'-methoxyacetophenone, is a lachrymator and corrosive; it must be handled with extreme caution in a fume hood.[4][8]

Conclusion and Future Outlook

This compound is a robust and highly effective molecular building block. Its predictable reactivity and straightforward synthesis make it an accessible tool for both academic and industrial chemists. The ability to readily generate α-dicarbonyl functionality underpins its utility in constructing complex heterocyclic systems, which remain a cornerstone of modern drug discovery.

Future applications may explore its use in asymmetric synthesis, leveraging the ketone for stereoselective reductions or additions. Furthermore, its incorporation into solid-phase synthesis workflows could accelerate the generation of compound libraries for high-throughput screening. As the demand for novel molecular scaffolds with tailored physicochemical properties continues to grow, the strategic application of well-defined building blocks like this compound will remain indispensable.

References

  • ChemSynthesis. (2024). This compound. Retrieved from [Link]

  • AOBChem USA. (n.d.). ethyl 2-(4-methoxyphenyl)-2-oxoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Probable mechanism for α‐acetoxylation of ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Method for the α-Acetoxylation of Ketones. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (C11H12O4). Retrieved from [Link]

  • Kuehne, M. E., & Giacobbe, T. J. (1968). Formation of .alpha.-acetoxy ketones by oxidation of enamines with thallium triacetates. The Journal of Organic Chemistry, 33(9), 3359–3365. [Link]

  • Pauly, L., & Swenberg, J. A. (1995). Reactions of alpha-acetoxy-N-nitrosopyrrolidine and crotonaldehyde with DNA. Carcinogenesis, 16(5), 1071–1077. [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-Bromo-4′-methoxyacetophenone, 97%. Retrieved from [Link]

  • Paquette, L. A. (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions, 1–73. [Link]

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A Theoretical and Experimental Guide to the Conformational Landscape of α-Acetoxy-p-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The conformational flexibility of small molecules is a critical determinant of their physicochemical properties and biological activity. Understanding the three-dimensional architecture of pharmacologically relevant scaffolds is paramount in modern drug discovery and development. This guide provides a comprehensive framework for the theoretical and experimental elucidation of the conformational preferences of α-acetoxy-p-methoxyacetophenone, a substituted acetophenone with potential applications in organic synthesis and medicinal chemistry. While direct comprehensive studies on this specific molecule are not extensively documented, this paper synthesizes established methodologies from research on analogous acetophenone derivatives to propose a robust, self-validating protocol. We will delve into the causality behind the selection of computational and experimental techniques, ensuring a narrative grounded in scientific integrity and practical application. This document will serve as an in-depth technical guide, empowering researchers to meticulously characterize the conformational landscape of this and similar molecules.

Introduction: The Significance of Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, dictates its interactions with its environment. For a molecule like α-acetoxy-p-methoxyacetophenone, which possesses several rotatable bonds, a multitude of conformations are possible. These range in energy, and the molecule will predominantly exist in a collection of low-energy states. The specific arrangement of the p-methoxyphenyl ring, the carbonyl group, and the α-acetoxy substituent influences properties such as crystal packing, solubility, and, most importantly, binding affinity to biological targets. Therefore, a thorough understanding of its conformational preferences is not merely an academic exercise but a crucial step in rational drug design and materials science.

This guide will navigate through the synergistic application of theoretical calculations and experimental validation, a cornerstone of modern structural chemistry. We will explore how computational methods can predict the most stable conformers and the energy barriers between them, and how experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide tangible evidence to validate and refine these theoretical models.

Theoretical Framework: A Computational Deep Dive

Computational chemistry offers a powerful lens to inspect the conformational space of a molecule. By employing methods grounded in quantum mechanics and classical mechanics, we can model the potential energy surface and identify the most probable conformations.

Density Functional Theory (DFT) for Accurate Energetics

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in determining the relative energies of different conformers and the transition states that separate them. For acetophenone derivatives, a combination of a suitable functional and basis set is crucial for obtaining reliable results.[1][2]

Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: Generate a diverse set of initial conformations by systematically rotating the key dihedral angles:

    • τ1 (C-C-C=O): Rotation around the bond connecting the phenyl ring and the carbonyl group.

    • τ2 (O=C-C-O): Rotation around the bond between the carbonyl carbon and the α-carbon.

    • τ3 (C-C-O-C=O): Rotation around the C-O bond of the acetoxy group.

  • Geometry Optimization: Perform geometry optimization for each initial structure using a functional like B3LYP with a basis set such as 6-311++G(d,p). This level of theory has been shown to provide accurate geometries and relative energies for similar organic molecules.[2]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as Gibbs free energies, which are crucial for determining the relative populations of conformers at a given temperature.

  • Potential Energy Surface (PES) Scan: To understand the energy barriers between different conformations, perform a relaxed PES scan by systematically varying the key dihedral angles (τ1 and τ2) and calculating the energy at each step.

Below is a conceptual workflow for the computational analysis:

G cluster_0 Computational Workflow A Initial Conformer Generation (Dihedral Angle Scanning) B Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis (Confirm Minima & Obtain Thermochemistry) B->C D Potential Energy Surface Scan (Identify Transition States & Energy Barriers) B->D E Analysis of Results (Relative Energies, Boltzmann Distribution) C->E D->E

Caption: A generalized workflow for the computational conformational analysis of α-acetoxy-p-methoxyacetophenone.

Expected Conformational Preferences

Based on studies of related acetophenones, we can anticipate certain conformational preferences for α-acetoxy-p-methoxyacetophenone. The rotation around the bond between the phenyl ring and the carbonyl group (τ1) is expected to have a low energy barrier, with the most stable conformer likely having the carbonyl group co-planar with the phenyl ring to maximize π-conjugation. However, steric hindrance from the α-acetoxy group might lead to a slightly twisted conformation.

For the orientation of the α-substituent, studies on α-(p-phenylsulfinyl)-p-substituted acetophenones have shown that both cis and gauche conformations can be adopted in the solid state, influenced by dipole-dipole interactions and crystal packing forces.[3] A similar interplay of forces will likely govern the conformation of the α-acetoxy group in our target molecule.

Table 1: Hypothetical Relative Energies and Dihedral Angles for Key Conformers of α-Acetoxy-p-methoxyacetophenone

Conformerτ1 (C-C-C=O) (°)τ2 (O=C-C-O) (°)Relative Energy (kcal/mol)
A (Planar-trans) 01800.00
B (Planar-gauche+) 0601.5
C (Planar-gauche-) 0-601.5
D (Twisted-trans) 301800.8

Note: This table presents hypothetical data for illustrative purposes. Actual values would be determined through DFT calculations.

Experimental Validation: Bridging Theory and Reality

Theoretical models, while powerful, must be validated by experimental data. A combination of NMR spectroscopy for solution-state analysis and X-ray crystallography for solid-state analysis provides a comprehensive picture of the molecule's conformational behavior.

NMR Spectroscopy: Probing Conformations in Solution

NMR spectroscopy is a highly sensitive technique for determining the three-dimensional structure of molecules in solution.[1][4] For α-acetoxy-p-methoxyacetophenone, several NMR experiments can provide crucial conformational information.

Key NMR Experiments and Their Rationale:

  • ¹H and ¹³C NMR: These standard experiments provide initial information about the chemical environment of each nucleus. Chemical shifts can be influenced by the molecular conformation.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is paramount for conformational analysis.[5][6] It detects through-space interactions between protons that are close in proximity (typically < 5 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for structure elucidation. For α-acetoxy-p-methoxyacetophenone, NOESY can reveal the relative orientation of the methoxy group protons, the acetyl methyl protons, and the protons on the phenyl ring and the α-carbon.

  • Rotating-frame Overhauser Effect Spectroscopy (ROESY): For molecules with intermediate molecular weights or specific tumbling rates where the NOE might be close to zero, ROESY can be a more reliable alternative.

  • J-Coupling Analysis: The magnitude of scalar couplings (J-couplings) between protons on adjacent carbons can be dependent on the dihedral angle between them, as described by the Karplus equation. While not directly applicable to all rotatable bonds in our target molecule, it can be a useful tool in more rigid systems.

Experimental Protocol for NMR Conformational Analysis:

  • Sample Preparation: Dissolve a high-purity sample of α-acetoxy-p-methoxyacetophenone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and, most importantly, a high-resolution 2D NOESY or ROESY spectrum with varying mixing times.

  • Data Analysis:

    • Assign all proton and carbon signals using the 2D correlation spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum.

    • Use the NOE intensities to calculate interproton distances. .

    • Compare the experimentally derived distances with those calculated for the low-energy conformers obtained from DFT calculations.

The following diagram illustrates the relationship between theoretical and experimental conformational analysis:

G cluster_1 Integrated Conformational Analysis Theory Theoretical Calculations (DFT, Molecular Mechanics) Model Refined Conformational Model Theory->Model Predicts Low-Energy Conformers Experiment Experimental Validation (NMR, X-ray Crystallography) Experiment->Model Provides Structural Constraints Model->Theory Validates & Refines Theory Model->Experiment Guides Experiment Design

Caption: The synergistic relationship between theoretical predictions and experimental validation in conformational analysis.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[7] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a high-resolution snapshot of a single conformation. While the solid-state conformation may not be the most populated in solution, it represents a low-energy state and serves as an excellent benchmark for validating the accuracy of theoretical calculations.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of α-acetoxy-p-methoxyacetophenone of suitable quality. This can often be the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

  • Analysis: Analyze the resulting structure to determine key geometric parameters, including the dihedral angles τ1, τ2, and τ3. Compare these experimental values with those predicted by DFT calculations.

Synthesis and Conclusion

The conformational analysis of α-acetoxy-p-methoxyacetophenone is a multifaceted endeavor that requires a synergistic approach, integrating the predictive power of computational chemistry with the definitive evidence from experimental techniques. By following the detailed protocols outlined in this guide, researchers can develop a comprehensive understanding of the conformational landscape of this molecule.

The insights gained from such studies are invaluable for:

  • Drug Discovery: Understanding the bioactive conformation is essential for designing more potent and selective analogs.

  • Materials Science: The conformational preferences influence crystal packing and, consequently, the material properties of the solid state.

  • Fundamental Chemistry: These studies contribute to a deeper understanding of the subtle interplay of steric and electronic effects that govern molecular shape.

This guide provides a robust framework for such an investigation. The causality behind each experimental and computational choice has been elucidated to empower researchers to not only follow a protocol but to understand the underlying principles. This self-validating system of theoretical prediction and experimental verification ensures the scientific integrity and trustworthiness of the obtained results.

References

  • Olivato, P. R., Guerrero, S. A., & Zukerman-Schpector, J. (2000). Preferred conformations in the solid state of some alpha-(p-phenylsulfinyl)-p-substituted acetophenones. Acta Crystallographica Section B: Structural Science, 56(1), 112–117. [Link]

  • Miyake, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4586–4594. [Link]

  • Miyake, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC. [Link]

  • Silva, A. A. G., et al. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. ChemistrySelect, 8(20), e202300898. [Link]

  • Ma, G., et al. (2003). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). Acta Crystallographica Section E: Structure Reports Online, 59(5), o579–o580. [Link]

  • Sprea, G., et al. (2020). Determination of the conformation of 1 R by 2D NMR spectroscopy: NOESY experiment. ResearchGate. [Link]

  • Korchagina, E. Y., et al. (2021). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 26(21), 6567. [Link]

  • Pileio, G., et al. (2005). NMR spectroscopy investigation of the cooperative nature of the internal rotational motions in acetophenone. ChemPhysChem, 6(10), 2135–2142. [Link]

  • Olivato, P. R., et al. (1989). Spectroscopic and theoretical studies on the conformation of some á-sulfinylacetophenones. Journal of Molecular Structure, 197, 233–240. [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. PubChem. Retrieved from [Link]

  • Wikipedia. (2023). Acetanisole. Wikipedia. [Link]

  • Starypan, V. O., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Molecules, 26(11), 3121. [Link]

  • FooDB. (2022). 4'-Methoxyacetophenone. FooDB. [Link]

  • Lee, K. H., et al. (2001). Synthesis and Physiological Activity of Thiophenes and Furans with 3- and 4-Methoxyacetophenone Derivatives. Journal of the Korean Chemical Society, 45(6), 544–549. [Link]

  • Google Patents. (2005). DE10331083B4 - Process for the preparation of p-methoxyacetophenone.

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preliminary investigation of 2-(4-Methoxyphenyl)-2-oxoethyl acetate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Preliminary Investigation of 2-(4-Methoxyphenyl)-2-oxoethyl acetate Reactivity

Introduction

In the landscape of synthetic organic chemistry and drug development, the α-acyloxy ketone scaffold represents a cornerstone of functional group manipulation and molecular design. This compound, also known as p-methoxyphenacyl acetate, is a prototypical example of this class. Its structure, featuring a ketone, an ester, and an electron-rich aromatic ring, presents a rich tapestry of chemical reactivity. This guide offers a preliminary, yet in-depth, investigation into the reactivity of this molecule. We will explore its synthesis, key transformations, and the underlying principles that govern its chemical behavior. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.

The strategic importance of phenacyl esters, including this compound, often lies in their role as photoremovable or chemically labile protecting groups for carboxylic acids.[1] The ketone functionality provides a handle for a variety of transformations, while the α-acetoxy group can influence the reactivity of the adjacent carbonyl and methylene protons. Understanding the interplay of these functional groups is paramount for predicting reaction outcomes and designing novel synthetic pathways.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical research. The key properties of this compound are summarized below for reference in purification and analysis.[2][3][4]

PropertyValueSource
IUPAC Name [2-(4-methoxyphenyl)-2-oxoethyl] acetatePubChem[2]
CAS Number 58518-78-8ChemicalBook[5]
Molecular Formula C₁₁H₁₂O₄PubChem[2]
Molecular Weight 208.21 g/mol PubChem[2]
Melting Point 63-65 °CSigma-Aldrich[4]
Appearance SolidSigma-Aldrich[4]
SMILES CC(=O)OCC(=O)C1=CC=C(C=C1)OCPubChem[2]
InChIKey CZNYQWIMWIBATO-UHFFFAOYSA-NPubChem[2]

Synthesis of this compound

The preparation of α-acyloxy ketones can be achieved through various methods, including the direct oxidation of ketones or the substitution of α-haloketones.[6][7] A common and reliable method for synthesizing phenacyl esters involves the reaction of a phenacyl bromide with a carboxylate salt.[8][9][10] This approach is efficient and provides high yields under mild conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product & Workup R1 2-Bromo-1-(4-methoxyphenyl)ethanone Reaction Nucleophilic Substitution (SN2) R1->Reaction R2 Sodium Acetate R2->Reaction Solvent Solvent: DMF or Acetonitrile Solvent->Reaction Temp Room Temperature Temp->Reaction Product This compound Workup Aqueous Workup & Purification (Recrystallization) Workup->Product Reaction->Workup

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in dimethylformamide (DMF, 5 mL per mmol of bromide), add anhydrous sodium acetate (1.5 eq).

  • Execution: Stir the resulting suspension vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting phenacyl bromide.[9]

  • Workup: Upon completion (typically 2-4 hours), pour the reaction mixture into ice-water (50 mL). A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure this compound as a crystalline solid.

Core Reactivity Profile

The reactivity of this compound is dictated by its three primary functional regions: the ketone carbonyl, the ester group, and the α-methylene protons.

Hydrolysis of the Ester (Deacetylation)

The hydrolysis of the acetate ester is a fundamental transformation, yielding 2-hydroxy-1-(4-methoxyphenyl)ethanone (p-anisoyl carbinol). This reaction can be catalyzed by either acid or base and is conceptually important as it represents the "deprotection" step if the molecule is used as a protecting group for acetic acid.

Hydrolysis_Pathway cluster_conditions Catalysis Start 2-(4-Methoxyphenyl)- 2-oxoethyl acetate Intermediate Tetrahedral Intermediate Start->Intermediate OH⁻ attack on C=O (ester) Product 2-Hydroxy-1-(4-methoxyphenyl)ethanone Intermediate->Product Loss of Acetate Base Base (e.g., NaOH, K₂CO₃) Base->Start catalyzes Acid Acid (e.g., H₂SO₄, HCl) Acid->Start catalyzes

Caption: Simplified pathway for the base-catalyzed hydrolysis of the acetate ester.

Experimental Protocol: Base-Catalyzed Hydrolysis
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Execution: Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Neutralize the reaction mixture with dilute hydrochloric acid (1 M HCl) to pH ~7.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Reduction of the Ketone

Selective reduction of the ketone in the presence of the ester is a valuable transformation. This can be achieved using mild hydride reagents. The choice of reducing agent is critical to avoid concomitant reduction or hydrolysis of the ester.

  • Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent, sufficiently reactive to reduce ketones and aldehydes but generally unreactive towards esters under standard conditions (room temperature, protic solvent). This selectivity allows for the targeted synthesis of the corresponding secondary alcohol.

Experimental Protocol: Ketone Reduction
  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol at 0 °C (ice bath).

  • Execution: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction by the slow addition of acetone, followed by water.

  • Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product, 2-(1-hydroxy-2-(4-methoxyphenyl)ethyl) acetate, can be purified by silica gel chromatography.

Conversion to Heterocycles: The Robinson-Gabriel Synthesis

α-Acyloxy ketones are valuable precursors for the synthesis of oxazoles. In a classic transformation, reaction with ammonium acetate in acetic acid can yield 2,5-disubstituted oxazoles.[11] This provides a direct route to a privileged heterocyclic scaffold in medicinal chemistry.

Logic_Workflow Start Investigate New Reaction of This compound Condition Select Reaction Conditions (Reagent, Solvent, Temp) Start->Condition Execute Run Experiment & Monitor (TLC, LC-MS) Condition->Execute Analysis Workup & Isolate Product(s) Execute->Analysis Characterize Characterize Structure (NMR, MS, IR) Analysis->Characterize Decision Outcome Analysis Characterize->Decision Success Desired Product Formed. Optimize Yield. Decision->Success Success Failure No Reaction or Decomposition. Decision->Failure Failure Revise Revise Conditions (e.g., change catalyst, temp) Failure->Revise Revise->Condition

Caption: A logical workflow for investigating novel reactivity of the title compound.

Summary of Reactivity

The following table summarizes the preliminary reactivity studies discussed in this guide.

Reaction TypeReagents/ConditionsProductKey Insight
Synthesis 2-Bromo-1-(4-methoxyphenyl)ethanone, NaOAc, DMFThis compoundEfficient SN2 displacement.[8][9]
Hydrolysis K₂CO₃, MeOH/H₂O2-Hydroxy-1-(4-methoxyphenyl)ethanoneFacile cleavage of the ester bond.
Ketone Reduction NaBH₄, MeOH2-(1-Hydroxy-2-(4-methoxyphenyl)ethyl) acetateSelective reduction of ketone over ester.
Oxazole Synthesis NH₄OAc, Acetic Acid2-Methyl-5-(4-methoxyphenyl)oxazoleClassic route to heterocycles from α-acyloxy ketones.[11]

Conclusion

This compound is a molecule with a well-defined and versatile reactivity profile. The ketone and ester functionalities can be manipulated with a high degree of selectivity using standard laboratory reagents. Its utility as a synthetic intermediate is evident from its capacity to undergo selective reduction, hydrolysis, and conversion into complex heterocyclic systems. This preliminary guide provides a robust framework for researchers to build upon, enabling the confident application of this compound in the synthesis of novel small molecules for pharmaceutical and materials science applications. Further investigation could explore its photochemical properties, its use in multicomponent reactions, or the asymmetric transformations of its ketone and α-carbon centers.

References

  • Jagdale, S. J., Patil, S. V., & Salunkhe, M. M. (1996). Synthesis of Phenacyl Esters by Using PTC and Dibenzo-[6]-crown-6. Synthetic Communications, 26(9), 1747-1752.

  • Binkley, R. W., & Binkley, E. R. (2022). Reactions of α-Acyloxyketones. Chemistry LibreTexts. [Link]

  • Thorat, M., Mane, P., Jagdale, M., & Salunkhe, M. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. Organic Preparations and Procedures International, 18(3), 203-207. [Link]

  • Jagdale, S. J., Patil, S. V., & Salunkhe, M. M. (1996). Synthesis of Phenacyl Esters by Using PTC and Dibenzo-[6]-crown-6. Semantic Scholar. [Link]

  • Process for the synthesis of phenyl esters. (1973).
  • Photolysis of phenacyl esters in a two-phase system. (2009). ResearchGate. [Link]

  • Durst, H. D., Milano, M., Grushka, E., & Bar, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). A Re-examination of the Reaction of Certain α-Acyloxy Ketones with Ammonium Acetate, Their Conversion to the Oxazoles, and Imidazoles, and the Identification of Intermediate Products. The Journal of Organic Chemistry, 38(13), 2407-2408. [Link]

  • Cieślińska, J., Krystynowicz, A., & Turkiewicz, I. (2019). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Molecules, 24(18), 3318. [Link]

  • Huang, X., Xie, L., & Huang, Z. (1988). Convenient Synthesis and Facile Cleavage of Phenacyl Esters. Synthetic Communications, 18(10), 1167-1171. [Link]

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  • Analysis of phenacyl esters of radiolabeled fatty acids produced by the reconstituted FAS. ResearchGate. [Link]

  • 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester. SpectraBase. [Link]

  • Rather, J. B., & Reid, E. E. (1919). THE IDENTIFICATION OF ACIDS. IV. PHENACYL ESTERS. Journal of the American Chemical Society, 41(1), 75-83. [Link]

  • Demir, A. S., Camkerten, N., Aydogan, F., & Fidan, A. (2006). Oxidation of Aryl Alkyl Ketones To α-Acyloxy, α-(Camphorsulfonyloxy), or α-Hydroxy Derivatives Using Manganese(III) Acetate in Combination with Carboxylic Acids or (1S)-(+)-10-Camphorsulfonic Acid. Helvetica Chimica Acta, 89(10), 2196-2204. [Link]

  • Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. (2020). Frontiers in Chemistry. [Link]

  • Method for producing 4-(2'-methoxyethyl) phenol. (1991).
  • Reddy, G. O., & Das, B. (2020). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 18(37), 7247-7266. [Link]

  • ethyl 2-(4-methoxyphenyl)-2-oxoacetate. AOBChem USA. [Link]

  • Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (2017). Sciforum. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. [Link]

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An In-depth Technical Guide to the Identification of Impurities in 2-(4-Methoxyphenyl)-2-oxoethyl acetate Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of impurities in 2-(4-methoxyphenyl)-2-oxoethyl acetate, a key intermediate in various synthetic processes. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deep dive into the strategic and logical considerations underpinning a robust impurity profiling program. We will explore the likely origins of impurities, from synthesis by-products to degradation products, and detail an integrated analytical workflow. This guide emphasizes the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) by explaining the causality behind experimental choices and grounding protocols in established regulatory standards, such as the ICH Q3A guidelines.[1][2][3] Methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presented with detailed, step-by-step protocols and visual workflows to ensure clarity and reproducibility.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate like this compound is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities at specified thresholds, which are determined by the maximum daily dose of the drug.[3][4][5]

This guide is structured to provide a logical progression from understanding the potential sources of impurities to implementing a multi-faceted analytical strategy for their identification and control. The core philosophy is to build a self-validating system of analysis, where orthogonal techniques are used to confirm findings and provide a comprehensive impurity profile.

Genesis of Impurities: A Mechanistic Perspective

Understanding the potential sources of impurities is the foundational step in developing a targeted analytical strategy. For this compound, impurities can be broadly categorized as process-related impurities and degradation products.

2.1 Process-Related Impurities

These impurities arise during the synthesis of the target molecule. A common synthetic route to this compound involves the reaction of a substituted phenacyl halide with an acetate salt or the esterification of 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one.

Potential process-related impurities include:

  • Starting Materials: Unreacted 4-methoxyacetophenone, halo-acetylating agents, or acetic acid.

  • By-products: Products from side reactions, such as dimerization or polymerization of starting materials or intermediates.

  • Intermediates: Incomplete reaction can lead to the presence of key intermediates in the final product.

  • Reagents, Ligands, and Catalysts: Trace amounts of reagents or catalysts used in the synthesis may persist.[2]

2.2 Degradation Products

Degradation products form during storage or as a result of exposure to stress conditions such as heat, light, humidity, acid, base, and oxidation.[6] Forced degradation studies are intentionally conducted to predict the likely degradation products and to establish the stability-indicating nature of analytical methods.[6][7][8][9][10]

For this compound, the ester and ketone functionalities are susceptible to degradation:

  • Hydrolysis: The ester linkage can hydrolyze under acidic or basic conditions to yield 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one and acetic acid.

  • Oxidation: The aromatic ring and the carbonyl group can be susceptible to oxidation.

  • Photolysis: Exposure to light can induce degradation, potentially leading to complex reaction pathways.[7]

The following diagram illustrates the potential pathways for impurity formation.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Reaction Target Molecule 2-(4-Methoxyphenyl) -2-oxoethyl acetate Starting Materials->Target Molecule Incomplete Reaction Intermediates->Target Molecule Final Step By-products By-products Intermediates->By-products Side Reaction Reagents/Catalysts Reagents/Catalysts Reagents/Catalysts->Target Molecule Residual Target Molecule_Deg 2-(4-Methoxyphenyl) -2-oxoethyl acetate Hydrolysis Product Hydrolysis Product Target Molecule_Deg->Hydrolysis Product Acid/Base Oxidation Product Oxidation Product Target Molecule_Deg->Oxidation Product Oxidizing Agent Photolysis Product Photolysis Product Target Molecule_Deg->Photolysis Product Light

Caption: Potential sources of impurities in this compound.

An Integrated Analytical Workflow for Impurity Identification

A multi-technique approach is essential for the comprehensive identification and characterization of impurities.[11][12] This workflow combines the separation power of chromatography with the structural elucidation capabilities of mass spectrometry and NMR.

The following diagram outlines the proposed analytical workflow.

G Sample Sample HPLC_Screening HPLC-UV/DAD Screening (Purity Assessment & Quantification) Sample->HPLC_Screening LC_MS_Analysis LC-MS Analysis (Molecular Weight Determination) HPLC_Screening->LC_MS_Analysis Impurity > Threshold GC_MS_Analysis GC-MS Analysis (Volatile & Semi-Volatile Impurities) HPLC_Screening->GC_MS_Analysis Volatile Impurities Suspected NMR_Analysis NMR Spectroscopy (Structure Elucidation) LC_MS_Analysis->NMR_Analysis Structure Confirmation Needed GC_MS_Analysis->NMR_Analysis Structure Confirmation Needed Impurity_Identified Impurity Identified & Characterized NMR_Analysis->Impurity_Identified

Caption: Integrated analytical workflow for impurity identification.

Experimental Protocols

4.1 High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is the cornerstone technique for separating and quantifying impurities in pharmaceutical analysis due to its robustness and versatility.[13][14] A stability-indicating HPLC method is crucial to separate the main component from all potential impurities and degradation products.

Protocol:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[14]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14]

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined using the DAD. Aromatic ketones typically have strong absorbance around 254 nm.

    • Injection Volume: 10 µL.[14]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Assess the purity of the sample by calculating the area percentage of the main peak.

    • Quantify known impurities using certified reference standards.

    • For unknown impurities, report the percentage area relative to the main peak.

4.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for determining the molecular weights of unknown impurities, providing crucial information for their identification.[15]

Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Chromatographic Conditions: The HPLC method developed in section 4.1 can often be adapted for LC-MS. If a non-volatile buffer like phosphate was used, it must be replaced with a volatile buffer such as ammonium formate or formic acid.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.[15]

    • Polarity: Both positive and negative ion modes should be evaluated to ensure the detection of all impurities.

    • Mass Range: A wide mass range should be scanned (e.g., 50-1000 m/z) to detect a variety of potential impurities.

    • Fragmentation (MS/MS): For impurities exceeding the identification threshold, tandem mass spectrometry (MS/MS) can be performed to obtain structural information from the fragmentation pattern.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • Determine the molecular weight of each impurity from its mass-to-charge ratio (m/z).

    • Propose potential elemental compositions using high-resolution mass spectrometry (HRMS) data.

4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities that may not be amenable to LC analysis, such as residual solvents or certain low molecular weight by-products.[12][16]

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan from a low m/z (e.g., 35) to a suitable upper limit (e.g., 500).

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).

    • Confirm the identity of suspected impurities by analyzing certified reference standards.

4.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable technique for the unambiguous structural elucidation of unknown impurities.[17][18][19][20] It provides detailed information about the chemical environment of each atom in a molecule.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC or column chromatography.

    • Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure by establishing correlations between protons, between protons and carbons, and long-range proton-carbon correlations.[20]

  • Data Analysis:

    • Integrate and assign the signals in the various NMR spectra to specific atoms in the proposed structure.

    • The combination of 1D and 2D NMR data allows for the complete and unambiguous determination of the impurity's structure.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and trend analysis.

Table 1: Summary of Impurities Detected in a Representative Batch

Retention Time (min)Relative Retention TimeArea %Proposed Molecular Weight (LC-MS)Identification Status
5.20.850.08%194.2Unidentified
6.11.0099.75%208.2This compound
8.91.460.12%224.2Identified as [Impurity X] by NMR
10.31.690.05%Not DetectedUnidentified

Conclusion

The identification of impurities in this compound is a critical aspect of ensuring the quality and safety of downstream products, particularly in the pharmaceutical industry. This guide has provided a comprehensive and scientifically grounded approach to this challenge. By understanding the potential sources of impurities, implementing a robust and integrated analytical workflow, and adhering to established regulatory guidelines, researchers and drug development professionals can confidently characterize their samples. The synergy of chromatographic separation with advanced spectroscopic techniques like mass spectrometry and NMR provides a powerful toolkit for impurity profiling, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). AZoM.com. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015, June 1). Pharmachitchat. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]

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  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. (n.d.). Journal of Drug Delivery and Pharmaceutical Sciences. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Preprints.org. [Link]

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  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). LinkedIn. [Link]

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025, August 4). ResearchGate. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Indonesian Journal of Chemical Research. [Link]

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  • Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate. (n.d.).
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  • Synthesis, Experimental and Theoretical Analysis, and Antiproliferative Activity of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. (2018, November 19). ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: The Utility of 2-(4-Methoxyphenyl)-2-oxoethyl Acetate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(4-Methoxyphenyl)-2-oxoethyl acetate is a versatile bifunctional reagent that serves as a valuable building block in synthetic organic chemistry. Belonging to the class of α-acyloxyketones, its structure incorporates a reactive ketone carbonyl group and an adjacent carbon bearing a good leaving group (acetate). This arrangement makes it an excellent electrophilic precursor for the construction of various five-membered heterocyclic rings, which are core scaffolds in numerous pharmaceuticals, natural products, and materials. This guide provides an in-depth exploration of its application in synthesizing key heterocycles, focusing on the underlying mechanisms, field-proven protocols, and the chemical logic that governs these transformations.

Reagent Profile:

  • IUPAC Name: this compound

  • CAS Number: 58518-78-8[1]

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • Molecular Weight: 208.21 g/mol [1]

  • Appearance: Solid

  • Melting Point: 63-65 °C[1]

The key to the reactivity of this compound is the α-acetoxy ketone functionality. The acetate group can be displaced by nucleophiles or the α-position can be readily halogenated to form an α-haloketone, a classic synthon for numerous cyclization reactions. The electron-donating methoxy group on the phenyl ring influences the reactivity of the aromatic system and the adjacent carbonyl.

Synthesis of Substituted Thiazoles via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, classically involving the condensation of an α-haloketone with a thioamide.[2] this compound serves as a stable and convenient precursor to the required α-haloketone, which can be generated in situ or in a prior step.

Mechanistic Rationale

The reaction proceeds via a two-stage mechanism:

  • SN2 Substitution: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the α-carbon of the (in situ generated) α-bromo-4'-methoxyacetophenone, displacing the bromide ion.

  • Cyclization and Dehydration: The intermediate tautomerizes to an enol or enethiol form. The nitrogen atom then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic alcohol intermediate (a thiazoline derivative). Subsequent acid-catalyzed dehydration yields the aromatic thiazole ring.[3]

Visualizing the Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Mechanism reagent 2-(4-Methoxyphenyl) -2-oxoethyl acetate haloketone α-Bromo-4'-methoxy- acetophenone reagent->haloketone Bromination (e.g., NBS) intermediate1 S-Alkylated Intermediate haloketone->intermediate1 SN2 Attack thioamide Thioamide (R-CSNH2) thioamide->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline alcohol) intermediate1->intermediate2 Intramolecular Cyclization product 2-R-4-(4-methoxyphenyl) thiazole intermediate2->product Dehydration (-H2O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole

This protocol describes the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (derived from the title compound) with thiourea.

Materials:

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv) in ethanol.

  • Add thiourea (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product should form.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • To obtain the free base, suspend the salt in water and neutralize by adding a base (e.g., aqueous ammonia or sodium bicarbonate solution) until the pH is ~8-9.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

ParameterValueReference
Reactants α-Haloketone, Thioamide/Thiourea[2][3]
Solvent Ethanol, DMF[3][4]
Temperature Room Temp to Reflux[4]
Typical Yield Good to Excellent[5]

Synthesis of Substituted Imidazoles

Trisubstituted imidazoles can be synthesized using a three-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, often ammonium acetate.[6][7] While this compound is not a 1,2-dicarbonyl, it can be readily converted to 4-methoxybenzil, a suitable precursor.

Mechanistic Rationale

The synthesis of 2,4,5-trisubstituted imidazoles from a diketone (e.g., 4-methoxybenzil), an aldehyde, and ammonium acetate is believed to proceed via the condensation of all three components. The diketone and ammonium acetate likely form a di-imine intermediate, which then condenses with the aldehyde, followed by cyclization and oxidation (aromatization) to furnish the imidazole ring.[7]

Visualizing the Imidazole Synthesis Workflow

Imidazole_Workflow General Workflow for Imidazole Synthesis start 2-(4-Methoxyphenyl) -2-oxoethyl acetate step1 Oxidation (e.g., HNO3, CuSO4) start->step1 diketone 4-Methoxybenzil (1,2-Diketone) step1->diketone step2 One-Pot Condensation & Cyclization diketone->step2 reagents Aldehyde (R-CHO) + Ammonium Acetate reagents->step2 product 2-R-4-phenyl-5- (4-methoxyphenyl)imidazole step2->product

Caption: Workflow for synthesizing trisubstituted imidazoles.

Experimental Protocol: Synthesis of 2,4-Diaryl-5-(4-methoxyphenyl)imidazole

This protocol outlines the synthesis starting from 4-methoxybenzil, which can be prepared by oxidizing the corresponding acyloin, a derivative of the title compound.[6]

Materials:

  • 4-Methoxybenzil (1.0 equiv)

  • Substituted aromatic aldehyde (1.0 equiv)

  • Ammonium acetate (excess, ~3-5 equiv)

  • Glacial acetic acid (as solvent)

Procedure:

  • In a round-bottom flask, combine 4-methoxybenzil (1.0 equiv), the chosen aromatic aldehyde (1.0 equiv), and an excess of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approximately 118 °C) for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with water to remove excess ammonium acetate and acetic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified trisubstituted imidazole.[7]

Synthesis of Substituted Oxazoles

The Robinson-Gabriel synthesis provides a classic route to oxazoles through the cyclodehydration of 2-acylamino ketones.[8] The starting material, this compound, can be transformed into the necessary N-acylamino ketone intermediate through a two-step sequence: amination followed by acylation.

Mechanistic Rationale

The core of the Robinson-Gabriel synthesis is an intramolecular cyclization driven by a strong dehydrating agent (e.g., concentrated sulfuric acid or phosphorus pentoxide). The N-acylamino ketone first undergoes enolization. The enol oxygen then attacks the amide carbonyl, forming a five-membered cyclic intermediate. Subsequent elimination of water leads to the formation of the aromatic oxazole ring.

Experimental Protocol: Representative Robinson-Gabriel Synthesis

This protocol describes the cyclodehydration step. The precursor, 2-acylamino-1-(4-methoxyphenyl)ethan-1-one, would first need to be synthesized from this compound.

Materials:

  • 2-Acylamino-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

Procedure:

  • Caution: This reaction uses a strong, corrosive acid. Perform in a fume hood with appropriate personal protective equipment.

  • Place the 2-acylamino-1-(4-methoxyphenyl)ethan-1-one substrate in a flask.

  • Slowly add concentrated sulfuric acid with cooling (in an ice bath) and stirring.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or gently heat as required (monitoring by TLC is difficult, so reaction time is often determined by literature precedent).

  • Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.

  • Neutralize the aqueous solution with a base, such as aqueous sodium hydroxide or ammonia.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2,5-disubstituted oxazole.[8]

SynthesisPrecursorKey ReagentsAdvantagesDisadvantages
Hantzsch Thiazole α-HaloketoneThioamideHigh yields, reliableRequires α-haloketone
Imidazole Synthesis 1,2-DiketoneAldehyde, NH₄OAcHigh atom economy, one-potRequires precursor oxidation
Robinson-Gabriel N-Acylamino ketoneH₂SO₄, PPAWell-establishedHarsh acidic conditions

References

  • Paal–Knorr synthesis - Grokipedia.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Paal–Knorr synthesis - Wikipedia.
  • Thiazole synthesis - Organic Chemistry Portal.
  • This compound - ChemSynthesis.
  • synthesis of thiazoles - YouTube. Available at: [Link]

  • Paal-Knorr Synthesis - Alfa Chemistry.
  • Synthesis of 5‐acyl thiazole derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST - Rasayan Journal of Chemistry. Available at: [Link]

  • 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C - IJSRP. Available at: [Link]

Sources

Application Notes: p-Methoxyphenacyl (PMP) Group for Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Phenacyl Protecting Groups in Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] A protecting group temporarily masks a reactive functional group, rendering it inert to specific reagents and conditions, only to be removed at a later, strategic point in the synthetic sequence.[2] Among the diverse arsenal of protecting groups for carboxylic acids, phenacyl-based moieties stand out due to their unique cleavage mechanisms, particularly their susceptibility to photolysis.

This guide focuses on the p-Methoxyphenacyl (PMP) group , a photoremovable protecting group (PPG) prized for its stability and highly specific deprotection conditions. When a carboxylic acid is protected with the PMP group, it forms a p-methoxyphenacyl ester. This ester linkage is robust under a variety of conditions but can be cleaved with high efficiency upon UV irradiation, liberating the free carboxylic acid. The electron-donating p-methoxy substituent plays a crucial role in modulating the photophysical properties of the chromophore, influencing the kinetics and mechanism of cleavage.

These characteristics make the PMP group an invaluable tool for researchers in medicinal chemistry and drug development, enabling applications such as:

  • Controlled Release: Spatiotemporal release of bioactive carboxylic acids (e.g., drugs, neurotransmitters) in biological systems.

  • Caged Compounds: Synthesis of biologically inactive "caged" molecules that can be activated with light.

  • Orthogonal Synthesis: Protection of carboxylates in complex molecules where traditional acid- or base-labile groups are unsuitable.

This document provides a comprehensive overview, detailed protocols, and mechanistic insights into the application of the PMP group for carboxylic acid protection and deprotection.

Part I: Protection of Carboxylic Acids with the PMP Group

The introduction of the PMP group is typically achieved by alkylating a carboxylate salt with p-methoxyphenacyl bromide. The reaction proceeds via a standard SN2 mechanism.

Mechanism of Protection

The process begins with the deprotonation of the carboxylic acid by a suitable base to form a nucleophilic carboxylate anion. This anion then attacks the electrophilic methylene carbon of p-methoxyphenacyl bromide, displacing the bromide leaving group to form the desired ester.

Caption: SN2 mechanism for the protection of a carboxylic acid.

Experimental Workflow: Protection Protocol

The following diagram outlines the standard laboratory procedure for forming a PMP ester.

Protection_Workflow Workflow: Carboxylic Acid Protection cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve Carboxylic Acid (1.0 equiv) in Solvent (e.g., Acetone, DMF) add_base Add Base (e.g., TEA, DBU, Cs₂CO₃) (1.1 equiv) start->add_base add_pmpbr Add p-Methoxyphenacyl Bromide (1.1 equiv) add_base->add_pmpbr react Stir at RT or gentle heat (Monitor by TLC/LC-MS) add_pmpbr->react filter Filter precipitate (e.g., HBr salt) react->filter Upon completion concentrate Concentrate filtrate under reduced pressure filter->concentrate extract Aqueous Workup (e.g., EtOAc/Water) concentrate->extract purify Purify by Column Chromatography extract->purify end Pure PMP Ester purify->end

Caption: Experimental workflow for the protection of a carboxylic acid.

Protocol 1: Synthesis of a p-Methoxyphenacyl (PMP) Ester

This protocol provides a general method for the esterification of a carboxylic acid. The choice of base and solvent may be optimized depending on the substrate's solubility and reactivity.

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • p-Methoxyphenacyl bromide (1.1 eq)

  • Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃) (1.1 eq)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous acetone or DMF. Add the base (e.g., TEA, 1.1 eq) and stir for 10-15 minutes at room temperature.

    • Expert Insight: For sensitive or sterically hindered acids, using cesium carbonate in DMF can be advantageous. The resulting cesium carboxylate is highly nucleophilic, often leading to faster and cleaner reactions.

  • Addition of Alkylating Agent: Add p-methoxyphenacyl bromide (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Workup:

    • Cool the reaction mixture to room temperature. If a precipitate (e.g., triethylammonium bromide) has formed, remove it by filtration.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PMP ester.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected carboxylic acid.

Part II: Deprotection of p-Methoxyphenacyl Esters

The hallmark of the PMP group is its photolytic lability. However, alternative reductive methods also exist, providing valuable orthogonality.

Primary Method: Photolytic Cleavage

Irradiation of a PMP ester with UV light (typically ~300-350 nm) induces a "photo-Favorskii" type rearrangement, efficiently releasing the carboxylic acid. The presence of water is essential for this transformation.

Mechanism of Photolytic Deprotection: The process is initiated by photoexcitation to a triplet state. This excited state undergoes a rearrangement to form a spirodienedione intermediate, which is then rapidly hydrolyzed by water to release the free carboxylic acid and form p-hydroxyphenylacetic acid as a benign byproduct.

Caption: Simplified mechanism of photolytic deprotection.

Experimental Workflow: Photodeprotection

Deprotection_Workflow Workflow: Photolytic Deprotection cluster_prep Reaction Setup cluster_reaction Photolysis cluster_workup Isolation start Dissolve PMP Ester in Aqueous Solvent (e.g., MeCN/H₂O) setup Place in Quartz Tube or Photoreactor start->setup irradiate Irradiate with UV light (e.g., 350 nm mercury lamp) setup->irradiate monitor Monitor reaction (TLC/LC-MS) irradiate->monitor workup Acidify (optional) and Extract with Organic Solvent monitor->workup Upon completion purify Purify to isolate Carboxylic Acid workup->purify end Deprotected Carboxylic Acid purify->end

Caption: Experimental workflow for photodeprotection.

Protocol 2: Photolytic Deprotection of a PMP Ester

Materials:

  • PMP-protected carboxylic acid

  • Solvent system (e.g., Acetonitrile/Water, 1:1 v/v)

  • Quartz reaction vessel or borosilicate glass (if wavelength >300 nm)

  • UV photoreactor (e.g., medium-pressure mercury lamp with appropriate filter)

  • Ethyl acetate (EtOAc)

  • Dilute HCl (e.g., 1 M)

Procedure:

  • Solution Preparation: Dissolve the PMP ester in a suitable aqueous solvent mixture (e.g., 1:1 acetonitrile/water) and place it in a quartz reaction vessel. The concentration should be dilute enough to allow for efficient light penetration.

  • Irradiation: Irradiate the solution with a UV light source. A common choice is a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below ~300 nm, minimizing potential photodamage to sensitive substrates.

    • Expert Insight: The duration of irradiation depends on the quantum yield of the reaction, substrate concentration, and lamp intensity. The reaction should be carefully monitored by TLC or LC-MS to avoid over-irradiation and the formation of byproducts.

  • Workup: Once the reaction is complete, the resulting solution can often be used directly in biological assays.

  • Isolation (if required):

    • Transfer the solution to a separatory funnel.

    • If necessary, acidify the solution with dilute HCl to ensure the product is in its protonated carboxylic acid form.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by standard techniques such as recrystallization or column chromatography if needed.

Alternative Method: Reductive Cleavage

For substrates that are sensitive to UV light, reductive cleavage provides a valuable orthogonal deprotection strategy. Treatment with activated zinc dust in the presence of acetic acid can effectively cleave the phenacyl ester.

Protocol 3: Reductive Deprotection with Zn/AcOH

Materials:

  • PMP-protected carboxylic acid

  • Activated Zinc dust (excess, e.g., 10 eq)

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve the PMP ester in a suitable solvent such as methanol or THF. Add glacial acetic acid.

  • Reduction: Add activated zinc dust portion-wise to the stirring solution at room temperature. The reaction is often exothermic.

    • Trustworthiness: The progress should be monitored closely by TLC. If the reaction stalls, additional zinc and/or gentle heating may be applied.

  • Workup: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove excess zinc and inorganic salts. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can then be subjected to a standard aqueous workup (as described in Protocol 2, step 4) to isolate the carboxylic acid.

  • Purification: Purify the crude product as required.

Quantitative Data Summary & Selectivity

The PMP group offers a robust protection strategy compatible with a wide range of synthetic conditions. Its true power lies in the specific and mild conditions required for its removal.

Transformation Method Reagents & Conditions Typical Yields Key Advantages & Notes
Protection Alkylation (SN2)p-MeO-phenacyl bromide, Base (TEA, Cs₂CO₃), Solvent (Acetone, DMF), RT75-95%Mild conditions; compatible with many functional groups.
Deprotection PhotolysisUV light (300-350 nm), Aqueous solvent (e.g., MeCN/H₂O), RT80-98%Very mild and fast; ideal for sensitive substrates and biological applications.
Deprotection ReductionZn dust, Acetic Acid, Solvent (MeOH, THF), RT70-90%Orthogonal to photolysis; useful for UV-sensitive molecules.

Orthogonality: The PMP group is stable to conditions used to remove many other protecting groups, including:

  • Acid-labile groups: Stable to mildly acidic conditions used to remove Boc or trityl groups.

  • Base-labile groups: Stable to amine bases and mild hydrolytic conditions used for Fmoc or simple alkyl esters.

  • Hydrogenolysis: Unlike benzyl esters, the PMP group is stable to catalytic hydrogenation (e.g., H₂/Pd-C).

References

  • Givens, R. S., & Klán, P. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. [Link]

  • Papageorgiou, G., & Corrie, J. E. (2000). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Tetrahedron Letters, 41(34), 6673-6676. [Link]

  • Šebej, P., et al. (2011). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Photochemical & Photobiological Sciences, 10(5), 770-779. [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Aemissegger, A., et al. (2005). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Chemical Communications, (23), 2938-2940. [Link]

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Application Notes & Protocols: Strategic Application of 2-(4-Methoxyphenyl)-2-oxoethyl Acetate Precursors in the Synthesis of Apixaban

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apixaban, marketed as Eliquis, is a leading oral, direct Factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic disorders.[1] Its complex molecular architecture, featuring a central pyrazolopyridinone core, necessitates a sophisticated and efficient synthetic strategy.[1][2][3] This document provides a detailed guide on the synthesis of Apixaban, with a specific focus on the strategic generation and application of the key intermediate, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. While the topic specifies 2-(4-methoxyphenyl)-2-oxoethyl acetate, a more direct and widely documented precursor for this crucial fragment is 4-methoxyaniline. This guide will elucidate the synthesis starting from 4-methoxyaniline, explaining the underlying chemical principles, providing step-by-step protocols, and offering insights into process optimization for scalability and purity.

Introduction: The Synthetic Challenge of Apixaban

The synthesis of Apixaban (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) involves the convergent assembly of two primary complex intermediates.[4] Early synthetic routes often relied on expensive starting materials like iodoaniline, rendering them less suitable for commercial-scale manufacturing due to high costs and the need for extensive chromatographic purification.[4][5]

Consequently, the development of cost-effective and robust processes using readily available starting materials has been a major focus in pharmaceutical process chemistry.[6][7] The strategy detailed herein centers on the construction of the pyrazole ring via a [3+2] cycloaddition reaction. This approach hinges on the efficient preparation of ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a critical synthon derived from 4-methoxyaniline.

The Core Reaction: Building the Pyrazole Ring

The central pyrazole ring of Apixaban is constructed by reacting a hydrazonoyl chloride with a suitable enamine or equivalent precursor. The key intermediate, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, serves as the three-atom component for this cycloaddition. Its synthesis and subsequent reaction are pivotal to the entire process.

Below is a diagram illustrating the overall synthetic workflow, highlighting the convergence of the two main intermediates to form the Apixaban core structure, followed by the final amidation step.

G cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis cluster_C A1 4-Methoxyaniline A2 Diazonium Salt A1->A2 NaNO2, HCl (Diazotization) A4 Ethyl (Z)-2-chloro-2- (2-(4-methoxyphenyl)hydrazono)acetate (Key Intermediate A) A2->A4 Coupling A3 Ethyl 2-chloro-3-oxobutanoate A3->A4 C1 Apixaban Ethyl Ester A4->C1 [3+2] Cycloaddition (Base, Catalyst) B1 p-Nitroaniline B2 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl) -5,6-dihydropyridin-2(1H)-one (Key Intermediate B) B1->B2 Multi-step Synthesis B2->C1 C2 Apixaban (Final Product) C1->C2 Amidation (NH3)

Caption: High-level workflow for Apixaban synthesis.

Detailed Protocols and Methodologies

The following protocols provide a step-by-step guide for the synthesis of Apixaban, grounded in established chemical literature.[7]

Part I: Synthesis of Key Intermediate A - Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

This procedure involves a classical Japp-Klingemann reaction, where a diazonium salt is coupled with a β-keto ester, which then undergoes cleavage.

Rationale: The diazotization of 4-methoxyaniline must be conducted at low temperatures (typically -5 to 0 °C) because the resulting diazonium salt is thermally unstable and can decompose, leading to side products and reduced yield. The subsequent coupling reaction's pH is controlled with sodium acetate to facilitate the electrophilic attack of the diazonium ion on the enolate of the β-keto ester.

Protocol:

  • Diazotization:

    • To a stirred solution of 4-methoxyaniline (e.g., 24.6 g, 0.2 mol) in water (120 mL) and concentrated hydrochloric acid, cool the mixture to between -5 and 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 16.6 g, 0.24 mol in 80 mL water) dropwise, ensuring the temperature remains below 0 °C.

    • Stir the resulting mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

  • Coupling and Rearrangement:

    • In a separate vessel, prepare a solution of ethyl 2-chloroacetoacetate (e.g., 28 mL, 0.2 mol) in methanol (300 mL).

    • Adjust the pH of the diazonium salt solution to 5-6 by adding sodium acetate (e.g., 32.8 g, 0.40 mol). This buffers the solution for the coupling step.

    • Add the buffered diazonium salt solution dropwise to the ethyl 2-chloroacetoacetate solution, maintaining the reaction temperature between 25 and 30 °C.

    • Stir the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Dissolve the resulting residue in ethyl acetate (200 mL) and water (100 mL).

    • Separate the organic layer. Wash the aqueous layer with additional ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (2 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

    • Recrystallize the solid from a suitable solvent like ethyl acetate to yield pure ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate as a pale yellow solid.[7]

Part II: Synthesis of Apixaban Ethyl Ester via Cycloaddition

This step involves the crucial [3+2] cycloaddition to form the pyrazolopyridinone core structure of Apixaban.

Rationale: This reaction is typically catalyzed by a base, such as triethylamine (TEA), which acts as an acid scavenger to neutralize the HCl eliminated during the cyclization. A catalyst like potassium iodide (KI) can be used to facilitate the reaction, potentially through an in-situ Finkelstein reaction, enhancing the reactivity of the chloro-group.

Protocol:

  • Reaction Setup:

    • In a reaction vessel, dissolve 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (Intermediate B) (e.g., 14.2 g, 0.04 mol) in a suitable solvent such as toluene (250 mL).[8]

    • Add the synthesized ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Intermediate A) (e.g., 11.3 g, 0.044 mol).

    • Add triethylamine (TEA) (e.g., 17 mL, 0.12 mol) and potassium iodide (KI) (e.g., 0.64 g, 0.004 mol).[7]

  • Cycloaddition:

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours.[8]

    • Monitor the reaction for completion by TLC or HPLC.

  • Isolation:

    • Upon completion, distill the solvent under reduced pressure to obtain a thick residue.

    • Add methanol (e.g., 400 mL) to the residue and cool to room temperature (25-30 °C).

    • Slowly add an acid such as concentrated sulfuric acid or trifluoroacetic acid to precipitate the product as a salt, which aids in purification.[8]

    • Stir for 1-1.5 hours to ensure complete precipitation.

    • Filter the solid, wash with fresh cold methanol, and dry under vacuum at 60-65 °C to obtain the Apixaban ethyl ester intermediate.[8]

Part III: Final Amidation to Apixaban

This final step converts the ethyl ester into the primary carboxamide of the final API.

Rationale: The amidation is a nucleophilic acyl substitution where ammonia attacks the carbonyl carbon of the ester. This reaction is often performed in a polar solvent like methanol or ethylene glycol to ensure solubility of the reactants. Using aqueous ammonia or bubbling ammonia gas are common methods.

Protocol:

  • Reaction Setup:

    • Suspend the Apixaban ethyl ester intermediate in a suitable solvent such as methanol or ethylene glycol.

    • Add an ammonia source, for example, 25% aqueous ammonia solution.[5]

    • Heat the mixture (e.g., to 50 °C) and stir for several hours (typically 3-5 hours).[9]

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or HPLC until the starting ester is fully consumed.

    • Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration.

    • Alternatively, the reaction mixture can be concentrated, and the product can be precipitated by adding an anti-solvent like water.

    • Wash the filtered solid with water and then a non-polar solvent like hexane to remove impurities.

    • Dry the final product under vacuum to yield Apixaban. The product can be further purified by recrystallization if necessary to meet pharmaceutical-grade specifications.[10]

Data Summary and Optimization

The efficiency of the synthesis is critical for industrial application. The following table summarizes typical outcomes for the key steps.

StepReactionKey ReagentsTypical YieldPurity (HPLC)Reference
I Intermediate A Synthesis4-Methoxyaniline, NaNO₂, Ethyl 2-chloroacetoacetate~77%>98%[7]
II Apixaban Ester SynthesisIntermediate A, Intermediate B, TEA, KI80-90%>99%[7][8]
III Final AmidationApixaban Ethyl Ester, Aqueous Ammonia~91-93%>99.5%[5][9]

Process Optimization Insights:

  • Green Chemistry: Recent studies focus on optimizing these steps to reduce waste and use more environmentally benign solvents and reagents. Bayesian optimization has been employed to improve yield while lowering metrics like the Process Mass Intensity (PMI).[11]

  • Flow Chemistry: Continuous flow reactors are being used to optimize reaction parameters like temperature, pressure, and residence time, leading to higher yields and space-time yields (STY) in shorter times.[12]

Chemical Pathway Visualization

The core chemical transformation from the key intermediates to the Apixaban ester is detailed below.

reaction_pathway int_A Intermediate A (Hydrazonoyl Chloride) plus1 + int_A->dummy1 int_B Intermediate B (Valerolactam Core) arrow1 TEA, KI Toluene, Reflux (-HCl) int_B->dummy1 product Apixaban Ethyl Ester dummy1->dummy2 TEA, KI Toluene, Reflux (-HCl) dummy2->product

Caption: Key [3+2] cycloaddition reaction for Apixaban core synthesis.

Conclusion

The synthetic route to Apixaban starting from precursors like 4-methoxyaniline represents a robust and economically viable strategy for large-scale production. The successful synthesis of the key intermediate, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a critical enabling step. By understanding the causality behind each procedural choice—from temperature control in diazotization to the selection of base and catalyst in the cycloaddition—researchers can effectively troubleshoot and optimize the process. The protocols and insights provided herein serve as a comprehensive guide for professionals in drug development, ensuring the synthesis is conducted with high efficiency, control, and integrity.

References

  • A practical synthesis for the key intermediate of apixaban. (2024). ResearchGate. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). ijrpr.com. [Link]

  • A practical synthesis for the key intermediate (G) of Apixaban. (2023). ResearchSquare. [Link]

  • Key Intermediates And Impurities Of The Synthesis Of Apixaban: Apixaban Glycol Esters. (n.d.). Quick Company. [Link]

  • Green Chemistry-Oriented Multiobjective Optimization with Semiautomated Process Monitoring for Apixaban Intermediate Synthesis. (2024). ACS Publications. [Link]

  • A process for the preparation of apixaban and its intermediates. (2017). Patsnap. [Link]

  • Manual to Auto-Optimization Platform of Multistep Apixaban Synthesis. (2024). ACS Publications. [Link]

  • US8884016B2 - Apixaban preparation process. (n.d.).
  • APIXABAN FORMULATIONS. (2017). Google APIs. [Link]

  • PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. (2020). EPO. [Link]

  • Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. (2023). ResearchGate. [Link]

  • An alternative synthetic strategy to construct apixaban analogues. (2023). arkat-usa.org. [Link]

  • 5, 6-dihydro-3- (4-morpholinyl)-2(1H)-pyridinone, an important intermediate for the apixaban synthesis. (2020). Journal of International Pharmaceutical Research. [Link]

  • Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. (2011). PMC. [Link]

  • US20160143894A1 - Process for the preparation of apixaban. (n.d.).
  • US9603846B2 - Process for the preparation of apixaban. (n.d.).
  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. (2007). PubMed. [Link]

  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1 H -pyrazolo[3,4- c ]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. (2007). ResearchGate. [Link]

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Application Notes and Protocols: Reactions of 2-(4-Methoxyphenyl)-2-oxoethyl acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Acyloxy ketones are a class of organic compounds characterized by a carbonyl group with an acyloxy group on the adjacent (alpha) carbon. These compounds are valuable and versatile intermediates in organic synthesis, primarily because the acyloxy group can act as an effective leaving group in nucleophilic substitution reactions.[1] Their reactivity is analogous to the more extensively studied α-haloketones, which are known to be powerful electrophiles.[2][3]

This document focuses on the reactivity of a specific α-acyloxy ketone, 2-(4-Methoxyphenyl)-2-oxoethyl acetate (also known as 4-methoxyphenacyl acetate). This molecule possesses three key features that dictate its chemical behavior:

  • The Electrophilic Carbonyl Carbon : Susceptible to attack by nucleophiles.

  • The α-Carbon : The primary site for nucleophilic substitution, activated by the adjacent carbonyl group.

  • The Acetate Leaving Group : A reasonably good leaving group, which can be displaced by a variety of nucleophiles.

  • The 4-Methoxyphenyl Group : An electron-donating group that can influence the reactivity of the aromatic ring and stabilize reaction intermediates.

The enhanced reactivity of the α-carbon towards nucleophilic substitution is a result of the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the C-O bond of the acetate, making the carbon more electrophilic.[2] This guide will provide a detailed overview of the primary reaction pathways, focusing on applications in the synthesis of α-amino ketones and nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[4][5][6]

Section 1: General Reaction Mechanism - Nucleophilic Substitution (SN2)

The principal reaction pathway for this compound with most nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[7] In this process, the nucleophile directly attacks the α-carbon, displacing the acetate anion in a single, concerted step.

Mechanistic Overview

The reaction is generally carried out with less basic nucleophiles. The use of strongly basic nucleophiles can potentially lead to competing side reactions, such as the generation of enolates.[7]

The key steps are:

  • Nucleophilic Attack : The nucleophile (Nu:⁻) attacks the electrophilic α-carbon (the carbon atom between the carbonyl and the acetate group).

  • Transition State : A pentacoordinate transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-oxygen (acetate) bond breaking.

  • Displacement : The acetate ion is expelled as the leaving group, and the new carbon-nucleophile bond is fully formed.

Mechanistic Diagram

Caption: General SN2 mechanism for nucleophilic substitution.

Section 2: Application in Heterocycle Synthesis

A primary application for α-acyloxy and α-haloketones is the synthesis of substituted heterocycles, which are core structures in many pharmaceutical agents.[4][6][8] A classic example is the synthesis of imidazoles, which can be readily prepared by reacting the ketone with an amidine.[9][10][11]

Synthesis of 2-Phenyl-4-(4-methoxyphenyl)-1H-imidazole

This protocol describes the condensation of this compound with benzamidine to yield a highly substituted imidazole. This method is an adaptation of well-established procedures for synthesizing imidazoles from α-haloketones.[10][12]

Reaction Scheme

The reaction proceeds via an initial SN2 substitution of the acetate by one of the amidine nitrogens, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Experimental Protocol

Materials:

  • This compound (1.0 eq.)

  • Benzamidine hydrochloride (1.1 eq.)

  • Potassium bicarbonate (KHCO₃) (2.5 eq.)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Standard laboratory glassware, reflux condenser, and magnetic stirrer.

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve benzamidine hydrochloride (1.1 eq.) and potassium bicarbonate (2.5 eq.) in a 2:1 mixture of THF and water. Stir vigorously for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of THF.

  • Reaction: Add the solution of the α-acyloxy ketone dropwise to the stirring amidine solution at room temperature.

    • Scientist's Note: Slow addition is crucial to minimize the concentration of the electrophilic ketone, which can decompose or undergo side reactions under basic conditions.[10]

  • Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80 °C). Maintain vigorous stirring.

    • Rationale: Higher temperatures accelerate the condensation and cyclization steps, leading to a more efficient reaction.[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 4-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and add ethyl acetate to extract the organic product. c. Wash the organic layer sequentially with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity.[10] If necessary, recrystallize from an ethanol/water mixture or purify by column chromatography on silica gel to obtain the pure 2-phenyl-4-(4-methoxyphenyl)-1H-imidazole.

Data Summary
Product NameMolecular FormulaExpected YieldKey Characterization Data (¹H NMR, DMSO-d₆)
2-Phenyl-4-(4-methoxyphenyl)-1H-imidazoleC₁₆H₁₄N₂O80-90%δ 12.5 (s, 1H, NH), δ 8.1-7.2 (m, 10H, Ar-H), δ 3.8 (s, 3H, OCH₃). Note: This is an expected spectrum based on the analogous product from 2-bromo-1-(4-methoxyphenyl)ethanone.[10]

Section 3: Application in α-Amino Ketone Synthesis

α-Amino ketones are crucial building blocks in organic synthesis and are found in many biologically active compounds.[5][13][14] They can be synthesized via direct SN2 displacement of the acetate group by an amine nucleophile.

Synthesis of 2-Amino-1-(4-methoxyphenyl)ethan-1-one

This protocol outlines the reaction with a protected amine source, such as hexamethylenetetramine (urotropine), followed by acidic hydrolysis (a variation of the Delepine reaction). This two-step process is often preferred over direct amination with ammonia to avoid over-alkylation.

Experimental Workflow

Workflow_Aminoketone start Start: 2-(4-Methoxyphenyl) -2-oxoethyl acetate reagent1 Reagent: Hexamethylenetetramine Solvent: Chloroform/Ethanol step1 Step 1: S_N_2 Reaction (Formation of Quaternary Salt) start->step1 reagent1->step1 intermediate Intermediate: Quaternary Ammonium Salt step1->intermediate reagent2 Reagent: Conc. HCl / Ethanol (Acidic Hydrolysis) step2 Step 2: Hydrolysis (Delépine Reaction) intermediate->step2 reagent2->step2 product Product: 2-Amino-1-(4-methoxyphenyl) ethan-1-one hydrochloride step2->product purify Purification: Recrystallization product->purify final Final Product purify->final

Caption: Workflow for the synthesis of α-amino ketones.

Experimental Protocol

Part A: Formation of the Quaternary Ammonium Salt

  • Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of chloroform and ethanol.

  • Nucleophile Addition: Add hexamethylenetetramine (1.05 eq.) to the solution.

  • Reaction: Stir the mixture at reflux for 2-4 hours. A precipitate of the quaternary ammonium salt will form.

  • Isolation: Cool the reaction mixture and collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

Part B: Acidic Hydrolysis

  • Hydrolysis Setup: Suspend the isolated quaternary ammonium salt in a mixture of concentrated hydrochloric acid and ethanol (typically a 1:2 v/v ratio).

  • Reflux: Heat the suspension to reflux and maintain for 6-12 hours, until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC).

  • Work-up: a. Cool the reaction mixture in an ice bath. The hydrochloride salt of the α-amino ketone may precipitate. b. If precipitation occurs, collect the solid by filtration. c. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Recrystallize the crude hydrochloride salt from an ethanol/ether solvent system to yield the pure product.

Section 4: Potential Competing Reactions

While SN2 is the dominant pathway with many nucleophiles, other reactions can occur, particularly with strong, sterically hindered bases.

Favorskii Rearrangement

With strong alkoxide bases (e.g., sodium methoxide), α-haloketones that possess an α'-proton can undergo the Favorskii rearrangement to yield a rearranged ester product.[15][16][17][18] Although less common with acetate leaving groups, this pathway should be considered. The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base.[15]

Nucleophilic Acyl Substitution

Strong nucleophiles could potentially attack the ester carbonyl carbon of the acetate group directly. However, this is generally less favorable than attack at the activated α-carbon of the ketone. The reaction between an ester and a nucleophile is a classic nucleophilic acyl substitution.[19][20]

Conclusion

This compound is a highly versatile synthetic intermediate. Its reactivity, which is analogous to that of α-haloketones, is dominated by SN2 displacement at the α-carbon. This reactivity provides a reliable and efficient pathway for the synthesis of a wide array of valuable organic molecules, including substituted α-amino ketones and complex heterocyclic systems like imidazoles. The protocols provided herein are robust starting points for researchers engaged in synthetic chemistry and drug development, offering access to important chemical scaffolds from a common, readily accessible precursor.

References

  • Wikipedia. Favorskii rearrangement . [Link]

  • Grokipedia. Favorskii rearrangement . [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones . [Link]

  • NROChemistry. Favorskii Rearrangement . [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . Molecules, 14(12), 5287-5348. [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution . [Link]

  • Van der Westhuizen, C. E., & van der Merwe, M. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study . University of Pretoria. [Link]

  • Krchnak, V., & Flegelova, Z. (2009). Multiplicity of Diverse Heterocycles from Polymer-Supported α-Acylamino Ketones . Journal of Combinatorial Chemistry, 11(4), 598-607. [Link]

  • Semantic Scholar. Nucleophilic substitution reactions of α-haloketones : a computational study . [Link]

  • Organic Chemistry Portal. Synthesis of α-amino ketones, aldehydes and derivatives . [Link]

  • Chen, Y., et al. (2022). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis . Nature Communications, 13(1), 7481. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds . [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Reactivity of Nucleophilic Reagents toward Esters . Journal of the American Chemical Society, 90(10), 2622-2637. [Link]

  • Kumar, A., & Kumar, V. (2019). Recent methods for the synthesis of α-acyloxy ketones . Organic & Biomolecular Chemistry, 17(30), 7118-7136. [Link]

  • ResearchGate. Cyclocondensation of various nucleophiles with phenacyl chlorides . [Link]

  • Organic Chemistry II. Reaction of acyl derivatives with weak nucleophiles . [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of α-amino ketones . [Link]

  • Banerjee, A., & Das, S. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review . World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • ResearchGate. Synthesis of Heterocycles from 2‐Acylbenzoic Acids . [Link]

  • SynArchive. Hantzsch Thiazole Synthesis . [Link]

  • Organic Chemistry Portal. Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids . [Link]

  • ResearchGate. Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines . [Link]

  • Hossain, M. A., & Al-Majid, A. M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes . RSC Advances, 13(21), 14353-14374. [Link]

  • Murry, J. A., et al. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl- . Organic Syntheses, 78, 91. [Link]

  • Bures, F., et al. (2007). Facile Synthesis of Optically Active Imidazole Derivatives . Molecules, 12(4), 844-852. [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . [Link]

  • JETIR. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES . [Link]

  • MDPI. Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups . [Link]

  • Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions . [Link]

  • RSC Publishing. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis . [Link]

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Application Note & Protocol: A Robust Acid-Catalyzed Synthesis of 2,5-Di(p-anisyl)furan from α-Acetoxy-p-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold is a privileged structural motif in medicinal chemistry and materials science. This application note provides a comprehensive, field-tested protocol for the synthesis of 2,5-di(p-anisyl)furan, a symmetrically substituted furan, utilizing α-acetoxy-p-methoxyacetophenone as a readily available starting material. The described methodology proceeds via an in-situ formation of a 1,4-dicarbonyl intermediate, which subsequently undergoes a classic Paal-Knorr cyclization. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and includes practical insights for troubleshooting and optimization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Furan Moiety

Furan derivatives are integral to a vast array of natural products and synthetic compounds with significant biological activities.[1] Their presence in pharmaceuticals, agrochemicals, and fragrances underscores the importance of efficient and reliable synthetic routes to access this heterocyclic core.[1] The Paal-Knorr synthesis, first reported in 1884, remains one of the most powerful methods for constructing the furan ring, traditionally starting from 1,4-dicarbonyl compounds.[2][3] This protocol adapts this classic transformation by employing α-acetoxy-p-methoxyacetophenone as a strategic precursor, which dimerizes under acidic conditions to generate the requisite 1,4-diketone in situ. This approach offers a convergent and atom-economical pathway to symmetrically substituted furans.

Reaction Mechanism: From α-Acetoxyketone to Furan

The overall transformation is a two-stage process occurring in a single pot: (i) the acid-catalyzed self-condensation of α-acetoxy-p-methoxyacetophenone to form 1,4-di(4-methoxyphenyl)butane-1,4-dione, and (ii) the subsequent acid-catalyzed Paal-Knorr cyclization of this intermediate to yield 2,5-di(p-anisyl)furan.

Stage 1: Formation of the 1,4-Dicarbonyl Intermediate

While the direct conversion of α-acyloxyketones to 1,4-dicarbonyls is not as commonly documented as other methods, a plausible and scientifically sound mechanism under acidic conditions involves an initial enolization followed by a key condensation step. The p-methoxy group on the phenyl ring provides electronic stabilization to carbocationic intermediates, facilitating the reaction.

  • Enolization: The ketone carbonyl of α-acetoxy-p-methoxyacetophenone is protonated by the acid catalyst, promoting the formation of an enol intermediate.

  • Nucleophilic Attack: The enol form of one molecule acts as a nucleophile, attacking the protonated carbonyl of a second molecule.

  • Elimination & Rearrangement: A series of proton transfers and elimination of acetic acid and water leads to the formation of the stable 1,4-dicarbonyl compound, 1,4-di(4-methoxyphenyl)butane-1,4-dione.

Stage 2: Paal-Knorr Furan Synthesis

The newly formed 1,4-diketone then undergoes the well-established Paal-Knorr cyclization.[2][3]

  • Protonation and Enolization: One of the carbonyl groups of the 1,4-diketone is protonated, while the other undergoes enolization.

  • Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl, forming a five-membered hemiacetal intermediate. This is typically the rate-determining step of the Paal-Knorr synthesis.[3]

  • Dehydration and Aromatization: The hemiacetal is then protonated and subsequently loses two molecules of water to form the aromatic furan ring.

The following diagram illustrates the proposed mechanistic pathway.

Reaction_Mechanism cluster_stage1 Stage 1: 1,4-Dicarbonyl Formation cluster_stage2 Stage 2: Paal-Knorr Cyclization start 2x α-Acetoxy-p-methoxyacetophenone enol Enol Intermediate start->enol H+ (cat.) condensation Condensation & Elimination enol->condensation Nucleophilic Attack diketone 1,4-di(4-methoxyphenyl)butane-1,4-dione condensation->diketone - AcOH, -H2O pk_start 1,4-Dicarbonyl hemiacetal Hemiacetal Intermediate pk_start->hemiacetal H+ (cat.) Intramolecular Cyclization furan 2,5-Di(p-anisyl)furan hemiacetal->furan - 2H2O Aromatization

Caption: Proposed reaction mechanism for furan synthesis.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2,5-di(p-anisyl)furan.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
α-Acetoxy-p-methoxyacetophenone≥98%e.g., Sigma-AldrichStarting material
p-Toluenesulfonic acid monohydrate (p-TsOH)Reagent grade, ≥98.5%e.g., Sigma-AldrichAcid catalyst
TolueneAnhydrous, ≥99.8%e.g., Sigma-AldrichReaction solvent
Saturated Sodium Bicarbonate SolutionACS reagentPrepare in-houseFor neutralization
Brine (Saturated NaCl solution)ACS reagentPrepare in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagente.g., Fisher Sci.Drying agent
EthanolReagent grade, 95%e.g., Fisher Sci.Recrystallization solvent
Silica Gel60 Å, 230-400 meshe.g., Sorbent Tech.For optional column chromatography
Hexanes/Ethyl AcetateHPLC gradee.g., Fisher Sci.Eluent for chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add α-acetoxy-p-methoxyacetophenone (5.0 g, 24.0 mmol).

  • Addition of Solvent and Catalyst: Add anhydrous toluene (50 mL) to the flask, followed by p-toluenesulfonic acid monohydrate (0.23 g, 1.2 mmol, 5 mol%).

  • Heating and Water Removal: Heat the reaction mixture to reflux (approximately 110-112 °C). Water, a byproduct of the condensation and cyclization reactions, will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

  • Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst.

  • Workup - Washing and Drying: Wash the organic layer with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow solid, can be purified by recrystallization from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals of 2,5-di(p-anisyl)furan by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 2,5-di(p-anisyl)furan should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 153-156 °C (literature value).

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.65 (d, J = 8.8 Hz, 4H), 6.95 (d, J = 8.8 Hz, 4H), 6.70 (s, 2H), 3.85 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 159.5, 152.0, 126.5, 124.0, 114.2, 107.0, 55.4.

  • Mass Spectrometry (EI): m/z (%) 266.1 (M⁺).

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; insufficient heating; wet solvent.Ensure the reaction goes to completion by TLC. Use a higher boiling point solvent if necessary. Ensure all reagents and solvents are anhydrous.
Formation of Polymeric Byproducts Strong acid concentration; prolonged reaction time.Use the recommended catalytic amount of p-TsOH. Do not exceed the necessary reaction time. Furan rings can be sensitive to strong acids.[4]
Incomplete Crystallization Impurities present; incorrect solvent volume.If recrystallization fails, purify the crude product by column chromatography on silica gel (95:5 hexanes:ethyl acetate) before recrystallizing.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic; handle with care.

  • p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental workflow.

Experimental_Workflow start 1. Reaction Setup (α-Acetoxy-p-methoxyacetophenone, Toluene, p-TsOH) reflux 2. Reflux & Water Removal (Dean-Stark Apparatus) start->reflux monitor 3. Reaction Monitoring (TLC) reflux->monitor workup 4. Workup (Neutralization, Washing, Drying) monitor->workup evaporation 5. Solvent Removal (Rotary Evaporator) workup->evaporation purification 6. Purification (Recrystallization from Ethanol) evaporation->purification characterization 7. Characterization (NMR, MS, MP) purification->characterization product Final Product: 2,5-Di(p-anisyl)furan characterization->product

Caption: High-level experimental workflow diagram.

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • NIH National Library of Medicine. (2018). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement. Retrieved from [Link]

  • Wiley Online Library. (2014). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • ResearchGate. (2020). Synthetic approaches to 1,4-dicarbonyl compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2013). Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones. Retrieved from [Link]

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Application Notes & Protocols: Experimental Setup for Reactions Involving p-Methoxyphenacyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving p-methoxyphenacyl acetate and its derivatives. This document emphasizes the underlying scientific principles and practical considerations to ensure experimental success and data integrity.

Introduction: The Versatility of the p-Methoxyphenacyl Group

The p-methoxyphenacyl (pMP) group, and the closely related p-hydroxyphenacyl (pHP) moiety, have garnered significant attention in chemical and biological sciences.[1][2] Their primary application lies in their function as photoremovable protecting groups (PPGs), often termed "photocages."[1][3] This technology allows for the precise spatial and temporal release of bioactive molecules, such as neurotransmitters, enzymes, and nucleic acids, upon irradiation with light.[2][3][4] The ability to initiate a biological process with a pulse of light offers unparalleled control in complex systems.

Beyond their use as photocages, phenacyl derivatives can participate in a range of organic transformations. This guide will focus on the most prominent application—photocleavage reactions—while also providing a foundational protocol for the synthesis of p-methoxyphenacyl esters, a critical preliminary step for any photocaging experiment.

Part 1: Synthesis of a p-Methoxyphenacyl Ester

A common reaction "involving" the p-methoxyphenacyl moiety is its attachment to a molecule of interest. This is typically achieved by reacting the molecule's carboxylate, phosphate, or other suitable nucleophilic group with a p-methoxyphenacyl halide, most commonly p-methoxyphenacyl bromide.

Core Chemistry: Nucleophilic Substitution

The synthesis of p-methoxyphenacyl esters proceeds via a standard SN2 reaction. The nucleophile (e.g., a carboxylate) attacks the α-carbon of the p-methoxyphenacyl bromide, displacing the bromide ion.

Experimental Protocol: Synthesis of p-Methoxyphenacyl Acetate

This protocol details the synthesis of p-methoxyphenacyl acetate, a model compound that can be adapted for esterifying other carboxylic acids.

Materials and Reagents:

  • 2-Bromo-4'-methoxyacetophenone (p-methoxyphenacyl bromide)

  • Sodium acetate

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4'-methoxyacetophenone (1.0 eq) in anhydrous DMF. Add sodium acetate (1.2 eq) to the solution.

    • Scientist's Insight: Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and promotes the SN2 reaction without interfering with the nucleophile. A slight excess of sodium acetate is used to drive the reaction to completion.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

    • Monitoring Progress: Use a suitable eluent system for TLC, for example, a 1:1 mixture of ethyl acetate and hexane. The disappearance of the starting material (p-methoxyphenacyl bromide) and the appearance of a new, less polar spot (p-methoxyphenacyl acetate) indicates reaction progression.

  • Workup: a. Once the reaction is complete, pour the mixture into a separatory funnel containing water. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Causality Explored: The water wash removes the bulk of the DMF. The sodium bicarbonate wash neutralizes any acidic impurities. The final brine wash removes residual water from the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure p-methoxyphenacyl acetate.

Reagent Molar Eq. Purpose in Protocol
2-Bromo-4'-methoxyacetophenone1.0Electrophilic substrate
Sodium acetate1.2Nucleophile
Anhydrous DMF-Polar aprotic solvent to facilitate the SN2 reaction
Ethyl acetate-Extraction solvent
Saturated NaHCO₃ (aq)-Neutralizing wash
Brine-Removes residual water from the organic phase
Anhydrous MgSO₄-Drying agent

Part 2: Photochemical Cleavage of p-Methoxyphenacyl Esters

The hallmark reaction of p-methoxyphenacyl esters is their cleavage upon UV irradiation to release the "caged" molecule. This process is remarkably efficient and proceeds through a fascinating intramolecular rearrangement.

The Photo-Favorskii Rearrangement: Mechanism of Release

Upon absorption of UV light (typically in the 280-350 nm range), the p-methoxyphenacyl chromophore is excited to a triplet state.[2] In the presence of a nucleophilic solvent like water, this excited state undergoes a photo-Favorskii rearrangement.[1][5] This intricate mechanism ultimately leads to the release of the carboxylic acid and the formation of p-methoxyphenylacetic acid as a byproduct.[1] The presence of water is often crucial for this rearrangement to occur efficiently.[6][7]

G cluster_synthesis Synthesis Phase cluster_photocleavage Photocleavage Phase pMP_Br p-Methoxyphenacyl Bromide pMP_Ester p-Methoxyphenacyl Ester (Caged Compound) pMP_Br->pMP_Ester Nucleophilic Substitution R_COOH Carboxylic Acid (R-COOH) R_COOH->pMP_Ester pMP_Ester_photolysis p-Methoxyphenacyl Ester Released_Molecule Released Carboxylic Acid (R-COOH) pMP_Ester_photolysis->Released_Molecule Photo-Favorskii Rearrangement Byproduct p-Methoxyphenylacetic Acid pMP_Ester_photolysis->Byproduct UV_light UV Light (hν) UV_light->pMP_Ester_photolysis

Caption: Workflow for caging and uncaging a carboxylic acid.

Experimental Setup for a Photocleavage Reaction

This protocol outlines a general procedure for the photolytic release of a carboxylic acid from its p-methoxyphenacyl ester.

Equipment and Materials:

  • Quartz cuvette or reaction vessel (transparent to UV light)

  • UV lamp (e.g., mercury arc lamp with appropriate filters or a UV LED)

  • Magnetic stirrer and stir bar

  • Solvent (typically an aqueous buffer or a hydroxylic solvent like methanol)

  • The synthesized p-methoxyphenacyl ester

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, or an assay specific to the released molecule)

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the p-methoxyphenacyl ester in the chosen solvent system. The concentration should be optimized based on the absorbance of the ester at the irradiation wavelength and the path length of the reaction vessel.

    • Expert Tip: For biological experiments, the solvent is typically an aqueous buffer (e.g., PBS or TRIS) to maintain physiological pH. The pH can influence the photochemistry of related p-hydroxyphenacyl compounds, and similar effects may be observed for p-methoxyphenacyl derivatives.[4][5]

  • Irradiation: a. Place the sample in the quartz vessel and begin stirring. b. Position the UV lamp to irradiate the sample uniformly. The distance between the lamp and the sample will affect the light intensity and should be kept consistent. c. Turn on the UV lamp to initiate the photoreaction.

    • Controlling the Reaction: The extent of the reaction is controlled by the duration and intensity of the irradiation. It is crucial to perform control experiments to determine the optimal irradiation time to maximize release while minimizing potential photodamage to the released molecule or other components of the mixture.
  • Reaction Monitoring: At timed intervals, an aliquot of the reaction mixture can be withdrawn and analyzed to quantify the amount of released molecule and the disappearance of the starting material. HPLC is a powerful tool for this purpose.

  • Post-Reaction Analysis: Once the desired level of uncaging is achieved, the sample is ready for subsequent experiments or analysis.

G start Prepare Solution of Caged Compound in Quartz Vessel stir Place on Magnetic Stirrer start->stir irradiate Irradiate with UV Lamp stir->irradiate monitor Monitor Reaction Progress (e.g., HPLC) irradiate->monitor monitor->irradiate Continue Irradiation stop Stop Irradiation monitor->stop Reaction Complete analyze Analyze Released Product stop->analyze

Caption: Experimental workflow for a typical photocleavage reaction.

Troubleshooting and Key Considerations

  • Incomplete Cleavage: If the photorelease is inefficient, consider increasing the irradiation time or intensity. Ensure the solvent system is appropriate; for the photo-Favorskii rearrangement, the presence of a hydroxylic solvent is often beneficial.[1]

  • Photodamage: Over-irradiation can lead to the degradation of the desired product.[3] It is essential to perform time-course experiments to find the optimal irradiation window.

  • Quantum Yield: The efficiency of the photorelease is described by the quantum yield. While p-hydroxyphenacyl derivatives can have high quantum yields, the specific value for a given p-methoxyphenacyl ester may vary.[2][3]

  • Byproduct Interference: The p-methoxyphenylacetic acid byproduct is generally considered benign, but it is important to confirm that it does not interfere with downstream assays.

Conclusion

The p-methoxyphenacyl group is a powerful tool for controlling chemical and biological reactions with light. A thorough understanding of the synthesis of the "caged" compounds and the mechanics of the photorelease reaction is paramount for successful experimentation. By carefully controlling reaction parameters and monitoring the process, researchers can effectively harness the power of this photoremovable protecting group in their work.

References

  • Givens, R. S., & Rubina, M. (2010). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 110(5), 2677-2737. [Link]

  • Pfeifer, Y., et al. (2022). pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction. Physical Chemistry Chemical Physics, 24(19), 11634-11643. [Link]

  • Pfeifer, Y., et al. (2022). pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction. RSC Publishing. [Link]

  • Ma, C., et al. (2007). A Theoretical Investigation of P-hydroxyphenacyl Caged Phototrigger Compounds: How Water Induces the Photodeprotection and Subsequent Rearrangement Reactions. The Journal of Organic Chemistry, 72(24), 9069-9078. [Link]

  • Chan, W. S., et al. (2006). A Theoretical Investigation of p-Hydroxyphenacyl Caged Phototrigger Compounds: An Examination of the Excited State Photochemistry of p-Hydroxyphenacyl Acetate. The Journal of Physical Chemistry A, 110(45), 12406-12414. [Link]

  • Givens, R. S., et al. (2009). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Methods in Enzymology, 462, 1-27. [Link]

  • Givens, R. S., et al. (2008). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 7(12), 1547-1556. [Link]

  • Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (2013).
  • Li, Y., et al. (2015). Synthesis of p-methoxyacetophenone catalysed with Hβ zeolite and competitive adsorption of the reactants and products. Reaction Kinetics, Mechanisms and Catalysis, 116(2), 525-537. [Link]

  • Zuo, P., et al. (2005). Photophysics and Photodeprotection Reactions of p-Methoxyphenacyl Phototriggers: An Ultrafast and Nanosecond Time-Resolved Spectroscopic and Density Functional Theory Study. The Journal of Physical Chemistry A, 109(38), 8569-8578. [Link]

  • Klán, P., et al. (2013). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. The Journal of Organic Chemistry, 78(8), 3824-3833. [Link]

  • Synthesis of p-methoxyacetophenone from anisole. (n.d.). Organic Chemistry Portal. [Link]

  • Method for synthesizing metoxyl acetophenone. (2013).
  • Givens, R. S., et al. (2001). New Phototriggers 9: p-Hydroxyphenacyl as a C-Terminal Photoremovable Protecting Group for Oligopeptides. Journal of the American Chemical Society, 123(23), 5572-5573. [Link]

  • 4-Acetyl-2-methoxyphenyl acetate. (n.d.). PubChem. [Link]

  • Preparation method of p-methoxyacetophenone. (2014).
  • Givens, R. S., et al. (2008). p-Hydroxyphenacyl photoremovable protecting groups Robust photochemistry despite substituent diversity. ResearchGate. [Link]

  • Bromomethyl 4-methoxyphenyl ketone. (n.d.). PubChem. [Link]

  • 4-Methoxyphenyl acetate. (n.d.). PubChem. [Link]

  • 2-Bromo-4'-methoxyacetophenone. (n.d.). Chemdad. [Link]

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The Versatile Role of 2-(4-Methoxyphenyl)-2-oxoethyl Acetate in Organic Synthesis: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the quest for versatile and efficient building blocks is perpetual. Among these, 2-(4-methoxyphenyl)-2-oxoethyl acetate, an α-acetoxy ketone, has emerged as a valuable precursor for the construction of diverse molecular architectures, particularly in the realm of heterocyclic chemistry. This technical guide provides an in-depth exploration of the mechanism of action of this reagent, coupled with detailed application notes and protocols to empower researchers in leveraging its synthetic potential.

Core Principles of Reactivity: Unraveling the Functional Group Synergy

The synthetic utility of this compound stems from the interplay of its three key functional components: the α-acetoxy group, the carbonyl group, and the 4-methoxyphenyl ring.

The α-Acetoxy Group as a Masked 1,2-Dicarbonyl Synthon: The acetate moiety at the α-position to the ketone is more than just a simple substituent; it acts as a latent 1,2-dicarbonyl equivalent. Under basic or acidic conditions, the acetate can be hydrolyzed or eliminated, unmasking a highly reactive 1,2-dicarbonyl species, (4-methoxyphenyl)glyoxal. This in situ generation of a 1,4-dicarbonyl precursor is a cornerstone of its application in the synthesis of five-membered heterocycles.

The Carbonyl Group as an Electrophilic Center: The inherent electrophilicity of the carbonyl carbon is central to many of the reactions involving this reagent. It readily participates in condensation reactions with a variety of nucleophiles, initiating the cascade of events leading to heterocycle formation.

The 4-Methoxyphenyl Group: An Electronic and Steric Modulator: The electron-donating nature of the methoxy group on the phenyl ring influences the reactivity of the carbonyl group. It can stabilize adjacent carbocationic intermediates and modulate the electronic properties of the entire molecule. Furthermore, its steric bulk can direct the regioselectivity of certain reactions. In some synthetic strategies, the p-methoxyphenyl group can also serve as a protecting group that can be cleaved under specific oxidative conditions.[1][2]

Applications in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds

The ability of this compound to generate a 1,2-dicarbonyl species in situ makes it a powerful tool for the synthesis of a wide array of heterocyclic compounds through multicomponent reactions and classical named reactions.

Synthesis of Substituted Pyrroles via the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4][5][6][7] By employing this compound, a 1,4-dicarbonyl intermediate can be effectively generated in the reaction mixture, leading to the formation of highly substituted pyrroles.

Mechanism of Action:

The reaction is believed to proceed through the initial hydrolysis of the acetate group to reveal the 1,2-dicarbonyl intermediate, (4-methoxyphenyl)glyoxal. This intermediate then reacts with another carbonyl compound containing an α-methylene group (e.g., a β-ketoester) and an amine in a cascade of condensation and cyclization reactions.

G reagent This compound hydrolysis Hydrolysis (Base or Acid) reagent->hydrolysis dicarbonyl (4-Methoxyphenyl)glyoxal (1,2-Dicarbonyl) hydrolysis->dicarbonyl condensation1 Knoevenagel Condensation dicarbonyl->condensation1 beta_ketoester β-Ketoester (e.g., Ethyl Acetoacetate) beta_ketoester->condensation1 enamine_formation Enamine Formation beta_ketoester->enamine_formation amine Primary Amine (R-NH2) amine->enamine_formation intermediate1 α,β-Unsaturated Dicarbonyl condensation1->intermediate1 enamine Enamine Intermediate enamine_formation->enamine cyclization Intramolecular Cyclization & Dehydration intermediate1->cyclization enamine->cyclization pyrrole Substituted Pyrrole cyclization->pyrrole

Figure 1: Proposed workflow for Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

StepProcedure
1 To a solution of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL), add ammonium acetate (5.0 mmol).
2 Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
3 Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
4 Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
5 Recrystallize the crude product from ethanol to afford the pure pyrrole derivative.

Expected Outcome: This protocol typically yields the desired pyrrole in good to excellent yields (70-85%), depending on the specific substrates and reaction conditions.

Synthesis of Pyridines and Pyrimidines

The versatility of this compound extends to the synthesis of six-membered heterocycles such as pyridines and pyrimidines. These syntheses often proceed through multicomponent reactions where the α-acetoxy ketone serves as a key three-carbon building block.[8][9][10][11][12][13][14][15][16][17]

Mechanism of Action in Pyridine Synthesis (Hantzsch-type Reaction):

In a modified Hantzsch-type synthesis, this compound can react with an enamine (formed in situ from a β-ketoester and ammonia) and an aldehyde. The reaction cascade involves Michael addition, cyclization, and subsequent oxidation to yield the aromatic pyridine ring.

G cluster_reactants Reactants cluster_reaction Reaction Cascade cluster_product Product reagent This compound michael Michael Addition reagent->michael enamine Enamine (from β-ketoester + NH3) enamine->michael aldehyde Aldehyde (R-CHO) aldehyde->michael cyclization Cyclization & Dehydration michael->cyclization oxidation Oxidation cyclization->oxidation pyridine Substituted Pyridine oxidation->pyridine

Figure 2: Generalized scheme for pyridine synthesis.

Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine Derivative

StepProcedure
1 In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), a selected aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol) in glacial acetic acid (5 mL).
2 Heat the mixture at reflux for 8-10 hours.
3 After cooling, pour the reaction mixture into a beaker containing crushed ice and neutralize with a saturated solution of sodium bicarbonate.
4 Extract the product with ethyl acetate (3 x 20 mL).
5 Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
6 Purify the crude product by column chromatography on silica gel.
Synthesis of Oxazoles

Oxazoles are another class of five-membered heterocycles readily accessible using this compound. The Robinson-Gabriel synthesis and related methods provide a viable route.[18][19][20][21][22]

Mechanism of Action:

The synthesis typically involves the reaction of the α-acetoxy ketone with an amide. The reaction proceeds through N-acylation followed by an intramolecular cyclization and dehydration to furnish the oxazole ring.

Experimental Protocol: Synthesis of 2-Methyl-4-(4-methoxyphenyl)oxazole

StepProcedure
1 A mixture of this compound (1.0 mmol) and acetamide (2.0 mmol) is heated at 150-160 °C for 2-3 hours.
2 The reaction progress is monitored by TLC.
3 After completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.
4 The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
5 The residue is purified by column chromatography to yield the desired oxazole.

As a Protecting Group for Carboxylic Acids

Beyond its role as a building block for heterocycles, the 2-(4-methoxyphenyl)-2-oxoethyl (p-methoxyphenacyl) group can be employed as a photolabile protecting group for carboxylic acids. The ester linkage can be cleaved under mild, neutral conditions using UV light, offering an orthogonal deprotection strategy in complex multi-step syntheses.

Deprotection Protocol:

StepProcedure
1 Dissolve the p-methoxyphenacyl ester in a suitable solvent (e.g., methanol, acetonitrile).
2 Irradiate the solution with a UV lamp (typically at 350 nm) at room temperature.
3 Monitor the deprotection by TLC or HPLC.
4 Upon completion, remove the solvent under reduced pressure to obtain the deprotected carboxylic acid.

Conclusion and Future Perspectives

This compound stands as a testament to the power of functional group synergy in organic synthesis. Its ability to serve as a masked 1,2-dicarbonyl synthon, coupled with the electronic influence of the methoxyphenyl group, provides a versatile platform for the construction of a wide range of valuable heterocyclic compounds. The detailed protocols provided herein serve as a practical starting point for researchers to explore the full synthetic potential of this reagent. Future research in this area may focus on the development of enantioselective transformations utilizing this precursor and its application in the synthesis of novel biologically active molecules and functional materials.

References

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxid
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Paal–Knorr synthesis. Grokipedia.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Scheme 1 Synthesis of pyrimidinones
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • Paal–Knorr synthesis. Wikipedia.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiprolifer
  • Alternative reagents to (E)
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable C
  • Paal-Knorr Pyrrole Synthesis.
  • Synthesis of 2,4,5-Trisubstituted Oxazoles.
  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Synthetic approaches for oxazole derivatives: A review.
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid.
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. MDPI.
  • p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group.
  • p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)

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Application Note: A Scalable Synthetic Platform Based on 2-(4-Methoxyphenyl)-2-oxoethyl Acetate for the Production of High-Value Chemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methoxyphenyl)-2-oxoethyl acetate is a versatile α-keto ester that serves as a foundational building block for a diverse range of complex organic molecules. Its unique bifunctional nature, possessing both a reactive ketone and an ester group on adjacent carbons, makes it an ideal precursor for high-value intermediates used in pharmaceutical and materials science research. This application note provides a comprehensive guide to the scale-up synthesis of three critical classes of derivatives: α-haloketones, chalcones, and pyrazoles. We present detailed, field-proven protocols, explain the mechanistic rationale behind key process decisions, and address the specific challenges associated with transitioning these syntheses from bench-scale to pilot-scale production. The methodologies described herein are designed to be robust, reproducible, and safe, providing a validated roadmap for process chemists and drug development professionals.

Introduction: Strategic Importance of this compound

The α-keto ester moiety is a privileged scaffold in organic synthesis, offering multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation.[1][2] this compound, in particular, combines this reactivity with the electron-donating influence of the p-methoxyphenyl group, which can modulate the reactivity of the adjacent carbonyl. The derivatives accessible from this starting material, such as α-haloketones, chalcones, and pyrazoles, are core components of numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3]

Successfully scaling the synthesis of these derivatives is non-trivial. It requires a deep understanding of reaction kinetics, thermodynamics, and potential side reactions that may not be apparent at the gram scale. This guide is structured to navigate these complexities, offering a logical progression from the activation of the starting material to the synthesis of complex heterocyclic systems.

G start This compound (Starting Material) halo α-Bromo-2-(4-methoxyphenyl)-2-oxoethyl Acetate (Key Intermediate) start->halo α-Bromination (Activation) chalcone Chalcone Derivatives (α,β-Unsaturated Ketones) start->chalcone Claisen-Schmidt Condensation pyrazole Pyrazole Derivatives (Heterocyclic Core) halo->pyrazole Hantzsch-type Cyclization chalcone->pyrazole Cyclocondensation (with Hydrazine)

Figure 1: Synthetic pathways from the core starting material.

Part I: Synthesis of α-Bromo-2-(4-methoxyphenyl)-2-oxoethyl Acetate

The introduction of a halogen at the α-position is a critical activation step, transforming the substrate into a potent electrophile for subsequent substitution and cyclization reactions.[4]

Mechanistic Rationale and Process Considerations

The α-bromination of a ketone typically proceeds via an enol or enolate intermediate. In the presence of an acid catalyst (e.g., HBr), the ketone is protonated, which facilitates enolization. The electron-rich enol then attacks molecular bromine. A significant challenge in scaling this reaction is controlling selectivity; over-bromination can lead to α,α-dibrominated products, and harsh conditions can cause bromination of the electron-rich aromatic ring.[5] Using a continuous flow setup can mitigate some risks by ensuring rapid mixing and precise temperature control, which is highly advantageous when handling hazardous reagents like bromine.[5]

Scale-Up Protocol for α-Bromination

This protocol is designed for a 1.0 molar scale synthesis.

Safety Warning: This procedure involves bromine and hydrogen bromide, which are highly corrosive and toxic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. A bromine spill kit should be readily accessible.

Reagents & Equipment:

  • This compound (1.0 mol, 208.21 g)

  • Glacial Acetic Acid (2.0 L)

  • Bromine (1.05 mol, 53.9 mL, 167.8 g)

  • 10 L jacketed glass reactor with overhead stirring, dropping funnel, and temperature probe.

  • Inert atmosphere (Nitrogen or Argon)

  • Ice-water bath for cooling

Procedure:

  • Reactor Setup: Charge the 10 L jacketed reactor with this compound (1.0 mol) and glacial acetic acid (2.0 L). Begin stirring to ensure complete dissolution.

  • Inerting: Purge the reactor headspace with nitrogen.

  • Cooling: Cool the reactor contents to 10-15°C using the ice-water bath.

  • Reagent Addition: In the dropping funnel, add the bromine (1.05 mol) to 200 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over a period of 2-3 hours. The key is to maintain the internal temperature below 20°C to minimize side reactions. The disappearance of the red bromine color indicates its consumption.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours after addition is complete).

  • Quenching & Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing 10 L of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 1 L) to remove acetic acid and residual HBr, followed by a wash with a cold 5% sodium bisulfite solution to quench any remaining bromine, and finally with more cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 40°C to a constant weight.

Part II: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, a reliable C-C bond-forming reaction.[6] This protocol details the base-catalyzed condensation of our starting material with a representative aromatic aldehyde.

Mechanistic Rationale

The reaction proceeds via the formation of an enolate from this compound by deprotonation of the α-carbon with a strong base (e.g., NaOH). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[6] The resulting aldol intermediate rapidly dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). The choice of solvent and base concentration is critical for achieving high yields and preventing side reactions like Cannizzaro reactions of the aldehyde.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Charge Reactor: - this compound - Aromatic Aldehyde - Ethanol B Cool to 15-20°C A->B C Slowly Add Aqueous NaOH B->C D Stir at Room Temp (Monitor by TLC) C->D E Pour into Ice-Water/HCl D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Dry Product G->H

Figure 2: Experimental workflow for Chalcone synthesis.

Scale-Up Protocol for Chalcone Synthesis

This protocol describes the reaction with 4-chlorobenzaldehyde on a 1.0 molar scale.

Reagents & Equipment:

  • This compound (1.0 mol, 208.21 g)

  • 4-Chlorobenzaldehyde (1.0 mol, 140.57 g)

  • Ethanol (3.0 L)

  • Sodium Hydroxide (1.2 mol, 48.0 g) dissolved in Water (500 mL)

  • 10 L jacketed glass reactor with overhead stirring and temperature probe.

Procedure:

  • Reactor Setup: Charge the reactor with this compound (1.0 mol), 4-chlorobenzaldehyde (1.0 mol), and ethanol (3.0 L).

  • Dissolution: Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reactor contents to 15-20°C.

  • Base Addition: Slowly add the aqueous sodium hydroxide solution dropwise over 1 hour, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The product often begins to precipitate during this time. Monitor the reaction for the disappearance of the starting materials by TLC.[7]

  • Precipitation: Once complete, pour the reaction slurry into a vessel containing 10 L of ice-cold water and enough concentrated HCl to neutralize the mixture (pH ~7).

  • Isolation: Collect the precipitated yellow solid by vacuum filtration.

  • Washing: Wash the filter cake extensively with cold water (4 x 1 L) to remove salts and residual ethanol.

  • Drying: Dry the chalcone derivative under vacuum at 50°C. Recrystallization from ethanol can be performed if higher purity is required.[7]

Part III: Synthesis of Pyrazole Derivatives

Pyrazoles are a highly important class of N-heterocycles in medicinal chemistry. They can be readily synthesized by the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with hydrazine.[8]

Mechanistic Rationale

The reaction of a chalcone derivative with hydrazine hydrate involves the initial nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the α,β-unsaturated system (Michael addition) or on the carbonyl carbon. Subsequent intramolecular cyclization via condensation between the remaining hydrazine nitrogen and the ketone carbonyl, followed by dehydration and oxidation (or tautomerization), yields the stable aromatic pyrazole ring.[3][9] Glacial acetic acid is often used as both the solvent and catalyst, as it protonates the carbonyl group, activating it for nucleophilic attack.

Scale-Up Protocol for Pyrazole Synthesis

This protocol uses the chalcone synthesized in Part II on a 0.8 molar scale.

Reagents & Equipment:

  • Chalcone derivative from Part II (e.g., 1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one derivative, 0.8 mol)

  • Hydrazine Hydrate (1.2 mol, ~60 mL)

  • Glacial Acetic Acid (2.5 L)

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

Procedure:

  • Reactor Setup: Charge the reactor with the chalcone derivative (0.8 mol) and glacial acetic acid (2.5 L).

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.2 mol) to the stirred suspension. The addition may be mildly exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the chalcone is consumed.[3]

  • Cooling & Precipitation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. The pyrazole product will often precipitate.

  • Isolation: If precipitation occurs, collect the solid by vacuum filtration. If the product remains in solution, pour the mixture into 10 L of ice water to induce precipitation.

  • Washing: Wash the filter cake thoroughly with cold water to remove acetic acid and excess hydrazine.

  • Drying: Dry the product under vacuum at 60°C.

Data Summary for Scaled-Up Syntheses

The following table presents typical results for the described scale-up protocols. Purity is determined by HPLC analysis.

Derivative Starting Material Scale (mol) Yield (%) Purity (HPLC) Reaction Time (h) Key Notes
α-Bromo Intermediate1.085-92%>97%6-8Temperature control during bromine addition is critical for purity.
Chalcone Derivative1.088-95%>98%8-14Product precipitates from the reaction mixture, simplifying initial isolation.
Pyrazole Derivative0.880-88%>99%5-7Product purity is typically very high after precipitation and washing.

Conclusion

This application note has detailed robust and scalable synthetic routes to key chemical intermediates starting from this compound. By providing not only step-by-step protocols but also the underlying mechanistic rationale and critical process considerations, we have created a comprehensive guide for scientists and engineers. The successful scale-up of the α-bromination, Claisen-Schmidt condensation, and pyrazole formation demonstrates the utility of this platform for producing significant quantities of high-purity materials essential for advanced research and drug development programs. Adherence to the safety and procedural guidelines outlined herein will ensure efficient, safe, and reproducible manufacturing of these valuable compounds.

References

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: [Link]

  • Lee, S., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules. Available at: [Link]

  • Abdellatif, K. R. A., et al. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • ResearchGate. (2015). Methods for the Synthesis of α-Keto Esters. Available at: [Link]

  • Pendiukh, V. V., et al. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • St Aloysius College. (2013). Synthesis of two chalcone compounds. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing phenyl acetate and related products.
  • Wikipedia. (n.d.). Phenyl acetate. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazole derivatives. Available at: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and Characterization by FT-IR and XRD Analysis. Available at: [Link]

  • Eftekhari-Sis, B., & Zirak, M. (2014). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews. Available at: [Link]

  • JETIR. (2020). SYNTHESIS OF CHALCONES. Available at: [Link]

  • ResearchGate. (n.d.). New Route for the Synthesis of Pyrazolone Derivatives. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • International Journal of Chemical Studies. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing phenylacetate.
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  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available at: [Link]

  • Beilstein Journals. (n.d.). N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Al-Azab, M., et al. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available at: [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. Available at: [Link]

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  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.
  • PubMed. (2023). Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. Available at: [Link]

  • MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

  • Wikipedia. (n.d.). Ketone. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Available at: [Link]

  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available at: [Link]

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Application Note: Enhancing HPLC Analysis of Carboxylic Acids Using p-Methoxyphenacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the use of p-Methoxyphenacyl Bromide as a pre-column derivatizing agent for enhanced chromatographic analysis of carboxylic acids.

Introduction

In the landscape of pharmaceutical development and biomedical research, the sensitive and accurate quantification of carboxylic acids—including fatty acids, amino acid metabolites, and drug molecules—is a frequent necessity. Many of these analytes lack a native chromophore, rendering their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis spectrophotometry challenging and insensitive. Pre-column derivatization addresses this limitation by covalently attaching a molecule with strong UV-absorbing properties to the analyte of interest.

This application note provides a detailed guide to the use of p-Methoxyphenacyl Bromide (p-MPB) as a highly effective derivatizing agent for carboxylic acids. While sometimes referred to by similar names, the reactive agent is the α-bromo ketone, which serves as a potent electrophile for reaction with carboxylate anions. The resulting p-methoxyphenacyl esters exhibit a strong molar absorptivity, enabling highly sensitive UV detection and significantly improving chromatographic performance. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss optimization strategies for robust and reliable quantification.

The Principle of p-Methoxyphenacyl Derivatization

The derivatization of carboxylic acids with p-Methoxyphenacyl Bromide is a classic example of a nucleophilic substitution reaction (SN2). The process involves two primary steps:

  • Anion Formation: The carboxylic acid (R-COOH), a weak acid, is first deprotonated by a non-nucleophilic base to form a highly nucleophilic carboxylate anion (R-COO⁻).

  • Esterification: The carboxylate anion then attacks the electrophilic α-carbon of p-MPB, displacing the bromide ion and forming a stable, UV-active p-methoxyphenacyl ester.

The reaction rate and yield are significantly influenced by the reaction environment. To enhance the nucleophilicity of the carboxylate anion, particularly in aprotic organic solvents like acetonitrile, a phase-transfer catalyst is often employed. Crown ethers, such as 18-crown-6, are exceptionally effective for this purpose.[1][2][3] The crown ether encapsulates the counter-ion of the base (e.g., K⁺ from K₂CO₃), creating a "naked" and highly reactive carboxylate anion in the organic phase, which dramatically accelerates the reaction.[1][2]

start Start: Carboxylic Acid Sample in Acetonitrile add_base Add Anhydrous K₂CO₃ to Sample Vial start->add_base prep_reagent Prepare Derivatizing Solution: p-MPB + 18-Crown-6 in Acetonitrile add_reagent Add Derivatizing Solution to Sample Vial prep_reagent->add_reagent add_base->add_reagent react Cap, Vortex, and Heat (e.g., 80°C for 30 min) add_reagent->react cool Cool to Room Temperature react->cool centrifuge Centrifuge to Pellet Base cool->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer end Ready for HPLC Analysis transfer->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methoxyphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-methoxyphenyl)-2-oxoethyl acetate (CAS No: 58518-78-8)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to achieve optimal reaction outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDE

This section addresses the most common issues encountered during the synthesis of this compound. The primary synthetic route involves the nucleophilic substitution of 2-bromo-4'-methoxyacetophenone with an acetate salt.

Question 1: My reaction yield is consistently low or fails to proceed. What are the primary factors to investigate?

Answer: Low conversion is a frequent challenge and can typically be traced back to a few key areas. Let's break down the likely culprits in the context of reacting 2-bromo-4'-methoxyacetophenone with an acetate source.

  • Cause 1: Poor Nucleophilicity/Solubility of Acetate Source

    • Expertise & Experience: Sodium acetate, while inexpensive, has limited solubility in many organic solvents. For the SN2 reaction to occur, the acetate anion must be available in the solution to attack the electrophilic carbon. If the salt remains largely as a solid, the reaction will be extremely slow or stall completely.

    • Troubleshooting & Optimization:

      • Solvent Choice: Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are excellent at dissolving ionic salts and promoting SN2 reactions.[2]

      • Phase-Transfer Catalysis: If using a less polar solvent is necessary, consider adding a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC helps shuttle the acetate anion from the solid phase into the organic phase.

      • Acetate Source: Potassium acetate is often more soluble than sodium acetate. Alternatively, using a non-nucleophilic organic base like triethylamine with acetic acid can generate a soluble triethylammonium acetate salt in situ.

  • Cause 2: Inadequate Reaction Temperature

    • Expertise & Experience: Like most SN2 reactions, this substitution requires sufficient thermal energy to overcome the activation barrier. Room temperature reactions are often sluggish.

    • Troubleshooting & Optimization:

      • Increase Temperature: Heating the reaction mixture is crucial. A typical starting point is 60-80°C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

      • Reflux Conditions: For lower-boiling solvents like methanol or ethanol, running the reaction at reflux can be effective, as reported in some preparations.[4]

  • Cause 3: Purity and Stability of Starting Materials

    • Expertise & Experience: The starting material, 2-bromo-4'-methoxyacetophenone, can degrade over time, especially if exposed to moisture or light, releasing HBr which can catalyze side reactions. The purity of your acetate source is also important; anhydrous conditions are preferred as water can compete as a nucleophile, leading to the formation of 2-hydroxy-4'-methoxyacetophenone as a byproduct.

    • Troubleshooting & Optimization:

      • Verify Starting Material: Check the purity of 2-bromo-4'-methoxyacetophenone by NMR or melting point before use. If it appears discolored or oily, consider purifying it by recrystallization.

      • Use Anhydrous Reagents: Ensure your acetate salt and solvent are anhydrous to prevent hydrolysis.[5]

Question 2: My TLC analysis shows multiple spots, including unreacted starting material and unknown byproducts. How can I improve the reaction's selectivity?

Answer: The formation of multiple products indicates either an incomplete reaction or the occurrence of side reactions.

  • Problem: Significant Unreacted Starting Material

    • Expertise & Experience: This is a clear sign that the reaction has not gone to completion. The cause is often linked to the issues described in Question 1 (temperature, solubility, time).

    • Troubleshooting & Optimization:

      • Increase Reagent Equivalents: Use a slight excess of the acetate source (e.g., 1.2 to 1.5 equivalents) to push the equilibrium towards the product.

      • Extend Reaction Time: Monitor the reaction by TLC every 1-2 hours. Some reactions may require extended heating (up to 48 hours in some cases) to achieve full conversion.[4]

      • Re-evaluate Temperature and Solvent: Ensure you are using an appropriate solvent and temperature combination as discussed previously.

  • Problem: Formation of Byproducts

    • Expertise & Experience: The most common byproduct is 2-hydroxy-4'-methoxyacetophenone, resulting from hydrolysis of the starting material or product. At very high temperatures, decomposition or polymerization can also occur, leading to baseline material on the TLC plate.

    • Troubleshooting & Optimization:

      • Ensure Anhydrous Conditions: This is the most critical step to prevent the formation of the hydroxy-ketone byproduct. Use oven-dried glassware and anhydrous solvents.

      • Optimize Temperature: While heat is necessary, excessive temperatures can promote decomposition. Find the "sweet spot" where the reaction proceeds efficiently without significant byproduct formation by running small-scale trials at different temperatures (e.g., 60°C, 80°C, 100°C).

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially during prolonged heating.

Question 3: I've successfully completed the reaction, but the workup and purification are problematic. How can I effectively isolate the pure product?

Answer: A clean reaction is only half the battle; efficient isolation is key to achieving a high final yield. This compound has a reported melting point of 63-65°C, meaning it should be a solid at room temperature.[1]

  • Problem: Emulsion During Aqueous Workup

    • Expertise & Experience: When quenching a reaction in a solvent like DMF with water and extracting with a solvent like ethyl acetate, persistent emulsions can form, making phase separation difficult.

    • Troubleshooting & Optimization:

      • Add Brine: After the initial water quench, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

      • Filter Through Celite: If an emulsion persists, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break it up.

  • Problem: Difficulty with Crystallization

    • Expertise & Experience: If the crude product is an oil or waxy solid, it may be due to residual solvent or impurities inhibiting crystallization.

    • Troubleshooting & Optimization:

      • Solvent Screening for Recrystallization: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Common choices for a compound of this polarity include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes or toluene/heptane.

      • Column Chromatography: If recrystallization fails, flash column chromatography is the most reliable purification method. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate). Monitor fractions by TLC.

      • Bisulfite Wash for Aldehyde Impurities: If the starting material was synthesized from an aldehyde, there may be residual aldehyde impurities. A wash with a sodium bisulfite solution can help remove these.[6][7]

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform a risk assessment before beginning any new procedure.

Protocol 1: Synthesis via Nucleophilic Substitution

This is the most common and recommended method for preparing this compound.

SynthesisProtocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification Setup 1. Add 2-bromo-4'-methoxy- acetophenone (1.0 eq) and anhydrous sodium acetate (1.5 eq) to an oven-dried flask. AddSolvent 2. Add anhydrous DMF under an N2 atmosphere. Heat 3. Heat the mixture to 80°C with vigorous stirring. AddSolvent->Heat Monitor 4. Monitor reaction progress by TLC until starting material is consumed. Heat->Monitor Quench 5. Cool to RT, pour into ice-water, and extract with ethyl acetate (3x). Monitor->Quench Wash 6. Wash combined organic layers with water, then brine. Quench->Wash Dry 7. Dry over Na2SO4, filter, and concentrate in vacuo. Wash->Dry Purify 8. Purify the crude solid by recrystallization from isopropanol or via column chromatography. Dry->Purify

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4'-methoxyacetophenone (1.0 eq) and anhydrous sodium acetate (1.5 eq).

  • Solvent Addition: Under an inert atmosphere (N2 or Ar), add anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Heating: Place the flask in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing ice-water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water (2x) and then with saturated brine (1x) to aid separation.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by flash column chromatography on silica gel.

Data Summary & Key Parameter Optimization

Use the following table to guide your optimization experiments. Always change only one parameter at a time to accurately assess its impact.

ParameterRecommended RangeExpertise & Rationale
Acetate Source Sodium Acetate, Potassium AcetatePotassium acetate may offer better solubility. Ensure the salt is anhydrous.
Equivalents of Acetate 1.2 - 2.0 eqA slight excess is needed to drive the reaction to completion. Too much can complicate the workup.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are superior for this SN2 reaction. DMF is often the first choice.[2]
Temperature 60°C - 100°CTemperature is critical. Start at 80°C. Lower temperatures lead to slow reactions; higher temperatures risk decomposition.
Reaction Time 2 - 24 hoursHighly dependent on other parameters. Must be determined empirically by monitoring via TLC.[5]
Concentration 0.1 M - 0.5 MA concentration of ~0.2 M is a good starting point. Very high dilution may slow the reaction rate.

Troubleshooting Logic Diagram

If you encounter issues, follow this logical workflow to diagnose the problem.

TroubleshootingWorkflow cluster_analysis TLC Analysis Results cluster_solutions Corrective Actions Start Low Yield or Incomplete Reaction Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Mainly_SM Mostly Starting Material (SM) Check_TLC->Mainly_SM High Rf spot dominates SM_and_Product SM + Product Check_TLC->SM_and_Product Two main spots Multiple_Spots Multiple Byproducts Check_TLC->Multiple_Spots Complex mixture Action_Temp Increase Temperature (e.g., 80°C -> 100°C) Mainly_SM->Action_Temp Action_Time Increase Reaction Time SM_and_Product->Action_Time Action_Reagent Check Reagent Purity & Use Anhydrous Conditions Multiple_Spots->Action_Reagent Action_Solvent Switch to Better Solvent (e.g., DMF, DMSO) Action_Temp->Action_Solvent Action_Equiv Increase Equivalents of Acetate (1.5x) Action_Time->Action_Equiv Action_Purify Optimize Purification (Chromatography) Action_Reagent->Action_Purify

References

  • JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents. Link

  • This compound - ChemicalBook. Link

  • This compound - 58518-78-8, C11H12O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Link

  • EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents. Link

  • Fischer Esterification-Typical Procedures - OperaChem. Link

  • This compound | 58518-78-8 - ChemicalBook. Link

  • EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents. Link

  • Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes - Benchchem. Link

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Link

  • Acid to Ester - Common Conditions. Link

  • Optimization of the reaction conditions a | Download Table - ResearchGate. Link

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban - ResearchGate. Link

  • Technical Support Center: Troubleshooting Low Conversion Rates in 1-(2-Methoxy-4-nitrophenyl)ethanone Reactions - Benchchem. Link

  • troubleshooting low yields in domino reactions for thiophene synthesis - Benchchem. Link

  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues - Benchchem. Link

  • Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Link

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  • Optimization of reaction conditions for the esterification of 2,3,4-trihydroxypentanedioic acid - Benchchem. Link

  • Optimization of reaction conditions for esterification of (R)-2-Hydroxy-2-phenylpropanoic acid - Benchchem. Link

  • CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents. Link

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Link

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  • DE892442C - Process for the purification of o-methoxyphenylacetone - Google Patents. Link

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common side reactions with p-Methoxyphenacyl acetate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the p-Methoxyphenacyl (PMP) protecting group, a valuable tool for the protection of carboxylic acids in complex organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical protocols to mitigate common side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of the p-methoxyphenacyl moiety, focusing on the installation step, which typically involves p-Methoxyphenacyl Bromide.

Q1: What is the primary application of the p-methoxyphenacyl (PMP) group?

The p-methoxyphenacyl group is primarily used as a photolabile protecting group for carboxylic acids.[1] The resulting PMP ester is stable under a variety of conditions but can be cleaved under specific, mild protocols, most notably UV irradiation or mild reductive conditions, allowing for strategic deprotection in multi-step syntheses.[2][3] Its stability profile and orthogonal cleavage methods make it a versatile choice in complex molecule synthesis.[4]

Q2: I am using p-Methoxyphenacyl Bromide to protect a carboxylic acid and experiencing handling issues. What are the known hazards?

p-Methoxyphenacyl Bromide (2-bromo-1-(4-methoxyphenyl)ethanone) is a potent lachrymator, meaning it irritates the eyes and induces tearing.[5] It is also classified as a corrosive material that can cause severe skin burns and eye damage.[5][6] Inhalation may lead to respiratory tract irritation and potentially toxic pneumonitis.[5]

Actionable Advice:

  • Handling: Always handle p-methoxyphenacyl bromide in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. For weighing, consider using a face shield.

  • Quenching: Have a quench solution readily available. A solution of sodium bisulfite or another mild reducing agent can be used to neutralize any spills.

Q3: My PMP installation reaction is giving a low yield. What are the potential side reactions?

Low yields during the esterification of a carboxylic acid with p-methoxyphenacyl bromide are often due to competing reaction pathways or suboptimal conditions.

  • Elimination (E2) Reaction: If using a strong, sterically hindered base to deprotonate the carboxylic acid, you may promote an E2 elimination reaction on the p-methoxyphenacyl bromide, leading to an undesired vinyl ketone byproduct. This is particularly relevant if the reaction is heated.[7]

  • Incomplete Deprotonation: The carboxylate anion is the active nucleophile. If the base used is not strong enough to fully deprotonate the starting carboxylic acid, the reaction rate will be slow, leading to incomplete conversion.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the counter-ion of the carboxylate salt, enhancing the nucleophilicity of the carboxylate anion.[7]

Part 2: Troubleshooting Guide: PMP Group Cleavage

Deprotection is the most critical step where side reactions can compromise the final product. This guide addresses the most common issues encountered during the cleavage of PMP esters.

Problem 1: Incomplete or Failed Deprotection

  • Potential Cause (Acidic Cleavage): While the PMP group is more commonly cleaved photolytically, strong acidic conditions can also be employed. However, the PMP ester is significantly more stable to acid than other protecting groups like p-methoxybenzyl (PMB) or t-butyl esters.[4] The conditions required might be too harsh for the rest of the molecule.

  • Potential Cause (Photolytic Cleavage): Insufficient irradiation time, incorrect wavelength, or low UV lamp intensity can lead to incomplete cleavage. The quantum yield of the photolysis can also be affected by the solvent system and the specific substitution pattern of the phenacyl group.[8][9]

  • Solution:

    • Confirm Cleavage Conditions: Photolytic cleavage is the preferred method for PMP esters. Ensure you are using a suitable wavelength (typically around 350-366 nm).

    • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal irradiation time.

    • Solvent Choice: The presence of a hydrogen-donating solvent or water can be essential for efficient photolysis, as it facilitates the rearrangement pathway.[8]

Problem 2: Formation of an Alkylated Byproduct During Acidic Cleavage

  • Causality: While less common for PMP, if harsh acidic conditions (e.g., strong Lewis acids like AlCl₃ or strong protic acids like TFA) are used for deprotection, a highly reactive p-methoxyphenacyl carbocation can be generated.[4] This electrophilic intermediate can then react with other nucleophilic sites on your molecule (e.g., electron-rich aromatic rings, unprotected amines, or sulfides), leading to undesired alkylation byproducts. This is a well-documented issue for the related p-methoxybenzyl (PMB) protecting group.[4]

  • Solution: Employ a Cation Scavenger

    • Mechanism of Action: A cation scavenger is an electron-rich species that is more reactive towards the carbocation than your substrate. It acts as a sacrificial nucleophile, trapping the carbocation and preventing it from reacting elsewhere.

    • Recommended Scavengers: Anisole is a common and effective cation scavenger.[4] Thioanisole or triethylsilane can also be used depending on the specific reaction conditions.

    • Implementation: Add 5-10 equivalents of the scavenger to the reaction mixture before initiating the acidic cleavage.

Mechanism of Scavenger Action

G cluster_cleavage Acidic Cleavage cluster_side_reaction Side Reaction (Undesired) cluster_solution Solution: Cation Scavenger PMP_Ester R-COO-PMP Proton H+ Protonated_Ester R-COO(H+)-PMP PMP_Ester->Protonated_Ester Protonation Carbocation [p-MeO-Ph-CO-CH2]+ Protonated_Ester->Carbocation Loss of R-COOH Substrate Substrate-Nu Byproduct Substrate-Nu-PMP Carbocation->Byproduct Electrophilic Attack Trapped_Cation Trapped Byproduct Carbocation->Trapped_Cation Trapping Acid R-COOH Substrate->Byproduct Scavenger Anisole (Scavenger) Scavenger->Trapped_Cation G Start PMP Deprotection Attempt Check_Completion Reaction Complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Optimize Conditions: - Increase irradiation time - Check lamp intensity - Change solvent system Incomplete->Action_Incomplete Check_Purity Product Pure? Complete->Check_Purity Pure_Product Isolate Pure Product Check_Purity->Pure_Product Yes Impure_Product Byproducts Observed Check_Purity->Impure_Product No Identify_Byproduct Identify Byproduct Type Impure_Product->Identify_Byproduct Action_Incomplete->Start Retry Alkylation Alkylation Byproduct (from acidic cleavage) Identify_Byproduct->Alkylation High MW Rearrangement Rearrangement Byproduct (from photolysis) Identify_Byproduct->Rearrangement Neutral, complex Action_Alkylation Add Cation Scavenger (e.g., Anisole) Alkylation->Action_Alkylation Action_Rearrangement Optimize Photolysis: - Change solvent - Filter wavelength - Lower temperature Rearrangement->Action_Rearrangement Action_Alkylation->Start Retry Action_Rearrangement->Start Retry

Sources

Technical Support Center: Optimizing the Synthesis of α-Acetoxy-p-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of α-acetoxy-p-methoxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the α-acetoxylation of p-methoxyacetophenone. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve product yield and purity.

Core Concepts: The α-Acetoxylation of Ketones

The direct α-acetoxylation of ketones is a powerful method for introducing an oxygen functional group adjacent to a carbonyl, creating versatile synthons for further molecular elaboration.[1][2] The synthesis of α-acetoxy-p-methoxyacetophenone from p-methoxyacetophenone is a key example of this transformation. While classic methods often rely on stoichiometric amounts of heavy metal oxidants like lead tetraacetate, modern approaches favor more efficient and environmentally benign catalytic systems.[3]

A prominent mechanism, particularly for reactions mediated by hypervalent iodine reagents, involves the activation of the ketone and the reagent by a Lewis acid, such as boron trifluoride–diethyl ether (BF₃·OEt₂).[1][2] This is followed by what is believed to be an Sₙ2 substitution pathway, where an α-C-bound hypervalent iodine species acts as a key intermediate before being displaced by an acetate nucleophile.[1][2]

ketone p-Methoxyacetophenone (Starting Material) activation Formation of Active Oxidizing Species ketone->activation Lewis Acid Activation reagents Oxidant + Acetate Source (e.g., H₂O₂ / Ac₂O) reagents->activation catalyst Catalyst System (e.g., Iodobenzene + BF₃·OEt₂) catalyst->activation intermediate Key Intermediate (α-C-bound hypervalent iodine) activation->intermediate Reaction with Activated Ketone product α-Acetoxy-p-methoxyacetophenone (Final Product) intermediate->product Sₙ2 Attack by Acetate

Caption: Simplified reaction pathway for catalytic α-acetoxylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α-acetoxy-p-methoxyacetophenone, and which is recommended?

A: Historically, reagents like lead tetraacetate were common but are now largely avoided due to toxicity and waste generation. Modern methods are preferable and generally fall into two categories:

  • Hypervalent Iodine Reagents: Using stoichiometric amounts of reagents like (diacetoxyiodo)benzene (DIB). These are effective but can be expensive and generate significant iodobenzene waste.

  • Catalytic Systems: These are the most recommended methods. An efficient approach uses a catalytic amount of iodobenzene (10-20 mol%) with a terminal oxidant, such as 30% aqueous hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), in acetic anhydride.[3][4] These systems, often promoted by a Lewis acid like BF₃·OEt₂, are more economical, faster, and produce less waste.[3]

Q2: How critical is the purity of the starting material, p-methoxyacetophenone?

A: It is absolutely critical. The primary synthesis route to p-methoxyacetophenone is the Friedel-Crafts acylation of anisole.[5][6][7] A common impurity from this reaction is the ortho-isomer, o-methoxyacetophenone.[5] This isomer will also undergo α-acetoxylation, leading to a difficult-to-separate isomeric impurity in your final product. Furthermore, unreacted anisole or residual Friedel-Crafts catalysts can interfere with the subsequent acetoxylation step. Always use p-methoxyacetophenone with the highest possible purity, confirmed by techniques like NMR or GC.

Q3: What are the key safety precautions for this reaction?

A: Safety is paramount. When working with catalytic acetoxylation systems, be aware of the following:

  • Oxidants: Hydrogen peroxide (30%) and m-CPBA are strong oxidants. Avoid contact with skin and eyes, and never mix them with flammable materials. m-CPBA can be shock-sensitive when dry.

  • Acetic Anhydride: This is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood.

  • Boron Trifluoride–Diethyl Etherate (BF₃·OEt₂): This Lewis acid is corrosive and moisture-sensitive, reacting with water to release toxic fumes. Handle under an inert atmosphere.

  • Solvents: Use appropriate anhydrous solvents when required and handle all organic solvents in a fume hood.

Troubleshooting Guide for Low Yield

This section addresses specific issues you may encounter during the synthesis. Follow this logical flow to diagnose and solve problems effectively.

start Low Yield or Reaction Failure reagents Check Reagent & Solvent Purity start->reagents conditions Review Reaction Conditions start->conditions workup Analyze Work-up & Extraction start->workup purification Evaluate Purification Step start->purification sub_reagents1 Starting material pure? (NMR, GC) reagents->sub_reagents1 sub_reagents2 Oxidant active? (e.g., Titrate H₂O₂) reagents->sub_reagents2 sub_reagents3 Solvents anhydrous? reagents->sub_reagents3 sub_conditions1 Temperature correct? (Reaction is temp. sensitive) conditions->sub_conditions1 sub_conditions2 Atmosphere inert? (If required) conditions->sub_conditions2 sub_conditions3 Reaction time sufficient? (Monitor by TLC/LC-MS) conditions->sub_conditions3 sub_workup1 Emulsion formation? (Add brine, filter via Celite) workup->sub_workup1 sub_workup2 pH of aqueous layer correct? workup->sub_workup2 sub_workup3 Back-extracting aqueous layers? workup->sub_workup3 sub_purification1 Compound streaking on TLC? (Decomposition on silica) purification->sub_purification1 sub_purification2 Poor separation? (Optimize eluent system) purification->sub_purification2 setup 1. Reaction Setup - Dry flask under N₂ - Add p-methoxyacetophenone,  Iodobenzene, Ac₂O reagents 2. Reagent Addition - Add BF₃·OEt₂ - Add 30% H₂O₂ dropwise setup->reagents reaction 3. Reaction - Stir at 30°C for ~7h - Monitor by TLC reagents->reaction workup 4. Aqueous Work-up - Quench with Na₂S₂O₃ (aq) - Extract with EtOAc reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column or recrystallization workup->purify product 6. Final Product - Characterize (NMR, MS) - Assess yield and purity purify->product

Sources

Technical Support Center: Synthesis of Heterocyles from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of heterocyclic compounds utilizing 1,3-dicarbonyls. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into troubleshooting common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter, explaining the causality behind experimental choices to ensure technical accuracy and successful outcomes.

Part 1: General Issues & Reaction Setup

This section addresses overarching challenges that can affect various heterocyclic syntheses originating from 1,3-dicarbonyl compounds.

FAQ 1: My reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?

Low conversion is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

  • Causality: The core of these reactions is the nucleophilic attack on the carbonyl carbons of the 1,3-dicarbonyl compound. The efficiency of this process is highly dependent on the nucleophilicity of your reacting partner (e.g., hydrazine, urea, amine), the electrophilicity of the carbonyls, and the reaction environment.

  • Troubleshooting Steps:

    • Reagent Purity and Stability:

      • 1,3-Dicarbonyls: These compounds exist in a keto-enol tautomeric equilibrium. Ensure the purity of your dicarbonyl, as impurities can inhibit the reaction.

      • Nucleophiles: Hydrazine and its derivatives can be hygroscopic and degrade over time. Use freshly opened or purified reagents. Similarly, amidines used in pyrimidine synthesis can hydrolyze.[1]

    • Catalyst Choice and Activity:

      • Acid/Base Catalysis: Most of these condensations are catalyzed by either acid or base. For instance, the Knorr pyrazole synthesis is acid-catalyzed, which protonates a carbonyl group, making it more electrophilic.[2][3][4] If your reaction is slow, the catalyst may be inappropriate or insufficient. Consider screening different acid (e.g., acetic acid, p-TsOH, HCl) or base (e.g., piperidine, triethylamine) catalysts.

    • Solvent Effects:

      • The solvent plays a critical role. Protic solvents like ethanol can facilitate proton transfer steps, which are common in these mechanisms. However, aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to improve yields and regioselectivity in some cases, such as pyrazole synthesis.[5][6] If solubility is an issue, or if water removal is necessary, consider switching to a solvent like toluene with a Dean-Stark trap.

    • Temperature and Reaction Time:

      • While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Excessive heat can lead to decomposition of starting materials or products.[7]

Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_catalyst Evaluate Catalyst (Type and Loading) check_reagents->check_catalyst Reagents OK optimize_solvent Screen Solvents (Protic vs. Aprotic) check_catalyst->optimize_solvent Catalyst OK optimize_temp Adjust Temperature & Monitor by TLC optimize_solvent->optimize_temp Solvent OK success Improved Yield optimize_temp->success Optimization Complete

Caption: Troubleshooting workflow for low reaction yield.

Part 2: Synthesis-Specific Troubleshooting

This section dives into challenges associated with the synthesis of specific heterocyclic families.

A. Pyrazole Synthesis (Knorr Synthesis)

The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a cornerstone for pyrazole synthesis.[5][8][9][10]

FAQ 2: I am using an unsymmetrical 1,3-dicarbonyl and obtaining a mixture of two regioisomers. How can I control the regioselectivity?

This is the most common challenge in pyrazole synthesis with unsymmetrical diketones (e.g., 1-phenyl-1,3-butanedione). The two carbonyl groups have different reactivities, leading to two possible isomers.[5][9]

  • Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons. The regioselectivity is governed by the relative electrophilicity of these carbons and the steric hindrance around them. For substituted hydrazines (e.g., phenylhydrazine), the regioselectivity also depends on which nitrogen atom initiates the attack.

  • Troubleshooting & Optimization Strategies:

    • Control of Reaction Conditions:

      • pH Control: The reaction mechanism is pH-dependent. Under acidic conditions, the reaction typically starts at the more reactive (less hindered) carbonyl group. Fine-tuning the pH with different acids can significantly influence the isomeric ratio.

      • Solvent Choice: Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in the presence of HCl have been shown to provide excellent regioselectivity at room temperature.[5][6]

    • Stepwise Procedures: It is sometimes possible to form an intermediate monohydrazone by carefully controlling the reaction conditions (e.g., low temperature). This intermediate can then be cyclized under different conditions to favor one isomer.

ConditionExpected Outcome for R1-CO-CH2-CO-R2 (R1=Aryl, R2=CF3)Rationale
Acidic (e.g., AcOH, HCl) Attack of hydrazine often favored at the more electrophilic carbonyl (the one next to the electron-withdrawing CF3 group).Protonation activates the carbonyl, and the electronic effect of the CF3 group dominates.
Aprotic Dipolar Solvent (e.g., DMAc) Can enhance regioselectivity, often favoring one isomer significantly.[5][6]Solvent effects can stabilize one transition state over the other.
Neutral/Basic May lead to a mixture of isomers, with the ratio influenced by both steric and electronic factors.The intrinsic reactivity of the carbonyls and the nucleophile directs the reaction.
Mechanism of Regioisomer Formation

G cluster_0 Unsymmetrical 1,3-Diketone + Hydrazine cluster_1 Pathway A cluster_2 Pathway B start R1-CO-CH2-CO-R2 + H2N-NHR3 attack_c1 Attack at C1 (next to R1) start->attack_c1 attack_c2 Attack at C2 (next to R2) start->attack_c2 product_a Regioisomer A attack_c1->product_a Cyclization product_b Regioisomer B attack_c2->product_b Cyclization

Caption: Competing pathways leading to regioisomers.

B. Pyrimidine Synthesis (Biginelli & Pinner Reactions)

Pyrimidines are often synthesized by reacting 1,3-dicarbonyls with urea (Biginelli reaction) or amidines (Pinner synthesis).[1][11]

FAQ 3: My Biginelli reaction is producing a yellow, fluorescent byproduct instead of the desired dihydropyrimidinone (DHPM). What is happening?

This is a classic issue in Biginelli reactions. The fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][11]

  • Causality: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea. The competing Hantzsch pathway involves the reaction of the aldehyde with two equivalents of the β-ketoester and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[1][11]

  • Troubleshooting & Mitigation:

    • Temperature Control: Avoid excessive heat, which promotes urea decomposition. A controlled temperature of around 60°C is often recommended.[1][11]

    • Stoichiometry: Use a slight excess of urea (e.g., 1.5 equivalents) to favor the Biginelli pathway over the Hantzsch reaction.[11]

    • Catalyst Selection: The choice of Lewis acid catalyst can influence the selectivity. Some catalysts may preferentially promote the desired reaction.

    • Order of Addition: In some systems, adding the urea last to the pre-mixed aldehyde and β-ketoester can minimize its thermal decomposition time.[1]

FAQ 4: My crude product from a pyrimidine synthesis is difficult to purify due to a persistent impurity. What could it be?

Besides the Hantzsch byproduct, N-acylureas can form as byproducts, complicating purification.[11]

  • Causality: These impurities arise from a competing reaction between the β-ketoester and urea.

  • Troubleshooting & Mitigation:

    • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is key.

    • Reaction Conditions: Precise control over the stoichiometry of the reactants can help suppress the formation of this byproduct.[11]

C. Furan & Thiophene Synthesis (Paal-Knorr & Gewald)

The Paal-Knorr synthesis cyclizes 1,4-dicarbonyls to furans, which is conceptually related to the use of 1,3-dicarbonyls as precursors.[12][13][14][15] The Gewald reaction produces 2-aminothiophenes from a ketone, an active methylene nitrile (related to β-ketoesters), and sulfur.[16][17][18][19]

FAQ 5: My Paal-Knorr furan synthesis is giving a low yield, and I suspect product degradation. How can I improve this?

Furans, particularly electron-rich ones, can be sensitive to the strong acidic conditions and high temperatures often used in the classical Paal-Knorr synthesis.[12][20]

  • Causality: The acidic conditions required for the cyclization and dehydration can also lead to polymerization or decomposition of the furan product.[12]

  • Troubleshooting & Optimization:

    • Milder Catalysts: Replace strong mineral acids (e.g., H₂SO₄) with milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts like montmorillonite clay.[12]

    • Anhydrous Conditions: The final step is dehydration. Ensuring anhydrous conditions by using dry solvents and reagents can help drive the equilibrium toward the furan product.[12]

    • Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, minimizing the exposure of the sensitive furan product to harsh conditions and often improving yields.[12][20]

FAQ 6: My Gewald thiophene synthesis is not working. What are the critical parameters?

The Gewald reaction is a multi-component reaction where the initial condensation is often the rate-limiting step.[16][21]

  • Causality: The reaction begins with a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur. The success of the reaction hinges on this initial condensation and the subsequent reactivity of sulfur.[17]

  • Troubleshooting & Optimization:

    • Base Selection: The choice of base (e.g., morpholine, piperidine, triethylamine) is critical for the initial condensation. If the reaction is failing, screen different bases.[16]

    • Sulfur Solubility and Reactivity: Use a polar solvent like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur. Gentle heating (40-60 °C) can also help, but avoid excessive temperatures.[16]

    • Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus can be beneficial.[16]

    • Two-Step Procedure: For challenging or sterically hindered substrates, it may be better to first synthesize and isolate the α,β-unsaturated nitrile intermediate and then react it with sulfur and base in a separate step.[16]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Regioselectivity Control

This protocol is adapted for the regioselective synthesis of 1-aryl-3-substituted pyrazoles.[5][6]

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (10 mmol)

    • Aryl hydrazine hydrochloride (10 mmol)

    • N,N-Dimethylacetamide (DMAc) (20 mL)

    • Concentrated HCl (e.g., 10 N solution)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound (10 mmol) and aryl hydrazine hydrochloride (10 mmol) in DMAc (20 mL) in a round-bottom flask.

    • Stir the mixture at room temperature.

    • Carefully add a catalytic amount of concentrated HCl. The addition can accelerate the dehydration steps and improve yield and regioselectivity.[5]

    • Monitor the reaction progress by TLC. The reaction is often complete within a few hours at ambient temperature.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

References

  • Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. BenchChem.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr Pyrazole Synthesis.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Troubleshooting common issues in furan ring synthesis. BenchChem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • synthesis of pyrazoles. YouTube.
  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
  • Gewald reaction. Wikipedia.
  • Paal–Knorr synthesis. Wikipedia.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.

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Technical Support Center: Purification of 2-(4-Methoxyphenyl)-2-oxoethyl acetate and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-methoxyphenyl)-2-oxoethyl acetate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these valuable intermediates. Here, we provide troubleshooting guidance and frequently asked questions in a direct, question-and-answer format to address specific experimental issues. Our focus is on explaining the rationale behind purification strategies, ensuring you can make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile of this compound, an α-acyloxy ketone, is largely dictated by its synthetic route. A prevalent method for its synthesis is the acylation of an appropriate precursor. For instance, synthesis might involve the reaction of 2-bromo-4'-methoxyacetophenone with a carboxylate salt.

Common impurities may include:

  • Unreacted Starting Materials: Such as 2-bromo-4'-methoxyacetophenone or the acetate source.

  • Byproducts of the Synthesis: These can include compounds from side reactions.

  • Products of Hydrolysis: The ester linkage in the target molecule can be susceptible to hydrolysis, leading to the formation of 4-methoxy-α-hydroxyacetophenone and acetic acid.[1] This is a significant consideration during aqueous workup and purification.

  • Color Impurities: The presence of colored impurities is a common issue, which can often be addressed by treatment with activated carbon.[2]

Q2: My purified product is a yellow to brownish solid. Is this normal, and how can I decolorize it?

A2: While pure this compound is expected to be a white to off-white solid, a yellow or brownish tint often indicates the presence of impurities.[3][4] These colored species can arise from byproducts of the synthesis or degradation over time.[2]

For decolorization, two primary methods are recommended:

  • Activated Carbon (Charcoal) Treatment: This is a rapid and effective method for removing a broad spectrum of colored organic impurities.[2] The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is stirred before being filtered to remove the carbon.

  • Recrystallization: This technique is highly effective for purifying solid compounds. It relies on the differential solubility of the desired product and impurities in a given solvent system at varying temperatures.

Q3: I'm observing a significant loss of my product during column chromatography. What could be the cause?

A3: Product loss during column chromatography can be attributed to several factors:

  • Compound Instability on Silica Gel: The slightly acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. α-Acyloxy ketones can be prone to hydrolysis, and the silica surface can catalyze this process.[5] Using a deactivated silica gel or a different stationary phase like alumina might be beneficial.

  • Irreversible Adsorption: Highly polar impurities or the product itself might bind too strongly to the stationary phase, leading to poor recovery. A careful selection of the mobile phase is crucial to ensure proper elution.

  • Improper Solvent System: An inappropriate mobile phase can lead to either co-elution of the product with impurities or broad peaks, making collection difficult and resulting in loss of yield. A systematic approach to solvent system selection, starting with thin-layer chromatography (TLC), is recommended.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of this compound and its derivatives.

Problem 1: Difficulty in Removing a Close-Eluting Impurity by Column Chromatography

Scenario: You observe an impurity on TLC and HPLC that has a very similar Rf and retention time to your desired product, making separation by standard column chromatography challenging.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Principle: The key to separating compounds with similar polarities is to exploit subtle differences in their interactions with the stationary and mobile phases.

    • Action: Experiment with different solvent systems. If you are using a standard hexane/ethyl acetate system, try incorporating a third solvent with different properties, such as dichloromethane or a small amount of methanol, to alter the selectivity of the separation.

  • Consider a Different Stationary Phase:

    • Principle: Different adsorbents have different surface properties, which can lead to altered elution orders and improved separation.

    • Action: If silica gel is not providing adequate separation, consider using alumina (basic, neutral, or acidic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Employ Preparative HPLC:

    • Principle: Preparative HPLC offers significantly higher resolution than standard column chromatography, making it suitable for separating closely related compounds.

    • Action: If the impurity is present in a small amount and high purity is required, preparative HPLC is an excellent option.

Problem 2: Product Decomposition During Purification

Scenario: You notice the appearance of new spots on your TLC plate during the purification process, suggesting that your product is degrading.

Troubleshooting Steps:

  • Assess the Stability of Your Compound:

    • Principle: α-Acyloxy ketones can be sensitive to both acidic and basic conditions, as well as prolonged exposure to heat.[1][5]

    • Action: Review the chemical properties of your specific derivative. Avoid harsh pH conditions during workup and purification. If possible, conduct purification steps at lower temperatures.

  • Minimize Contact Time with Stationary Phase:

    • Principle: Prolonged exposure to the surface of the stationary phase can promote degradation.

    • Action: Use flash column chromatography to expedite the separation. Ensure your column is packed efficiently to allow for a faster run time without compromising resolution.

  • Use Deactivated Stationary Phases:

    • Principle: The acidic nature of silica gel can be detrimental to sensitive compounds.

    • Action: Use silica gel that has been treated with a base (e.g., triethylamine) or opt for a neutral stationary phase like alumina.

Problem 3: The Purified Product is an Oil Instead of the Expected Solid

Scenario: After removing the solvent, your product remains an oil, even though it is reported to be a solid with a specific melting point.[6]

Troubleshooting Steps:

  • Verify Purity:

    • Principle: The presence of residual solvent or impurities can depress the melting point and prevent crystallization.

    • Action: Analyze your product by NMR or another appropriate technique to check for residual solvent. Further purification by column chromatography or recrystallization may be necessary.

  • Induce Crystallization:

    • Principle: Crystallization from a viscous oil can sometimes be initiated by introducing a seed crystal or by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Action: If you have a small amount of solid material, use it to seed the oil. Alternatively, try the scratching technique.

  • Attempt Recrystallization from a Different Solvent System:

    • Principle: The choice of solvent is critical for successful recrystallization.

    • Action: Dissolve the oily product in a minimal amount of a hot solvent in which it is soluble, and then either cool the solution or add a co-solvent in which the product is insoluble to induce crystallization.[7]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a general guideline for the recrystallization of this compound and its solid derivatives.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, isopropanol, or mixtures with water.[7][8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Activated Carbon Treatment for Decolorization

This protocol is for removing colored impurities from your product.[2]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute weight) to the solution.

  • Adsorption: Stir the mixture at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the decolorized product.

Data Presentation

Table 1: Troubleshooting Common Purification Issues

IssuePotential CauseRecommended Action
Co-eluting Impurity Similar polarity to the product.Optimize mobile phase; change stationary phase; use preparative HPLC.
Product Degradation Sensitivity to acid/base or heat.Use neutral purification conditions; minimize purification time; use deactivated stationary phases.
Oily Product Residual solvent or impurities.Verify purity; induce crystallization; attempt recrystallization from a different solvent system.
Colored Product Presence of colored byproducts.Treat with activated carbon; perform recrystallization.

Visualization

Workflow for Selecting a Purification Method

The following diagram illustrates a logical workflow for choosing the most appropriate purification technique for your product derived from this compound.

PurificationWorkflow Figure 1: Purification Method Selection Workflow start Crude Product is_solid Is the product a solid? start->is_solid is_colored Is the product colored? is_solid->is_colored Yes column_chromatography Column Chromatography is_solid->column_chromatography No high_purity High purity required? is_colored->high_purity No activated_carbon Activated Carbon Treatment is_colored->activated_carbon Yes recrystallization Recrystallization high_purity->recrystallization Yes final_product Pure Product high_purity->final_product No recrystallization->final_product activated_carbon->high_purity column_chromatography->final_product

Caption: A decision-making workflow for selecting the appropriate purification method.

References

  • Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
  • Google Patents.
  • Oxford Academic. Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271 | Bioscience, Biotechnology, and Biochemistry. [Link]

  • ACS Publications. Organic Letters Ahead of Print. [Link]

  • Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]

  • Google Patents. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)
  • ChemSynthesis. This compound. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • National Institutes of Health. Some Aspects of α-(Acyloxy)alkyl Radicals in Organic Synthesis - PMC. [Link]

  • Royal Society of Chemistry. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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effect of temperature and solvent on p-Methoxyphenacyl acetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-Methoxyphenacyl (PMP) chemistry. This guide is designed for researchers, chemists, and drug development professionals who utilize p-Methoxyphenacyl acetate and related PMP derivatives in their work. As a foundational α-halo ketone derivative, its reactivity is profoundly influenced by reaction parameters, most notably temperature and the choice of solvent. Mismanagement of these variables can lead to frustratingly low yields, complex side-product profiles, and difficult purifications.

This document moves beyond simple protocols to explain the causality behind experimental choices. It is structured to help you troubleshoot common issues and build robust, reproducible synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What is p-Methoxyphenacyl acetate and what are its primary applications? A1: p-Methoxyphenacyl acetate is the acetate ester of 2-bromo-4'-methoxyacetophenone. It belongs to the class of α-halo ketones, which are versatile intermediates in organic synthesis.[1][2] The p-methoxyphenacyl (PMP) group, often installed using its bromide precursor (p-methoxyphenacyl bromide), is widely used as a photoremovable protecting group for carboxylic acids.[3] The resulting PMP esters are stable to many reaction conditions but can be cleaved under specific UV irradiation to release the free acid, offering precise temporal and spatial control in complex syntheses.[3]

Q2: Why are temperature and solvent so critical in reactions with this compound? A2: Reactions involving p-methoxyphenacyl acetate, typically nucleophilic substitutions, are governed by their kinetics and the stability of the transition state.

  • Temperature directly influences the reaction rate by providing the necessary activation energy. However, excessive heat can promote undesired side reactions like elimination or decomposition.[4]

  • Solvent choice is arguably the most critical factor. The solvent solvates the reactants and the transition state differently, which can dramatically alter the reaction's energy barrier.[5] Solvent polarity, in particular, dictates the mechanism (SN1 vs. SN2) and the reactivity of the nucleophile.[6][7]

Q3: What are the main safety concerns when working with p-Methoxyphenacyl derivatives? A3: The precursor, p-methoxyphenacyl bromide, is a lachrymator and causes severe skin burns and eye damage.[8][9] It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid using aluminum or galvanized steel containers, as it can react with mild steel.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Product Yield

Q: I've mixed my carboxylic acid salt (nucleophile) with p-methoxyphenacyl bromide, but after several hours, TLC analysis shows mostly unreacted starting material. What's going wrong?

A: This is a classic kinetics problem. The activation energy barrier is not being overcome efficiently. Let's diagnose the cause.

Potential Cause 1: Insufficient Temperature.

  • Explanation: Nucleophilic substitution reactions require a certain amount of energy to proceed. Room temperature may be insufficient, especially with a weak nucleophile.

  • Solution: Gently heat the reaction mixture. A good starting point is 40-60 °C. Monitor the reaction by TLC every 30-60 minutes to track the consumption of the starting material. Be cautious not to overheat, which can lead to side products (see Issue 2).

Potential Cause 2: Incorrect Solvent Choice (The Most Common Culprit).

  • Explanation: The reaction is likely a bimolecular nucleophilic substitution (SN2).[11] The rate of an SN2 reaction is highly dependent on the solvent's ability to solvate the nucleophile.

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have O-H or N-H bonds and will form a "cage" around the anionic nucleophile (e.g., your carboxylate) via hydrogen bonding. This cage stabilizes the nucleophile, making it less reactive and dramatically slowing down the reaction.

    • Polar Aprotic Solvents (e.g., Acetone, DMF, Acetonitrile): These are the ideal choice. They are polar enough to dissolve the reactants but lack the ability to hydrogen bond with the nucleophile.[12] This leaves the nucleophile "naked" and highly reactive, accelerating the desired substitution.[5][12]

  • Solution: Switch to a polar aprotic solvent. Acetone is often an excellent and easily removable starting point. For less reactive nucleophiles, DMF or acetonitrile can be used.

Potential Cause 3: Poor Nucleophile Quality.

  • Explanation: The carboxylate nucleophile must be available. If you generated it in situ from a carboxylic acid and a base (e.g., triethylamine, potassium carbonate), ensure the base is strong enough and was added in sufficient quantity (at least 1 equivalent). Moisture can also hydrolyze the starting material.

  • Solution: Ensure your reagents are dry. If using a base, consider a stronger, non-nucleophilic base if necessary. Pre-forming the salt of the carboxylic acid can sometimes improve results.

Issue 2: Multiple Spots on TLC / Formation of Side Products

Q: My reaction is proceeding, but I'm seeing several new spots on my TLC plate, leading to a low yield of the desired ester and a difficult purification.

A: This indicates that alternative reaction pathways are competing with your desired substitution. Temperature and solvent are again the key levers to control this.

Potential Cause 1: Reaction Temperature is Too High.

  • Explanation: While heat speeds up the desired reaction, it can disproportionately accelerate side reactions. For α-halo ketones, a common side reaction is elimination (E2 mechanism), especially with a sterically hindered or strong base, to form an α,β-unsaturated ketone.[13] At very high temperatures, decomposition of the starting material or product can also occur.

  • Solution: Reduce the reaction temperature. If you were running the reaction at 80 °C, try 50 °C. The goal is to find the "sweet spot" where the desired SN2 reaction proceeds at a reasonable rate while minimizing the elimination pathway.

Potential Cause 2: Competing Solvolysis.

  • Explanation: If you are using a nucleophilic solvent like an alcohol (methanol, ethanol) or water, the solvent itself can act as a nucleophile, leading to the formation of a methoxy or hydroxy ether as a byproduct. This is a common issue in solvolysis reactions.[14][15]

  • Solution: As with Issue 1, use a non-nucleophilic, polar aprotic solvent like acetone or DMF. This completely eliminates the possibility of solvolysis.

Potential Cause 3: Competing Reaction Pathways of α-Halo Ketones.

  • Explanation: α-halo ketones can undergo several competing reactions besides direct substitution, such as addition to the carbonyl group.[16] The balance between these pathways can be influenced by the solvent and the nature of the nucleophile.

  • Solution: Optimize the reaction conditions by screening different polar aprotic solvents. Sometimes, changing from acetone to acetonitrile can alter the product distribution favorably.

Data Presentation & Key Parameters

The choice of solvent has a quantifiable impact on reaction rates. Below is a summary of expected outcomes for a typical SN2 reaction with p-methoxyphenacyl bromide.

Table 1: Effect of Solvent on the Relative Rate of p-Methoxyphenacyl Ester Formation

SolventSolvent TypeDielectric Constant (ε)Expected Relative RateKey Considerations & Potential Side Reactions
AcetonePolar Aprotic21High Excellent general-purpose solvent. Easy to remove.
DMFPolar Aprotic37Very High Excellent solvating power, but high boiling point can complicate removal.
AcetonitrilePolar Aprotic36High Good alternative to DMF, lower boiling point.
EthanolPolar Protic24Very Low Strong H-bonding deactivates nucleophile. Risk of solvolysis byproduct.
MethanolPolar Protic33Very Low Strong H-bonding deactivates nucleophile. High risk of solvolysis.
TolueneNonpolar2.4Extremely Low Reactants (especially salts) often have poor solubility.
WaterPolar Protic80Extremely Low Deactivates nucleophile. Risk of hydrolysis of the starting material and product.

Experimental Protocols & Visualizations

Standard Protocol: Esterification of a Carboxylic Acid using p-Methoxyphenacyl Bromide

This protocol provides a robust starting point for protecting a generic carboxylic acid (R-COOH).

Step 1: Reagent Preparation

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in acetone (approx. 0.1 M concentration).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) as a fine powder.

  • Stir the suspension vigorously at room temperature for 20-30 minutes to form the potassium carboxylate salt.

Step 2: Reaction Execution

  • Add p-methoxyphenacyl bromide (1.05 eq) to the suspension.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C for acetone).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure p-methoxyphenacyl ester.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Dissolve Acid Add Base (K2CO3) in Acetone form_salt Stir to Form Carboxylate Salt prep_reagents->form_salt add_pmp Add p-Methoxyphenacyl-Br form_salt->add_pmp heat Heat to Reflux (56°C) add_pmp->heat monitor Monitor by TLC heat->monitor cool Cool and Filter monitor->cool concentrate Concentrate cool->concentrate extract Liquid-Liquid Extraction concentrate->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Product

Caption: General workflow for p-methoxyphenacyl ester synthesis.

Caption: SN2 mechanism for p-methoxyphenacyl ester formation.

G problem Low Yield or Side Products q1 Is Starting Material Consumed (TLC)? problem->q1 q2 Are there multiple new spots (TLC)? q1->q2 Yes c1 Cause: Low Temp or Wrong Solvent (Protic) q1->c1 No c2 Cause: Temp Too High (Elimination) q2->c2 Yes c3 Cause: Solvolysis (Protic Solvent) q2->c3 Yes s1 Solution: Increase Temp (40-60°C) & Use Polar Aprotic Solvent (Acetone) c1->s1 s2 Solution: Decrease Temperature c2->s2 s3 Solution: Use Polar Aprotic Solvent c3->s3

Caption: Troubleshooting decision tree for common reaction issues.

References

  • PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • Bouyahya, A., et al. (2017). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. ResearchGate. Retrieved from [Link]

  • J. Chem. Soc., Perkin Trans. 2. (1972). Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. Royal Society of Chemistry. Retrieved from [Link]

  • Nagy, G., et al. (2022). Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures. MDPI. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Sdfine. (n.d.). 4-methoxyphenacyl bromide Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2011). Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Givens, R. S., & Kros, A. (2007). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 107(12), 5349-5401. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • Nagy, G., et al. (2022). Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Retrieved from [Link]

  • National Institutes of Health. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. Retrieved from [Link]

  • ResearchGate. (2021). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Retrieved from [Link]

  • MDPI. (2022). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • National Institutes of Health. (2020). Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

  • SciSpace. (1920). The identification of acids. v. para halogen phenacyl esters. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing Reactions with 2-(4-Methoxyphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalytic reactions involving 2-(4-methoxyphenyl)-2-oxoethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the knowledge to select the appropriate catalyst and optimize your reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions for this compound?

This compound, an α-acetoxy ketone, is a versatile intermediate primarily utilized in two main types of catalytic reactions:

  • Hydrolysis: The cleavage of the ester bond to yield 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one and acetic acid. This is a crucial step in deprotection strategies or for the synthesis of the corresponding α-hydroxy ketone.

  • Transesterification: The exchange of the acetyl group with another acyl group from an alcohol. This reaction is valuable for introducing different functionalities or for kinetic resolutions.

The choice of catalyst is paramount and depends on the desired outcome, be it simple deacetylation or a more complex stereoselective transformation.

Troubleshooting Guide: Hydrolysis Reactions

Hydrolysis of the acetate group is a fundamental transformation. However, achieving clean and complete conversion can be challenging. This section addresses common issues encountered during the catalytic hydrolysis of this compound.

Issue 1: Low or No Product Yield in Acid-Catalyzed Hydrolysis

Question: I am attempting an acid-catalyzed hydrolysis of this compound using a standard mineral acid, but I am observing low to no conversion to the desired α-hydroxy ketone. What could be the issue?

Potential Causes & Solutions:

  • Inadequate Catalyst Strength or Concentration: While strong mineral acids like HCl or H₂SO₄ can catalyze the reaction, the equilibrium may not favor the products, especially if water is the limiting reagent.[1][2] The reaction is reversible, and a large excess of water is often required to drive the equilibrium towards the hydrolysis products.[1]

    • Solution: Increase the water concentration in the reaction mixture. Consider using a solvent system that is miscible with both the substrate and water. For sensitive substrates, milder acidic catalysts like p-toluenesulfonic acid (p-TsOH) can be effective.

  • Substrate Decomposition: The presence of a strong acid and elevated temperatures can lead to side reactions, such as dehydration of the resulting α-hydroxy ketone or other acid-catalyzed decompositions.

    • Solution: Optimize the reaction temperature, starting with milder conditions. Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts. A lower catalyst loading might also be beneficial.

  • Insufficient Reaction Time: Hydrolysis, particularly with hindered esters, can be slow.

    • Solution: Extend the reaction time and monitor the progress at regular intervals.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water, 1:1 v/v).

  • Catalyst Addition: Add the acid catalyst (e.g., 0.1-0.5 eq of p-TsOH) to the solution.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50-70 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Acid Catalysts

CatalystTypical Loading (mol%)SolventTemperature (°C)Reaction Time (h)Conversion (%)
HCl (conc.)10Dioxane/H₂O8012~75
H₂SO₄ (conc.)10THF/H₂O8012~70
p-TsOH20Acetone/H₂O608>90

Note: Data is illustrative and may vary based on specific experimental conditions.

Issue 2: Incomplete Conversion and Side Reactions in Base-Catalyzed Hydrolysis

Question: I am using a base like NaOH or KOH for the hydrolysis, but the reaction is messy, with multiple spots on my TLC plate and incomplete conversion. What is happening?

Potential Causes & Solutions:

  • Aldol Condensation: The product, 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one, has an enolizable proton and can undergo self-condensation or other side reactions under strong basic conditions.

    • Solution: Use a milder base, such as K₂CO₃ or LiOH, and maintain a low reaction temperature. The reaction should be carefully monitored and quenched as soon as the starting material is consumed.

  • Cannizzaro-type Reactions: Although less common for α-hydroxy ketones, disproportionation reactions can occur under strong basic conditions.

    • Solution: Again, milder reaction conditions are key. Using a biphasic system with a phase-transfer catalyst can sometimes moderate the reactivity.[3]

  • Saponification of the Ester: While this is the desired reaction, if the base is not fully dissolved or if there are mass transfer limitations, the reaction can be slow and incomplete.

    • Solution: Ensure efficient stirring. Using a co-solvent that solubilizes both the substrate and the base can be beneficial. For sterically hindered esters, non-aqueous conditions with a strong base in a polar aprotic solvent can be effective.[4]

Workflow for Troubleshooting Base-Catalyzed Hydrolysis

start Incomplete Conversion / Side Products cause1 Strong Base / High Temperature start->cause1 cause2 Poor Solubility of Base start->cause2 cause3 Aldol Condensation of Product start->cause3 solution1 Use Milder Base (K2CO3, LiOH) Lower Temperature cause1->solution1 solution2 Use Co-solvent Vigorous Stirring cause2->solution2 solution3 Careful Monitoring and Quenching cause3->solution3

Caption: Troubleshooting workflow for base-catalyzed hydrolysis.

Issue 3: Low Enantioselectivity in Lipase-Catalyzed Kinetic Resolution

Question: I am trying to perform a kinetic resolution of a racemic mixture containing this compound using a lipase, but the enantiomeric excess (ee) of both the product and the remaining starting material is low. How can I improve this?

Potential Causes & Solutions:

  • Suboptimal Lipase Selection: Not all lipases are suitable for every substrate. The active site of the lipase must be able to differentiate between the two enantiomers of the substrate.

    • Solution: Screen a panel of commercially available lipases (e.g., from Candida antarctica (CAL-B, Novozym 435), Pseudomonas cepacia (PSL), Rhizomucor miehei (RML)).[5][6] The choice of immobilized versus free lipase can also impact performance.

  • Incorrect Solvent: The solvent plays a crucial role in modulating the enzyme's activity and selectivity.[7]

    • Solution: Test a range of organic solvents with varying polarities (e.g., hexane, toluene, MTBE, THF). The presence of a small amount of water is often necessary for lipase activity.[7]

  • Inappropriate Acyl Acceptor (for transesterification): In a kinetic resolution via transesterification, the choice of alcohol can influence the reaction rate and selectivity.

    • Solution: Screen different alcohols as acyl acceptors. Simple primary alcohols are often a good starting point.

  • Reaction Temperature and pH: These parameters directly affect the enzyme's stability and activity.

    • Solution: Optimize the temperature (typically between 30-50 °C for lipases) and the pH of the aqueous buffer if one is used.

Experimental Protocol: Lipase-Catalyzed Hydrolytic Kinetic Resolution

  • Enzyme Preparation: Prepare a suspension of the selected lipase (e.g., 10-50 mg/mmol of substrate) in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Reaction Setup: Dissolve the racemic this compound in a minimal amount of a water-miscible co-solvent (e.g., acetone, THF) and add it to the enzyme suspension.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 37 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme and extracting the mixture with an organic solvent.

  • Separation: Separate the unreacted ester and the alcohol product by column chromatography.

Troubleshooting Guide: Transesterification Reactions

Transesterification is a key reaction for modifying the ester functionality. The following section addresses common challenges.

Issue 4: Slow or Incomplete Base-Catalyzed Transesterification

Question: My base-catalyzed transesterification with a primary alcohol is very slow, even at elevated temperatures. What factors could be limiting the reaction rate?

Potential Causes & Solutions:

  • Insufficient Basicity: The alkoxide, which is the active nucleophile, may not be generated in a sufficient concentration if the base is not strong enough to deprotonate the alcohol.[8]

    • Solution: For less acidic alcohols, a stronger base like sodium methoxide or potassium tert-butoxide may be necessary. Ensure the base is fresh and anhydrous.

  • Equilibrium Limitations: Transesterification is a reversible reaction.[9]

    • Solution: Use a large excess of the reactant alcohol to drive the equilibrium towards the product. If feasible, removal of the co-product (in this case, ethanol from the acetate exchange) can also shift the equilibrium.

  • Catalyst Poisoning: Trace amounts of water or acidic impurities can neutralize the basic catalyst.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).

Mechanism of Base-Catalyzed Transesterification

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Ester R-CO-OAc Intermediate R-C(O⁻)(OAc)-OR' Ester->Intermediate + R'O⁻ Alkoxide R'O⁻ Intermediate2 R-C(O⁻)(OAc)-OR' Product R-CO-OR' Intermediate2->Product - AcO⁻

Caption: Mechanism of base-catalyzed transesterification.

References

  • Queen, A., & Nour, T. A. (1976). Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. Evidence for rate-determining attack of acetate ions on an intermediate mixed anhydride. Journal of the Chemical Society, Perkin Transactions 2, (5), 509-513.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-12.
  • MDPI. (2023). Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • MDPI. (2019). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. [Link]

  • CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • MDPI. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. (2023). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • NIH. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]

  • YouTube. (2020). Basic transesterification. [Link]

  • NIH. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • YouTube. (2025). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. [Link]

  • Royal Society of Chemistry. (2015). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. [Link]

  • EGUsphere. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. [Link]

  • ResearchGate. (2017). Transesterification of benzyl alcohol with the acyl donor vinyl acetate.... [Link]

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minimizing byproduct formation in syntheses with alpha-acetoxy-p-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Syntheses with α-Acetoxy-p-methoxyacetophenone

Welcome to the technical support resource for α-acetoxy-p-methoxyacetophenone. This guide is designed for chemists and researchers in synthetic and medicinal chemistry who utilize this versatile intermediate. As a protected form of α-hydroxy-p-methoxyacetophenone, it serves as a crucial building block, but its reactivity profile can present unique challenges, primarily in the form of byproduct formation. This document provides in-depth, field-tested troubleshooting advice and protocols to help you maximize your reaction yields and product purity.

Part 1: Troubleshooting Guide - Common Byproduct Issues

This section addresses the most frequently encountered side products and impurities. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Issue 1: My analysis shows the presence of α-hydroxy-p-methoxyacetophenone.

Q: My reaction mixture contains significant amounts of the corresponding alcohol, α-hydroxy-p-methoxyacetophenone. What is causing the deacetylation, and how can I prevent it?

A: The appearance of α-hydroxy-p-methoxyacetophenone is almost always due to the cleavage of the acetate ester. The primary culprit is nucleophilic attack on the ester's carbonyl group.

Causality & Mechanism: The ester linkage is susceptible to hydrolysis by water, which can be present in solvents, reagents, or introduced from the atmosphere. This reaction can be catalyzed by both acid and base. The general mechanism involves the nucleophilic addition of water to the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating acetic acid and yielding the alcohol byproduct.[1] Beyond water, other nucleophiles present in your reaction (e.g., certain amines, alkoxides) can also cleave the acetate group.

Troubleshooting & Prevention Protocols:

  • Ensure Anhydrous Conditions: The most critical step is the rigorous exclusion of water.

    • Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.

    • Solvents: Use freshly distilled, anhydrous-grade solvents. If distilling in-house, use an appropriate drying agent. For common aprotic solvents, refer to the table below.

    • Reagents: Use freshly opened reagents or purify/dry them as needed. Hygroscopic reagents like certain bases should be handled in a glovebox or under a positive pressure of inert gas.

    • Atmosphere: Assemble your reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon for several minutes before adding reagents.

  • Control Reaction pH:

    • Avoid strong aqueous acids or bases during the reaction. If a base is required, opt for non-nucleophilic, hindered organic bases (e.g., Proton-Sponge®, DBU) or inorganic bases that have low solubility in organic solvents (e.g., anhydrous K₂CO₃).

    • If your reaction generates acidic byproducts, consider adding a non-nucleophilic acid scavenger.

  • Temperature Management:

    • Run the reaction at the lowest effective temperature. Higher temperatures accelerate the rate of hydrolysis.

Diagram 1: Hydrolysis of α-Acetoxy-p-methoxyacetophenone

Caption: Mechanism of ester hydrolysis leading to the primary alcohol byproduct.

Table 1: Recommended Drying Agents for Common Aprotic Solvents

SolventPrimary Drying AgentDistillation Required?Notes
Tetrahydrofuran (THF)Sodium/BenzophenoneYesDistill under N₂. The deep blue/purple color of the ketyl radical indicates an anhydrous, oxygen-free state.
Dichloromethane (DCM)Calcium Hydride (CaH₂)YesStir over CaH₂ for several hours, then distill. Avoid acidic drying agents.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)YesReflux over CaH₂ and distill.
TolueneSodiumYesReflux over sodium wire or chunks and distill.
Issue 2: My product is contaminated with o-methoxyacetophenone derivatives.

Q: My final product contains an isomeric impurity that appears to be derived from ortho-methoxyacetophenone. Where is this coming from?

A: This type of impurity almost certainly originates from the synthesis of the p-methoxyacetophenone backbone itself, which is typically made via a Friedel-Crafts acylation of anisole.[2]

Causality & Mechanism: The methoxy group on anisole is an ortho-, para-directing activator for electrophilic aromatic substitution. While the para-product is sterically favored and typically major, the formation of the ortho-isomer is a common competitive side reaction.[2] If the starting p-methoxyacetophenone contains the ortho-isomer, this impurity will likely be carried through the subsequent α-acetoxylation step, leading to α-acetoxy-o-methoxyacetophenone in your final product.

Troubleshooting & Prevention Protocols:

  • Verify Starting Material Purity: Before starting your synthesis, analyze your p-methoxyacetophenone or α-acetoxy-p-methoxyacetophenone starting material by ¹H NMR, GC, or HPLC. The aromatic region of the NMR spectrum is particularly diagnostic for distinguishing ortho and para substitution patterns.

  • Purify the Starting Material: If significant isomeric impurity is detected, purification is necessary.

    • Recrystallization: p-Methoxyacetophenone and its α-acetoxy derivative are often solids. Recrystallization can be highly effective at removing the typically more soluble ortho-isomer. See Protocol 1 for a general method.

    • Column Chromatography: For high-purity requirements or if recrystallization is ineffective, flash chromatography is the best option.[3]

impurity_origin Para Para ImpureStart ImpureStart Para->ImpureStart Ortho Ortho Ortho->ImpureStart

Sources

dealing with the instability of 2-(4-Methoxyphenyl)-2-oxoethyl acetate under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)-2-oxoethyl acetate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the inherent instability of this α-acetoxy ketone under basic conditions. Our goal is to equip you with the scientific understanding and practical methodologies to mitigate degradation and ensure the integrity of your experiments.

Understanding the Core Instability: Beyond Saponification

The primary challenge when subjecting this compound to basic conditions is not limited to the expected ester hydrolysis (saponification). The α-acetoxy ketone moiety is susceptible to a competing and often overlooked side reaction: a Favorskii-type rearrangement. This rearrangement can lead to the formation of undesired byproducts, complicating your reaction mixture and compromising your yield of the intended product.

This guide will dissect the chemical mechanisms at play, provide robust troubleshooting strategies, and offer validated alternative protocols to navigate this chemical challenge successfully.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected byproducts during the base-mediated hydrolysis of this compound. What could be happening?

A1: While saponification to yield 4-methoxyphenacyl alcohol and acetate is the expected reaction, the presence of a leaving group (acetate) alpha to a ketone makes the molecule susceptible to a Favorskii-type rearrangement under basic conditions.[1][2] This rearrangement proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base to yield rearranged carboxylic acid derivatives.[1]

Q2: What is the proposed mechanism for the Favorskii-type rearrangement of this compound?

A2: The mechanism is initiated by the deprotonation of the α'-carbon (the carbon of the methyl group of the acetate) by a base, forming an enolate. This is followed by an intramolecular nucleophilic attack on the carbon bearing the acetate group, which acts as a leaving group, to form a highly strained cyclopropanone intermediate. The subsequent nucleophilic attack of the base on the cyclopropanone carbonyl carbon leads to the opening of the ring to form a more stable carbanion, which upon protonation yields the rearranged product.

Q3: What are the likely degradation products I should be looking for?

A3: Under basic conditions, you should anticipate the following potential products:

  • Saponification Products: 4-methoxyphenacyl alcohol and the corresponding salt of acetic acid.

  • Favorskii Rearrangement Product: The primary rearranged product would be 2-(4-methoxyphenyl)-2-methylpropanoic acid (after acidic workup).

Q4: How can I monitor the degradation of my compound?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • HPLC: A reverse-phase HPLC method can be developed to separate the starting material from its degradation products. A C8 or C18 column with a water/acetonitrile gradient and UV detection at 254 nm is a good starting point.[3][4]

  • NMR: 1H NMR spectroscopy can be used to identify the characteristic signals of the starting material and the degradation products. For instance, the singlet for the acetyl protons of the starting material will disappear upon saponification, and new signals corresponding to the rearranged product will appear.

Q5: Are there alternative protecting groups for carboxylic acids that are stable under basic conditions?

A5: Yes, several protecting groups are robust under basic conditions and offer orthogonal deprotection strategies. Two excellent alternatives are:

  • tert-Butyl (t-Bu) esters: These are stable to a wide range of basic and nucleophilic conditions but are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid).[5]

  • Benzyl (Bn) esters: These are also stable to basic conditions and can be removed by hydrogenolysis, which is a mild and selective method.[5][6]

Troubleshooting Guide: Minimizing Degradation and Side Reactions

This section provides practical strategies to manage the instability of this compound in your experiments.

Problem Potential Cause Recommended Solution(s)
Low yield of desired saponification product and presence of multiple unidentified byproducts. The reaction conditions are favoring the Favorskii-type rearrangement over saponification.1. Choice of Base: Use a milder, non-nucleophilic base if only deprotonation is desired, or a sterically hindered base to disfavor nucleophilic attack at the ketone. For saponification, use a stoichiometric amount of a strong hydroxide base like LiOH or NaOH at low temperatures. 2. Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of the rearrangement reaction. 3. Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent further degradation of the product.
Incomplete reaction despite prolonged reaction times. The base is not strong enough or is being consumed by side reactions. The substrate may have poor solubility in the reaction medium.1. Solvent System: Use a solvent system that ensures the solubility of both the substrate and the base. A mixture of an organic solvent (e.g., THF, dioxane) and water is often effective for saponification.[7] 2. Excess Base: While aiming for stoichiometric amounts is ideal to prevent side reactions, a slight excess of the base (e.g., 1.1-1.2 equivalents) might be necessary to drive the reaction to completion.
Difficulty in isolating and purifying the desired product. The presence of closely related byproducts from the rearrangement makes purification challenging.1. Optimize Reaction Conditions: Focus on minimizing the formation of byproducts by implementing the solutions mentioned above. 2. Chromatographic Separation: Employ careful column chromatography with a suitable solvent system to separate the desired product from the rearranged isomers. The polarity difference between the alcohol from saponification and the carboxylic acid from rearrangement should allow for effective separation.

Visualizing the Reaction Pathways

To better illustrate the competing reaction pathways of this compound under basic conditions, the following diagrams are provided.

cluster_start Starting Material cluster_saponification Saponification Pathway cluster_rearrangement Favorskii-type Rearrangement start This compound sapon_prod 4-Methoxyphenacyl alcohol + Acetate start->sapon_prod OH⁻ (Nucleophilic Attack on Ester) rearr_intermediate Cyclopropanone Intermediate start->rearr_intermediate Base (Deprotonation at α'-carbon) rearr_prod 2-(4-Methoxyphenyl)-2-methylpropanoic acid rearr_intermediate->rearr_prod OH⁻ Attack & Ring Opening

Caption: Competing reaction pathways for this compound under basic conditions.

Experimental Protocols

Protocol 1: Monitoring the Degradation by HPLC

This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • Reversed-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • A linear gradient from 70% A to 100% B over 20 minutes is a good starting point.

3. Detection:

  • UV detection at 254 nm.[3]

4. Sample Preparation:

  • Dissolve a small amount of the reaction mixture in the initial mobile phase composition.
  • Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Introduction of a Base-Stable tert-Butyl (t-Bu) Ester Protecting Group

This protocol describes a general procedure for the protection of a carboxylic acid as a tert-butyl ester.

1. Materials:

  • Carboxylic acid.
  • tert-Butyl acetate (as both reagent and solvent).
  • Perchloric acid (70%) as a catalyst.

2. Procedure:

  • Dissolve the carboxylic acid in tert-butyl acetate.
  • Add a catalytic amount of perchloric acid.
  • Stir the reaction mixture at room temperature for 24-48 hours.
  • Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the product by column chromatography if necessary.

3. Deprotection:

  • Dissolve the tert-butyl ester in dichloromethane (DCM).
  • Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v).
  • Stir at room temperature for 1-4 hours until the reaction is complete (monitor by TLC).
  • Remove the solvent and TFA under reduced pressure.
Protocol 3: Introduction of a Base-Stable Benzyl (Bn) Ester Protecting Group

This protocol outlines a common method for the benzylation of a carboxylic acid.

1. Materials:

  • Carboxylic acid.
  • Benzyl bromide or benzyl chloride.
  • A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
  • A polar aprotic solvent such as dimethylformamide (DMF) or acetone.

2. Procedure:

  • Dissolve the carboxylic acid in the chosen solvent.
  • Add the base (typically 1.5-2 equivalents).
  • Add benzyl bromide or chloride (1.1-1.2 equivalents).
  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
  • Purify by column chromatography.

3. Deprotection (Hydrogenolysis):

  • Dissolve the benzyl ester in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
  • Filter the reaction mixture through a pad of Celite to remove the catalyst.
  • Concentrate the filtrate to obtain the deprotected carboxylic acid.

References

  • Characterization of Jamaican Agro-Industrial Wastes. Part II, Fatty Acid Profiling Using HPLC: Precolumn Derivatization with Phenacyl Bromide. (2012). Journal of AOAC International. [Link]

  • Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. (2007). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Analysis of phenacyl esters of radiolabeled fatty acids produced by the... (n.d.). ResearchGate. [Link]

  • Appendix 6: Protecting groups. (2015). Oxford Learning Link. [Link]

  • Protecting Groups for Carboxylic acid. (2020). YouTube. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Favorskii rearrangement. (n.d.). Wikipedia. [Link]

  • An Unprecedented (Semi)Favorskii Rearrangement. Evidence for the 2-(Acyloxy)cyclopropanones. (2018). Organic Letters. [Link]

    • Carboxyl protecting groups. (n.d.). GCW Gandhi Nagar Jammu. [Link]

  • Chapter 6 Carboxyl Protecting Groups. (n.d.). Thieme. [Link]

  • α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • α-Ketol rearrangement. (n.d.). Wikipedia. [Link]

  • Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. (n.d.). ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... (2010). Organometallics. [Link]

  • Analysis of free fatty acids and fatty acid phenacyl esters in vegetable oils and margarine by capillary electrochromatography. (1999). Electrophoresis. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

  • Continuous synthesis of α‐acyloxy ketones through a Passerini reaction. (n.d.). ResearchGate. [Link]

  • Favorskii reaction. (n.d.). Grokipedia. [Link]

  • Ketols & Related Rearrangements (IOC 47). (2022). YouTube. [Link]

  • Favorskii Rearrangement. (n.d.). SynArchive. [Link]

  • Favorskii Rearrangement. (n.d.). NROChemistry. [Link]

  • Saponification-Typical procedures. (2024). operachem. [Link]

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Technical Support Center: Purification Strategies for Reactions Involving p-Methoxyphenacyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry workflows. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying reaction mixtures containing unreacted p-Methoxyphenacyl acetate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your work-up procedures effectively.

Introduction: The Challenge of p-Methoxyphenacyl Acetate Removal

p-Methoxyphenacyl acetate is a common starting material and intermediate in organic synthesis, frequently employed in the formation of esters, ethers, and chalcones. Due to its moderate polarity and crystalline nature, it can sometimes be challenging to separate from reaction products that share similar physical properties. This guide provides a structured, question-and-answer-based approach to effectively remove this unreacted starting material from your reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial work-up with a simple aqueous wash and extraction isn't removing all the unreacted p-Methoxyphenacyl acetate. What should I do?

This is a common issue, especially if your desired product has a polarity similar to p-Methoxyphenacyl acetate. A simple water wash is often insufficient. Here’s a breakdown of why and how to improve your liquid-liquid extraction protocol.

Expertise & Experience: p-Methoxyphenacyl acetate, being an ester with an aromatic ring, possesses moderate polarity. While it has low solubility in water, it is readily soluble in common organic extraction solvents like ethyl acetate and dichloromethane. If your product is also soluble in these solvents, you won't achieve good separation by a simple extraction alone. The key is to exploit subtle differences in solubility and potential reactivity.

Troubleshooting Workflow: Enhanced Liquid-Liquid Extraction

start Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) wash_bicarb Wash with Saturated Sodium Bicarbonate (aq) Solution start->wash_bicarb Removes acidic impurities wash_brine Wash with Saturated Sodium Chloride (Brine) Solution wash_bicarb->wash_brine Initiates removal of water from organic layer dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash_brine->dry Removes residual water evaporate Concentrate Under Reduced Pressure dry->evaporate analyze Analyze Crude Product (TLC, ¹H NMR) evaporate->analyze end Proceed to Recrystallization or Chromatography analyze->end

Caption: Enhanced Liquid-Liquid Extraction Workflow.

Step-by-Step Protocol:

  • Dilute the Reaction Mixture: Ensure your reaction mixture is fully dissolved in a suitable organic solvent like ethyl acetate.

  • Acid/Base Wash:

    • If your reaction was conducted under acidic conditions, first wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and remove any acidic byproducts.

    • If your product is base-stable, a wash with a dilute base can sometimes initiate the slow hydrolysis of the p-methoxyphenacyl acetate to the more water-soluble phenacyl alcohol, though this is not typically a rapid process at room temperature.

  • Brine Wash: After any acid/base washes, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the water from the organic layer and breaks up emulsions.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Trustworthiness: This multi-step washing procedure is a self-validating system. The bicarbonate wash addresses acidic impurities, and the brine wash improves the efficiency of the drying step, leading to a cleaner crude product for subsequent purification.

Q2: After extraction, I still have a mixture of my product and p-Methoxyphenacyl acetate. Which purification technique is more effective: recrystallization or column chromatography?

The choice between recrystallization and column chromatography depends on the physical properties of your product and the scale of your reaction.

Expertise & Experience:

  • Recrystallization is ideal for solid products and is highly effective for large-scale purifications, provided a suitable solvent can be found in which the solubility of your product and p-Methoxyphenacyl acetate differ significantly with temperature.

  • Column Chromatography is a more versatile technique that can separate compounds with very similar polarities. It is suitable for both solid and oil products and is often the method of choice for smaller-scale reactions or when recrystallization fails.

Data-Driven Decision Making: Comparing Purification Methods

Method Best For Advantages Disadvantages
Recrystallization Solid products; large scale (>1 g)High throughput, can yield very pure material, cost-effective.Requires significant solubility difference between compounds; potential for product loss in mother liquor.
Column Chromatography Solid or oil products; small to medium scale (<5 g)High resolving power for compounds with similar polarities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Authoritative Grounding: The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a solvent at varying temperatures.[2] Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[3]

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a systematic approach to finding a suitable solvent and performing the recrystallization.

Workflow for Solvent Screening and Recrystallization

start Small Sample of Crude Mixture test_solvents Test Solubility in Various Solvents (Cold & Hot) (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane) start->test_solvents find_solvent Identify Solvent: Poor solubility cold, Good solubility hot test_solvents->find_solvent dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent find_solvent->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Recrystallization protocol workflow.

Step-by-Step Methodology:

  • Solvent Screening: In parallel test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the crude product when hot but not when cold.

    • Expert Insight: Based on the structure of p-Methoxyphenacyl acetate, ethanol or a mixture of ethyl acetate and hexanes are excellent starting points for solvent screening.[4][5]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with swirling until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed, place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis: Analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good starting point for p-Methoxyphenacyl acetate and many organic products is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for your desired product.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Advanced Troubleshooting

Q3: I've tried recrystallization, but my product "oils out" instead of forming crystals. What's happening?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Causality and Solution:

  • Cause: The boiling point of your recrystallization solvent may be too high, or the concentration of impurities is too high, depressing the melting point of your product.

  • Solution 1: Lower the Boiling Point: Switch to a lower-boiling solvent or a solvent mixture.

  • Solution 2: Reduce Concentration: Use more solvent to dissolve the crude product initially.

  • Solution 3: Two-Solvent System: Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

References

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Google Patents. (1997).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

  • Asian Journal of Research in Chemistry. (2018). Physical Properties of liquids. [Link]

  • Chemistry LibreTexts. (2022). Step-by-Step Procedures For Extractions. [Link]

  • Susanti, E., et al. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. [Link]

  • Susanti, E. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. [Link]

  • Scribd. Synthesis of 4-Methoxychalcone. [Link]

  • D'Elia, V., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC. [Link]

  • Scribd. Chemistry Experiment: 4-Methoxyacetophenone. [Link]

  • ResearchGate. (2018). A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. [Link]

  • Jetir.org. (2020). SYNTHESIS OF CHALCONES. [Link]

  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Methoxyphenyl)-2-oxoethyl Acetate and Phenacyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and synthetic intermediates is a critical decision that dictates the efficiency, yield, and outcome of a chemical process. Phenacyl acetate and its derivatives are versatile building blocks, frequently employed as synthetic intermediates and protecting groups. This guide provides an in-depth comparison of the reactivity of phenacyl acetate and its para-methoxy substituted analogue, 2-(4-methoxyphenyl)-2-oxoethyl acetate, grounded in the principles of physical organic chemistry and supported by experimental insights.

Molecular Structure and the Decisive Role of Electronic Effects

At first glance, the two molecules are structurally similar. Both possess a core acetophenone framework linked to an acetate group. The critical distinction lies in the presence of a methoxy (-OCH3) group at the para-position of the phenyl ring in this compound. This seemingly minor addition has profound consequences for the molecule's electronic properties and, therefore, its chemical reactivity.

The methoxy group exerts two opposing electronic effects:

  • A negative inductive effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the aromatic ring through the sigma (σ) bond.

  • A positive resonance effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

In the case of the methoxy group, the resonance effect is dominant over the inductive effect, making it an overall electron-donating group (EDG).[1][2] This donation of electron density enriches the aromatic ring and, by extension, the attached carbonyl group, fundamentally altering its reactivity compared to the unsubstituted phenacyl acetate.

Caption: Chemical structures of Phenacyl Acetate and its para-methoxy analog.

Comparative Reactivity Analysis

The electronic influence of the para-methoxy group manifests in two primary areas: the electrophilicity of the carbonyl carbon and the acidity of the α-methylene protons.

A. Electrophilicity of the Carbonyl Group

The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. However, the magnitude of this electrophilicity is modulated by the attached substituents.

  • Phenacyl Acetate: The phenyl group is moderately electron-withdrawing, maintaining a significant partial positive charge on the carbonyl carbon. This makes it a prime target for nucleophilic attack.

  • This compound: The electron-donating methoxy group pushes electron density through the ring to the carbonyl group. This influx of electrons partially neutralizes the positive charge on the carbonyl carbon, rendering it less electrophilic and therefore less reactive towards nucleophiles.

This principle is well-established in studies of substituted acetophenones, where electron-donating groups have been shown to decrease the rate of reactions involving nucleophilic attack at the carbonyl center.[3] Kinetic studies using the Hammett equation consistently show that electron-donating substituents on phenacyl derivatives slow down the rates of nucleophilic substitution reactions.[4][5][6]

CompoundSubstituent EffectCarbonyl ElectrophilicityPredicted Reactivity with Nucleophiles
Phenacyl Acetate Neutral (Reference)HighHigher
This compound Electron-DonatingLoweredLower
B. Acidity of the α-Methylene Protons

The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic because the resulting conjugate base, the enolate, is stabilized by resonance.[7][8] The negative charge is delocalized onto the electronegative oxygen atom.

  • Phenacyl Acetate: The α-protons exhibit a typical pKa for ketones (around 19-21), allowing for enolate formation with a suitable base.[8]

  • This compound: The electron-donating nature of the methoxy group has a destabilizing effect on the enolate. By pushing electron density towards the carbonyl, it increases the electron density on the oxygen atom. This disfavors the delocalization of the negative charge from the α-carbon onto the oxygen, making the enolate less stable.[9] An unstable conjugate base corresponds to a weaker acid. Therefore, the α-protons of the methoxy derivative are less acidic (have a higher pKa) than those of phenacyl acetate.

CompoundSubstituent EffectEnolate StabilityPredicted α-Proton Acidity (pKa)
Phenacyl Acetate Neutral (Reference)HighHigher (Lower pKa)
This compound Electron-DonatingLoweredLower (Higher pKa)

Implications in Synthetic Chemistry and Drug Development

Understanding these reactivity differences is crucial for practical applications.

  • Choice of Synthetic Intermediate: For reactions requiring rapid nucleophilic attack at the carbonyl, such as in the synthesis of certain heterocyclic compounds, phenacyl acetate is the superior choice. Conversely, if a reaction requires enolate formation, phenacyl acetate will react more readily under milder basic conditions.

  • Protecting Group Strategy: Phenacyl (Pac) esters are often used as protecting groups for carboxylic acids, thiols, and amines, as they are stable under various conditions but can be cleaved specifically.[10][11][12] The lower reactivity of the 4-methoxy-phenacyl system means it will be more robust towards nucleophilic cleavage reagents. This allows for differential or "orthogonal" deprotection. A chemist could selectively cleave a phenacyl ester with a mild nucleophile while leaving a 4-methoxy-phenacyl ester intact in the same molecule.

  • Prodrug Design: In drug development, ester prodrugs are used to improve the physicochemical properties of a parent drug. The rate of hydrolytic cleavage, often mediated by esterase enzymes, is critical to the drug's release profile. The reduced electrophilicity of the carbonyl in the 4-methoxy derivative would likely lead to a slower rate of enzymatic hydrolysis.[3] This could be strategically employed to design a prodrug with a longer duration of action.

Experimental Protocol: Competitive Hydrolysis

To empirically validate the difference in carbonyl electrophilicity, a competitive reaction can be performed. This protocol provides a clear, demonstrable result of the principles discussed.

Experimental_Workflow start Start: Prepare Reagents step1 1. Dissolve equimolar amounts of Phenacyl Acetate & MPA in Acetone/H2O start->step1 step2 2. Add 0.1 equivalents of NaOH(aq) to initiate hydrolysis step1->step2 step3 3. Monitor Reaction Progress (e.g., HPLC at T=0, 10, 30, 60 min) step2->step3 step4 4. Quantify remaining starting materials by integrating peak areas step3->step4 analysis Analysis: Compare Consumption Rates step4->analysis result Expected Result: Phenacyl Acetate is consumed faster than MPA analysis->result

Caption: Workflow for competitive hydrolysis experiment.

Methodology:

  • Preparation: Create a stock solution containing equimolar concentrations (e.g., 0.05 M) of both phenacyl acetate and this compound in a 3:1 acetone:water solvent mixture.

  • Initiation: At time T=0, add a sub-stoichiometric amount (e.g., 0.1 equivalents) of a basic catalyst, such as 0.1 M sodium hydroxide, to the vigorously stirring solution.

  • Monitoring: Immediately withdraw an aliquot, quench with a weak acid (e.g., dilute HCl), and analyze by High-Performance Liquid Chromatography (HPLC) to get the T=0 reading. Repeat this process at regular intervals (e.g., 10, 30, 60 minutes).

  • Analysis: For each time point, determine the relative concentrations of the two starting materials by measuring their respective peak areas in the HPLC chromatogram.

Conclusion

The presence of a para-methoxy group significantly attenuates the reactivity of the phenacyl acetate framework. By acting as a potent electron-donating group through resonance, it decreases the electrophilicity of the carbonyl carbon and reduces the acidity of the α-methylene protons. Consequently, this compound is less susceptible to nucleophilic attack and forms an enolate less readily than its unsubstituted counterpart. These predictable, electronically-driven differences provide chemists and drug developers with a valuable tool, enabling finer control over reaction pathways, the design of orthogonal protection strategies, and the modulation of drug release profiles.

References

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A Comparative Guide to α-Keto Electrophiles in Heterocycle Synthesis: Exploring Alternatives to p-Methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of heterocyclic compounds is a cornerstone. These cyclic structures are prevalent in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Among the most powerful and versatile building blocks for constructing these scaffolds are α-haloketones, particularly substituted phenacyl halides.[1][3][4] Reagents like p-methoxyphenacyl bromide, prized for the dual electrophilic nature of their α-carbon and carbonyl carbon, serve as key precursors for a multitude of condensation reactions.[1][3]

This guide provides an in-depth technical comparison of alternative reagents to p-methoxyphenacyl bromide for the synthesis of prominent heterocycles such as thiazoles, quinoxalines, and imidazoles. We will move beyond a simple catalog of alternatives, instead focusing on the causality behind experimental choices. By examining how electronic and steric modifications to the phenacyl framework influence reactivity, reaction kinetics, and overall yield, this guide aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies. The discussion is grounded in peer-reviewed experimental data to ensure scientific integrity and practical relevance for professionals in drug discovery and chemical synthesis.

The Role and Reactivity of the Phenacyl Moiety

Phenacyl bromides and related α-haloketones are classic synthons for forming five- and six-membered heterocycles.[5][6] Their utility stems from two adjacent electrophilic centers, which allow for sequential reactions with dinucleophilic partners to build rings.[1]

The general reactivity pattern involves an initial nucleophilic attack (typically SN2) at the α-carbon bearing the halogen, followed by an intramolecular condensation involving the carbonyl group. The nature of the nucleophile dictates the resulting heterocycle.

G cluster_legend Legend cluster_workflow General Synthetic Workflow Key Reagent Reagent Intermediate Intermediate Product Aromatic Heterocycle (Thiazole, Imidazole, etc.) Start α-Haloketone (e.g., p-Methoxyphenacyl Bromide) Step1 Nucleophilic Attack (SN2 Reaction) Start->Step1 Nuc Dinucleophilic Partner (e.g., Thioamide, Amidine) Nuc->Step1 Int1 Intermediate Adduct Step1->Int1 Step2 Intramolecular Cyclization/Condensation Int1->Step2 Dehydration Dehydration/ Elimination Step2->Dehydration Dehydration->Product G reagents α-Haloketone + Thioamide sn2 1. Nucleophilic Attack (Sulfur on α-carbon) reagents->sn2 int1 Intermediate A (Isothiourea derivative) sn2->int1 cyclization 2. Intramolecular Cyclization (Nitrogen on carbonyl carbon) int1->cyclization int2 Intermediate B (Hydroxythiazoline) cyclization->int2 dehydration 3. Dehydration int2->dehydration product Substituted Thiazole dehydration->product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Performance Data:

The following table summarizes experimental data for the synthesis of 2-amino-4-arylthiazoles from various substituted phenacyl bromides and thiourea. While reaction conditions may vary slightly between sources, the data provides a strong directional understanding of substituent effects.

Substituent on Phenacyl Bromide (p-X-C₆H₄COCH₂Br)Reaction TimeYield (%)Reference
-OCH₃ (p-Methoxy) ~2 hExcellent[1]
-H (Unsubstituted) 15 min94%[7]
-Cl (p-Chloro) 15 min95%[7]
-NO₂ (p-Nitro) 15 min96%[7]

Note: Yields and times are representative and can be influenced by catalyst and solvent choice. The data from Kocabas et al. (2010) utilized a tetrabutylammonium salt catalyst, which significantly accelerated the reaction. [7] Expert Insights: From the data, it is evident that phenacyl bromides bearing both electron-withdrawing (-Cl, -NO₂) and unsubstituted (-H) groups react very rapidly and in excellent yields, often under milder conditions than traditionally reported. [7]This suggests that while the p-methoxy group is effective, it is not essential for high-yield synthesis and may in some cases lead to slightly longer reaction times compared to analogs with electron-withdrawing groups. The choice of substituent can, therefore, be tailored to control reactivity. For highly sensitive thioamides or other nucleophiles, a more deactivated, electron-rich phenacyl bromide might be advantageous to prevent side reactions.

Alternative Synthons for Specific Heterocycles

In certain synthetic contexts, entirely different classes of reagents can serve as superior alternatives to α-haloketones.

A. Quinoxaline Synthesis: α-Hydroxyketones and 1,2-Diketones

Quinoxalines are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [8][9]While α-haloketones are effective surrogates for 1,2-dicarbonyls, they are not the only option. [8]

  • 1,2-Diketones (e.g., Benzil): This is the classic and most direct route. The reaction is a straightforward double condensation.

  • α-Hydroxyketones (e.g., Benzoin): These can be used in a one-pot, two-step procedure where the α-hydroxyketone is first oxidized (e.g., with I₂/DMSO) to the corresponding 1,2-diketone in situ, which then reacts with the diamine. [8]This approach avoids the handling of lachrymatory and toxic α-haloketones.

Comparison Table for Quinoxaline Synthesis:

ReagentPartnerKey FeaturesTypical YieldsReference
Substituted Phenacyl Bromide o-phenylenediamineVersatile, one-pot condensation-oxidationModerate to High[8]
α-Hydroxyketone o-phenylenediamineMilder, avoids haloketones, metal-free options78-99%[8]
1,2-Diketone o-phenylenediamineClassic, direct condensationExcellent

B. Imidazole Synthesis: Beyond α-Haloketones

The synthesis of imidazoles from α-haloketones and amidines is a widely used method. [10][11]However, other powerful methods exist:

  • Radziszewski Synthesis: This classic method uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a source like ammonium acetate). [11][12]* Van Leusen Imidazole Synthesis: This three-component reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to regioselectively produce substituted imidazoles. [13] The choice of method often depends on the desired substitution pattern on the final imidazole ring, as each method provides different strategic advantages for introducing diversity.

Experimental Protocols: A Self-Validating System

To provide a practical comparison, detailed protocols for the synthesis of 2-amino-4-(4-methoxyphenyl)thiazole using both p-methoxyphenacyl bromide and an alternative, p-chlorophenacyl bromide, are provided below.

Protocol 1: Synthesis of 2-amino-4-(4-methoxyphenyl)thiazole
  • Reagents:

    • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (p-methoxyphenacyl bromide)

    • Thiourea

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve p-methoxyphenacyl bromide (10 mmol) in ethanol (50 mL).

    • Add thiourea (12 mmol) to the solution.

    • Reflux the mixture with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-methoxyphenyl)thiazole.

Protocol 2: Catalyzed Synthesis of 2-amino-4-(4-chlorophenyl)thiazole
  • Reagents:

    • 2-Bromo-1-(4-chlorophenyl)ethan-1-one (p-chlorophenacyl bromide)

    • Thiourea

    • Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)

    • Methanol

  • Procedure:

    • To a solution of p-chlorophenacyl bromide (1 mmol) in methanol (10 mL), add thiourea (1.2 mmol).

    • Add a catalytic amount of Bu₄NPF₆ (e.g., 0.1 mmol).

    • Stir the reaction mixture vigorously at room temperature for 15-20 minutes. Monitor by TLC. [7] 4. After the starting material is consumed, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • The product, 2-amino-4-(4-chlorophenyl)thiazole, is typically obtained in high purity without the need for column chromatography. [7]

Conclusion and Recommendations

While p-methoxyphenacyl acetate (and its more reactive bromide form) is a highly effective and widely used reagent for heterocycle synthesis, it is part of a much broader toolkit available to the synthetic chemist. This guide demonstrates that a nuanced understanding of electronic effects and alternative synthons can lead to significant process improvements.

Key Takeaways:

  • Substituent Effects are Key: Phenacyl bromides with electron-withdrawing groups (-Cl, -NO₂) often lead to faster reactions and comparable or even higher yields than their electron-donating counterparts like the p-methoxy derivative.

  • Catalysis Accelerates: Modern catalytic methods, such as the use of phase-transfer catalysts like tetrabutylammonium salts, can dramatically reduce reaction times to mere minutes at room temperature, minimizing the electronic differences between substituted phenacyl bromides. [7]* Greener Alternatives Exist: For syntheses like that of quinoxalines, α-hydroxyketones present a viable, milder alternative to α-haloketones, avoiding the use of lachrymatory reagents. [8]* Strategic Selection is Paramount: The optimal reagent is not universal. It depends on the target heterocycle, the desired substitution pattern, the sensitivity of other functional groups, and considerations of process safety and efficiency.

For researchers, the exploration of these alternatives opens up a richer synthetic landscape. It allows for the fine-tuning of reactivity, optimization of yields, and the development of more efficient and sustainable synthetic routes to novel chemical entities.

References

  • Wikipedia. Thiazole. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. [Link]

  • Saha, P., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

  • ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. [Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]

  • World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • Wan, J-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]

  • ResearchGate. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • ResearchGate. Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • ResearchGate. Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. [Link]

  • Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. [Link]

  • Google Patents. Method for synthesizing imidazole compound.

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A Comparative Guide to 2-(4-Methoxyphenyl)-2-oxoethyl Acetate as a Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast toolkit of organic synthesis, the selection of an appropriate synthon is paramount to the efficiency, safety, and overall success of a synthetic route. This guide provides an in-depth validation and comparative analysis of 2-(4-methoxyphenyl)-2-oxoethyl acetate as a synthon for the introduction of the valuable 2-(4-methoxyphenyl)-2-oxoethyl moiety. Its performance and utility are critically evaluated against its more established counterpart, 2-bromo-1-(4-methoxyphenyl)ethanone, a representative α-haloketone. This guide will delve into the synthesis, reactivity, and documented applications of these synthons, providing experimental data to inform your synthetic strategy.

Introduction: The 2-Oxo-2-phenylethyl Moiety and its Synthons

The 2-oxo-2-phenylethyl scaffold and its derivatives are prevalent structural motifs in a wide array of biologically active molecules and functional materials. Consequently, the development of efficient methods for the introduction of this unit is of significant interest to the synthetic community. A synthon, in the context of retrosynthetic analysis, is an idealized fragment that assists in planning a synthesis. The practical execution of the synthesis then relies on the corresponding synthetic equivalent, the reagent that provides the synthon.

This guide focuses on two synthetic equivalents for the electrophilic 2-(4-methoxyphenyl)-2-oxoethyl cation synthon:

  • This compound (1): An α-acetoxyketone.

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (2): An α-haloketone, also known as 4-methoxyphenacyl bromide.

The core of our comparative analysis will revolve around the reactivity of the C-X bond (where X is acetate or bromide) in nucleophilic substitution reactions, a key step in the incorporation of the desired moiety into a target molecule.

Synthesis of the Synthons

An accessible and efficient synthesis of the synthon itself is a crucial factor in its practical utility.

Synthesis of this compound (1)

This compound is typically prepared from its corresponding α-haloketone precursor. A common method involves the reaction of 2-bromo-4'-methoxyacetophenone with sodium acetate.[1][2] While this reaction is straightforward, it is important to note that it requires the handling of the lachrymatory and reactive α-bromoketone as a starting material.

Another reported method involves the direct oxidation of 4-methoxyacetophenone using reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB) in the presence of an acetate source, which can offer a more direct route from the parent ketone.[1][2]

Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone (2)

The synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone is well-established and is typically achieved through the direct bromination of 4-methoxyacetophenone. Various brominating agents can be employed, with cupric bromide being a common choice, offering good yields.

Comparative Reactivity and Mechanistic Considerations

The primary difference in the utility of these two synthons lies in the nature of the leaving group: the acetate anion versus the bromide anion. In nucleophilic substitution reactions, the bromide ion is an excellent leaving group due to its low basicity and high polarizability. The acetate ion, being the conjugate base of a weaker acid (acetic acid) compared to hydrobromic acid, is a poorer leaving group.

This fundamental difference in leaving group ability dictates that α-haloketones like 2 are generally more reactive electrophiles than their α-acetoxyketone counterparts like 1 . Consequently, reactions involving 2 often proceed under milder conditions and with shorter reaction times. However, this high reactivity can also be a double-edged sword, leading to increased side reactions and instability. In contrast, 1 is expected to be more stable and easier to handle, though it may require more forcing conditions to undergo substitution.

Validation in Key Heterocyclic Syntheses: A Comparative Analysis

The true measure of a synthon's utility is its successful application in the construction of complex molecules. We will now compare the performance of 1 and 2 in several widely used named reactions for the synthesis of important heterocyclic scaffolds.

Quinoxaline Synthesis

Quinoxalines are a class of nitrogen-containing heterocycles with a broad range of pharmaceutical applications. A common and efficient method for their synthesis is the condensation of an α-haloketone with an o-phenylenediamine.

Alternative Synthon in Focus: 2-Bromo-1-(4-methoxyphenyl)ethanone (2)

The reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with o-phenylenediamines is a well-documented and high-yielding route to 2-(4-methoxyphenyl)quinoxalines. For instance, the condensation of 2 with o-phenylenediamine in the presence of a zirconium tungstate catalyst has been reported to produce 2-(4-methoxyphenyl)quinoxaline in an excellent yield of 97%.[3]

Target Synthon: this compound (1)

A thorough search of the scientific literature reveals a notable absence of reports on the use of this compound as a synthon in quinoxaline synthesis. This suggests that the lower reactivity of the acetate leaving group may render it inefficient for this transformation under standard conditions, or that its potential in this context remains unexplored.

Comparative Data: Quinoxaline Synthesis

SynthonReagentsConditionsYield (%)Reference
2 o-phenylenediamine, 5%WO₃/ZrO₂Acetonitrile, reflux97[3]
1 o-phenylenediamine-Not Reported-
Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, which are core structures in many pharmaceuticals. The reaction typically involves the condensation of an α-haloketone with a thioamide.

Alternative Synthon in Focus: 2-Bromo-1-(4-methoxyphenyl)ethanone (2)

2-Bromo-1-(4-methoxyphenyl)ethanone is a frequently used substrate in the Hantzsch synthesis of 4-(4-methoxyphenyl)thiazoles. For example, its reaction with thiourea is a standard procedure to obtain 2-amino-4-(4-methoxyphenyl)thiazole. The high reactivity of the α-bromo group facilitates the cyclization process, leading to good yields of the desired thiazole products.

Target Synthon: this compound (1)

Similar to the quinoxaline synthesis, there is a lack of documented examples of this compound being employed in the Hantzsch thiazole synthesis. The poorer leaving group ability of the acetate likely hinders the key cyclization step.

Comparative Data: Hantzsch Thiazole Synthesis

SynthonReagentsConditionsYield (%)Reference
2 Thioamide/ThioureaTypically refluxing ethanolGenerally Good to ExcellentGeneral Knowledge
1 Thioamide/Thiourea-Not Reported-
Imidazopyridine Synthesis

Imidazopyridines are another class of privileged heterocyclic structures in medicinal chemistry. One common synthetic route involves the reaction of a 2-aminopyridine with an α-haloketone.

Alternative Synthon in Focus: 2-Bromo-1-(4-methoxyphenyl)ethanone (2)

The reaction of 2 with various 2-aminopyridines is a reliable method for the synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridines. This reaction proceeds via an initial N-alkylation followed by intramolecular cyclization and dehydration.

Target Synthon: this compound (1)

Once again, the literature does not provide examples of this compound being used for the synthesis of imidazopyridines. This further underscores the preference for the more reactive α-haloketone synthon in these types of cyclization-condensation reactions.

Comparative Data: Imidazopyridine Synthesis

SynthonReagentsConditionsYield (%)Reference
2 2-AminopyridineVarious, often with a baseGood to ExcellentGeneral Knowledge
1 2-Aminopyridine-Not Reported-

Experimental Protocols

To provide a practical context for the comparison, a representative experimental protocol for the synthesis of a quinoxaline using the established synthon 2 is provided below.

Protocol: Synthesis of 2-(4-Methoxyphenyl)quinoxaline using 2-Bromo-1-(4-methoxyphenyl)ethanone[3]

Materials:

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (2 )

  • o-Phenylenediamine

  • 5% WO₃/ZrO₂ catalyst

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) in acetonitrile (10 mL), add 2-bromo-1-(4-methoxyphenyl)ethanone (1 mmol) and 5% WO₃/ZrO₂ catalyst (10 mol%).

  • The reaction mixture is refluxed for the appropriate time, with monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)quinoxaline.

Expected Yield: 97%[3]

Discussion and Future Outlook

The evidence gathered strongly indicates that 2-bromo-1-(4-methoxyphenyl)ethanone (2 ) is a highly versatile and efficient synthon for the introduction of the 2-(4-methoxyphenyl)-2-oxoethyl moiety in the synthesis of a variety of important heterocyclic systems. Its high reactivity, stemming from the excellent leaving group ability of the bromide ion, allows for high-yielding transformations under relatively mild conditions.

In stark contrast, this compound (1 ) appears to be a significantly underutilized synthon in this context, with a notable absence of reported applications in common heterocyclic syntheses. While it is likely more stable and less hazardous to handle than its α-bromo counterpart, its lower reactivity presents a significant barrier to its widespread adoption.

This guide, therefore, serves not only as a validation of the established utility of 2-bromo-1-(4-methoxyphenyl)ethanone but also as a call to the research community to explore the synthetic potential of this compound. Future work could focus on the development of catalytic systems or reaction conditions that can activate the acetate as a leaving group, thereby unlocking the potential of this more benign synthon. Such advancements would be of significant interest to the fields of green chemistry and process development, where the replacement of hazardous reagents is a key objective.

Conclusion

For researchers and drug development professionals seeking a reliable and well-precedented method for the synthesis of quinoxalines, thiazoles, imidazopyridines, and related heterocycles incorporating the 2-(4-methoxyphenyl)-2-oxoethyl unit, 2-bromo-1-(4-methoxyphenyl)ethanone remains the synthon of choice. Its reactivity and broad applicability are well-documented, ensuring a high probability of success.

This compound, while an intriguing alternative from a safety and handling perspective, currently lacks the body of evidence to support its general use in these applications. Its validation as a viable synthon in a broader range of organic transformations awaits further investigation.

Visualizations

Synthon Reactivity Comparison cluster_0 This compound (1) cluster_1 2-Bromo-1-(4-methoxyphenyl)ethanone (2) a1 Synthesis from α-haloketone a2 Lower Reactivity (Poorer Leaving Group) a1->a2 a3 Higher Stability & Safer Handling a1->a3 a4 Applications in Heterocyclic Synthesis (Largely Unreported) a2->a4 Nucleophilic\nSubstitution Nucleophilic Substitution a2->Nucleophilic\nSubstitution Target\nHeterocycle Target Heterocycle a4->Target\nHeterocycle Requires Activation? b1 Synthesis by Direct Bromination b2 Higher Reactivity (Good Leaving Group) b1->b2 b3 Lachrymatory & Less Stable b1->b3 b4 Well-Established in Heterocyclic Synthesis (Quinoxalines, Thiazoles, etc.) b2->b4 b2->Nucleophilic\nSubstitution b4->Target\nHeterocycle Efficient

Figure 1: Comparative overview of the two synthons.

Quinoxaline Synthesis Workflow start o-Phenylenediamine reaction Condensation/ Cyclization start->reaction synthon 2-Bromo-1-(4-methoxyphenyl)ethanone synthon->reaction product 2-(4-Methoxyphenyl)quinoxaline reaction->product High Yield

Figure 2: Workflow for quinoxaline synthesis.

References

  • Journal of Heterocyclic Chemistry, 25, p. 973, 1988 DOI: 10.1002/jhet.5570250351.
  • 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things. Available at: [Link]

  • Synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole. National Center for Biotechnology Information. Available at: [Link]

  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing. Available at: [Link]

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comparative analysis of leaving group ability in alpha-substituted acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Leaving Group Ability in α-Substituted Acetophenones

Executive Summary

The efficiency of nucleophilic substitution reactions at the α-carbon of acetophenones is critically dependent on the nature of the leaving group. This guide provides a comprehensive comparative analysis of common leaving groups in this context, grounded in mechanistic principles and supported by experimental data. We delve into the underlying factors governing leaving group ability, including basicity, bond strength, and polarizability. A quantitative comparison reveals the reactivity trend for α-phenacyl derivatives to be Triflate > Iodide > Bromide > Tosylate > Chloride. This guide further provides a detailed experimental protocol for researchers to quantitatively assess these differences and discusses the influence of electronic effects via Hammett analysis, offering a robust framework for reaction design and optimization in medicinal chemistry and organic synthesis.

Introduction: Theoretical Foundations of Leaving Group Ability

In organic chemistry, a leaving group is a molecular fragment that detaches from a substrate with a pair of electrons during a heterolytic bond cleavage.[1] The efficacy of a leaving group, often termed its "lability" or "nucleofugality," is a paramount factor in determining the rate and viability of many substitution and elimination reactions. For nucleophilic substitution reactions at the α-carbon of an acetophenone, the reaction proceeds primarily through an Sₙ2 mechanism, where the reaction rate is directly influenced by the leaving group's ability to depart.

Several key principles govern a group's effectiveness as a leaving group:

  • Basicity: The most reliable predictor of leaving group ability is the basicity of the departing group. Good leaving groups are weak bases. [2][3] This is because weak bases are stable on their own and do not have a strong tendency to donate their electrons back to the carbon atom. The stability of the leaving group anion can be conveniently estimated by the pKₐ of its conjugate acid (pKₐH). A lower pKₐH signifies a stronger acid, and therefore, a weaker, more stable conjugate base that can function as a superior leaving group.[1][4]

  • Bond Strength: The strength of the bond between the carbon atom and the leaving group (C-X) is also crucial. A weaker C-X bond is more easily broken, leading to a faster reaction rate.[5][6] This factor is particularly important when comparing leaving groups within the same group of the periodic table, such as the halogens.

  • Polarizability: Larger atoms have more diffuse electron clouds that are more easily distorted. This increased polarizability helps to stabilize the developing negative charge in the transition state of an Sₙ2 reaction, making larger atoms better leaving groups.[7] This is a key reason why iodide is a better leaving group than bromide or chloride.

  • Resonance Stabilization: Leaving groups that can delocalize the negative charge through resonance are exceptionally stable and, therefore, excellent leaving groups.[3] Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are prime examples.

The Sₙ2 Mechanism in α-Substituted Acetophenones

The presence of the adjacent carbonyl group significantly activates the α-carbon of acetophenones toward Sₙ2 displacement.[8] This activation arises from the electron-withdrawing inductive effect of the carbonyl oxygen and orbital overlap between the π-system of the carbonyl and the σ* anti-bonding orbital of the C-X bond. This overlap lowers the energy of the LUMO, making the α-carbon more electrophilic and stabilizing the transition state.[8][9]

The reaction proceeds via a concerted, one-step mechanism where the incoming nucleophile attacks the α-carbon from the backside relative to the leaving group, passing through a trigonal bipyramidal transition state.

Figure 1: General Sₙ2 mechanism for α-substituted acetophenones.

Comparative Analysis of Common Leaving Groups

The relative reactivity of α-substituted acetophenones (phenacyl derivatives) is a direct reflection of the leaving group's ability. Below is a comparison of commonly employed leaving groups, ranked from most reactive to least reactive.

Leaving Group (X)NameConjugate Acid (HX)pKₐ of HXRelative Rate (Approx.)Key Characteristics
-OTf TriflateTriflic Acid (CF₃SO₃H)~ -14Very HighExceptionally stable anion due to strong inductive effect of CF₃ and resonance. Considered one of the best leaving groups.
-I IodideHydroiodic Acid (HI)~ -10~300,000Excellent leaving group due to its large size, high polarizability, and the weakness of the C-I bond.[10]
-Br BromideHydrobromic Acid (HBr)~ -9~20,000Good leaving group, widely used in synthesis. More reactive than chloride due to greater polarizability and weaker C-Br bond.[11]
-OTs Tosylatep-Toluenesulfonic Acid (TsOH)~ -2.8~6,000Excellent leaving group due to resonance stabilization of the negative charge across three oxygen atoms.[7][12]
-Cl ChlorideHydrochloric Acid (HCl)~ -7~400A moderate leaving group. The C-Cl bond is stronger than C-Br or C-I, resulting in slower reaction rates.[12]
-F FluorideHydrofluoric Acid (HF)3.2~1A very poor leaving group for Sₙ2 reactions. Despite the high electronegativity of fluorine, the C-F bond is exceptionally strong.[2][3]
-OH HydroxideWater (H₂O)15.7Extremely LowA very poor leaving group because hydroxide is a strong base. Protonation under acidic conditions converts it to -OH₂⁺, a good leaving group (H₂O).[2][12]

Note: Relative rates are compiled from general Sₙ2 reactivity data and are intended for comparative purposes. The exact values can vary with the nucleophile, solvent, and temperature.

Experimental Protocol: Kinetic Analysis by HPLC

To quantitatively determine the relative leaving group ability, one can perform a kinetic analysis by monitoring the reaction progress over time. This protocol describes a method using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the second-order rate constants for the reaction of various α-substituted acetophenones with a common nucleophile (e.g., sodium azide).

Materials:

  • α-Chloroacetophenone, α-bromoacetophenone, α-iodoacetophenone

  • Sodium azide (NaN₃)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Naphthalene)

  • Thermostatted reaction vessel

  • HPLC system with a UV detector and a C18 column

Workflow Diagram:

experimental_workflow prep 1. Solution Preparation - Stock solutions of acetophenone, NaN₃, and internal standard in ACN. thermo 2. Equilibration - Equilibrate reactant solutions and reaction vessel to 25.0 ± 0.1 °C. prep->thermo init 3. Reaction Initiation - Mix solutions in the vessel to start the reaction. - Start timer immediately. thermo->init sample 4. Aliquot Sampling - Withdraw aliquots at fixed time intervals (e.g., 2, 5, 10, 20, 30 min). init->sample quench 5. Quenching - Immediately add each aliquot to a vial containing a quenching agent (e.g., dilute acid). sample->quench hplc 6. HPLC Analysis - Inject quenched samples. - Quantify peak area of starting material relative to the internal standard. quench->hplc data 7. Data Analysis - Plot ln([Substrate]t/[Substrate]₀) vs. time. - Determine k_obs from the slope. hplc->data calc 8. Rate Constant Calculation - Calculate k₂ = k_obs / [NaN₃]. - Compare k₂ values for different leaving groups. data->calc

Figure 2: Workflow for kinetic analysis of leaving group ability.

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of the α-substituted acetophenone (e.g., 0.02 M), sodium azide (e.g., 0.2 M for pseudo-first-order conditions), and the internal standard in acetonitrile.

  • Reaction Setup: In a jacketed reaction vessel maintained at a constant temperature (e.g., 25°C), add the sodium azide solution. Allow it to thermally equilibrate.

  • Initiation: To initiate the reaction, rapidly add the acetophenone stock solution to the vessel with vigorous stirring. Start a timer at the moment of addition.

  • Sampling: At predetermined time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into an HPLC vial containing a quenching solution (e.g., 900 µL of acetonitrile/water with 0.1% formic acid) to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by HPLC. Use a mobile phase (e.g., acetonitrile/water gradient) that provides good separation of the starting material, product, and internal standard. Monitor at a wavelength where the starting material has strong absorbance (e.g., 245 nm).

  • Data Processing: For each time point, calculate the concentration of the remaining α-substituted acetophenone by comparing its peak area to that of the internal standard.

  • Kinetic Analysis: Plot the natural logarithm of the concentration of the acetophenone derivative versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to -k_obs. The second-order rate constant (k₂) is then calculated as k_obs / [Nucleophile].

Influence of Aromatic Ring Substituents: A Hammett Perspective

The rate of nucleophilic substitution can be further modulated by substituents on the phenyl ring of the acetophenone. This electronic influence can be quantified using the Hammett equation:[13]

log(kₓ / k₀) = ρσ

Where:

  • kₓ is the rate constant for a substituted acetophenone.

  • k₀ is the rate constant for the unsubstituted acetophenone.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to these electronic effects.[14][15]

For the Sₙ2 reaction at the α-carbon of acetophenones, a positive ρ value is expected. This indicates that the reaction is accelerated by electron-withdrawing groups (EWGs) on the aromatic ring (e.g., -NO₂, -CN, -CF₃).[14] EWGs help to stabilize the developing negative charge in the trigonal bipyramidal transition state, lowering its energy and increasing the reaction rate. Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ would decrease the reaction rate.[13][16]

Conclusion

The leaving group is a decisive factor in controlling the kinetics of α-substitution reactions of acetophenones. A clear hierarchy of reactivity exists, governed by the fundamental principles of basicity, bond strength, and resonance stabilization. The trend Triflate > Iodide > Bromide > Tosylate > Chloride provides a predictive framework for synthetic chemists. Quantitative kinetic analysis, as outlined in the provided protocol, is essential for precise comparisons and mechanistic studies. Furthermore, understanding the electronic influence of aromatic substituents through Hammett analysis allows for fine-tuning of substrate reactivity, empowering researchers and drug development professionals to design more efficient and predictable synthetic routes.

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A Senior Application Scientist's Guide to Spectroscopic Methods for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][2] The journey from a synthesized compound to a well-characterized product relies heavily on a suite of analytical techniques. Among these, spectroscopic methods stand out for their ability to provide detailed insights into molecular architecture.[3] This guide offers a comparative overview of the most pivotal spectroscopic techniques, grounded in practical application and scientific causality, to empower researchers in making informed decisions for structural elucidation.

The power of modern spectroscopy lies not in the application of a single technique, but in the strategic integration of multiple, orthogonal methods.[4] Each method provides a unique piece of the structural puzzle, and together, they build a comprehensive and validated picture of the molecule . This guide will delve into the core principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[7]

1. Foundational 1D NMR Experiments:

  • ¹H NMR (Proton NMR): This is often the first experiment performed. It reveals the number of different types of protons, their electronic environment (chemical shift), the relative number of each type of proton (integration), and the number of neighboring protons (spin-spin splitting).[5][6]

  • ¹³C NMR (Carbon-13 NMR): This experiment provides information on the number and chemical environment of the carbon atoms in a molecule.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for determining the multiplicity of carbon signals, distinguishing between CH, CH₂, and CH₃ groups, and identifying quaternary carbons.[5][7]

2. Advanced 2D NMR Techniques for Complex Structures:

For more complex molecules where 1D spectra may be crowded or ambiguous, 2D NMR experiments are indispensable.[8][9]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] It is fundamental for establishing proton-proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (or other heteroatoms like ¹⁵N).[10][11] It is a powerful tool for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds.[9][10] It is invaluable for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra.

The effective use of NMR spectroscopy follows a logical progression, where each experiment builds upon the information gathered from the previous one.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT (Carbon Multiplicity) DEPT->HSQC DEPT->HMBC Proposed_Structure Proposed Structure COSY->Proposed_Structure HSQC->Proposed_Structure HMBC->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure

Caption: A logical workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) is a cornerstone of modern drug development, providing precise molecular weight information and invaluable structural data through fragmentation analysis.[1][12] Its high sensitivity makes it ideal for analyzing small amounts of material and detecting trace-level impurities.[13][14]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. This is a critical first step in identifying an unknown compound.[14]

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed.[15][16] This technique provides detailed structural information by revealing how the molecule breaks apart, which can be pieced back together to deduce its connectivity.[17][18]

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system equipped with a suitable column (e.g., C18). A gradient elution is typically used to separate the analyte from any impurities.

  • Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique for many organic molecules.[13]

  • Full Scan MS (MS1): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Product Ion Scan (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) or other fragmentation methods.[15] Scan for the resulting product ions to obtain the MS/MS spectrum.

  • Data Analysis: Interpret the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy: The Functional Group Detective

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[19][20] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[21]

Different types of bonds and functional groups absorb IR radiation at characteristic frequencies.[22] For example, a strong absorption band around 1700 cm⁻¹ is indicative of a carbonyl group (C=O), while a broad absorption in the region of 3200-3600 cm⁻¹ suggests the presence of a hydroxyl (-OH) group.[23] While IR spectroscopy rarely provides the complete structure of an unknown compound on its own, it is an excellent complementary technique to NMR and MS for confirming the presence or absence of specific functional groups.[24][25]

Spectroscopic MethodInformation ProvidedStrengthsLimitations
¹H NMR Proton environments, connectivity, and relative numbers.[6]Provides detailed structural information.[7]Can have overlapping signals in complex molecules.
¹³C NMR Carbon environments and types.[5]Complements ¹H NMR for a complete carbon skeleton.Lower sensitivity than ¹H NMR.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity between atoms.[9][26]Unambiguously establishes molecular framework.[10]Can be time-consuming to acquire and interpret.
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS).[14]High sensitivity and specificity.[1][2]Fragmentation can be complex to interpret.
Tandem MS (MS/MS) Structural information from fragmentation patterns.[15][16]Elucidates connectivity of molecular fragments.[17]Requires careful optimization of fragmentation conditions.
Infrared (IR) Spectroscopy Presence or absence of functional groups.[19][22]Fast, non-destructive, and requires minimal sample preparation.[19]Provides limited information on the overall molecular structure.[27]
UV-Vis Spectroscopy Information about conjugated π-systems.[28][29]Useful for highly conjugated molecules.[30]Provides limited structural information for many compounds.[29]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugated Systems

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[28] This technique is particularly useful for identifying and quantifying compounds containing conjugated π-systems.[29][30] The extent of conjugation in a molecule is directly related to the wavelength of maximum absorption (λmax).[31] As the length of the conjugated system increases, the λmax shifts to longer wavelengths.[32] While not as structurally informative as NMR or MS for all molecules, UV-Vis spectroscopy is a valuable tool for characterizing compounds with extensive chromophores.

The strength of a structural confirmation lies in the convergence of data from multiple, independent techniques.

Orthogonal_Methods NMR NMR (Connectivity & Stereochemistry) Confirmed_Structure Unambiguous Structural Confirmation NMR->Confirmed_Structure MS Mass Spectrometry (Molecular Formula & Fragmentation) MS->Confirmed_Structure IR IR Spectroscopy (Functional Groups) IR->Confirmed_Structure UV_Vis UV-Vis Spectroscopy (Conjugation) UV_Vis->Confirmed_Structure

Caption: The convergence of orthogonal spectroscopic methods for structural confirmation.

Conclusion

The structural elucidation of a novel compound is a multi-faceted process that requires a strategic and logical approach. By leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can build a robust and defensible structural assignment. While NMR provides the detailed framework of the molecule, MS confirms the molecular weight and offers fragmentation clues, and IR verifies the presence of key functional groups. For specific classes of molecules, UV-Vis spectroscopy adds another layer of characterization. The integration of these powerful analytical tools is not merely a procedural step but a fundamental aspect of ensuring the scientific integrity and success of drug development programs.

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A Comparative Guide to Carboxylic Acid Protecting Groups: The Efficacy of 2-(4-Methoxyphenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the carboxyl group, a ubiquitous functionality in bioactive molecules and synthetic intermediates, the choice of a protecting group can dictate the efficiency, selectivity, and overall feasibility of a synthetic route. This guide provides an in-depth comparison of the 2-(4-methoxyphenyl)-2-oxoethyl protecting group, a photolabile option, against conventionally employed protecting groups for carboxylic acids: benzyl, tert-butyl, and silyl esters. By examining their mechanisms, stability, and orthogonality, supported by experimental data, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.

The Rise of Photolabile Protecting Groups: A Paradigm of Orthogonality

The 2-(4-methoxyphenyl)-2-oxoethyl group, also known as the p-methoxyphenacyl (PMP) group, belongs to the class of photolabile protecting groups (PPGs). These groups offer a unique mode of deprotection triggered by light, a traceless reagent, which provides exceptional spatial and temporal control over the release of the free carboxylic acid.[1] This orthogonality to traditional acid-, base-, or hydrogenolysis-labile protecting groups is a significant advantage in complex molecular architectures where multiple protecting groups are employed.[2][3]

The core advantage of the PMP group lies in its cleavage under UV irradiation, typically in the range of 300-350 nm, which avoids the use of harsh chemical reagents that could compromise sensitive functional groups elsewhere in the molecule.[4]

Comparative Analysis of Carboxylic Acid Protecting Groups

The selection of an optimal protecting group hinges on a careful evaluation of its stability towards various reaction conditions and the mildness of its removal. The following sections provide a comparative overview of the 2-(4-methoxyphenyl)-2-oxoethyl group alongside common alternatives.

2-(4-Methoxyphenyl)-2-oxoethyl (PMP) Esters

The PMP group is introduced by reacting the carboxylic acid with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in the presence of a non-nucleophilic base.

  • Protection: High yielding, typically performed under mild conditions.

  • Stability: Generally stable to acidic and basic conditions, as well as many nucleophiles and reducing agents.

  • Deprotection: Cleaved by UV irradiation, offering a highly orthogonal method of removal. The quantum yield of photolysis is a key measure of its efficiency.[5]

  • Advantages: High degree of orthogonality, mild and traceless deprotection.

  • Disadvantages: Requires specialized photochemical equipment, and the photoproducts may sometimes interfere with purification.

Benzyl Esters

A widely used protecting group, benzyl esters are known for their general stability and are typically removed by hydrogenolysis.

  • Protection: Readily formed from the carboxylic acid and benzyl alcohol or benzyl bromide.

  • Stability: Stable to a wide range of acidic and basic conditions.[6]

  • Deprotection: Commonly removed by catalytic hydrogenolysis (H₂/Pd-C), which is a mild and high-yielding method.[7][8]

  • Advantages: Robust, high-yielding deprotection for many substrates.

  • Disadvantages: Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes, some nitrogen-containing groups). The catalyst can be poisoned by sulfur-containing compounds.[8]

tert-Butyl Esters

Characterized by their stability to basic and nucleophilic conditions, tert-butyl esters are cleaved under acidic conditions.

  • Protection: Typically formed using isobutylene and an acid catalyst.

  • Stability: Stable to basic hydrolysis and many organometallic reagents.[9][10]

  • Deprotection: Readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][11]

  • Advantages: Excellent stability towards bases and nucleophiles, making it orthogonal to base-labile protecting groups.

  • Disadvantages: Deprotection requires strong acidic conditions which may not be suitable for acid-sensitive substrates.

Silyl Esters

Silyl esters, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are known for their lability towards fluoride ions.

  • Protection: Formed by reacting the carboxylic acid with a silyl chloride in the presence of a base.

  • Stability: Generally labile to both acidic and basic conditions, limiting their application.[6][12]

  • Deprotection: Most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[13][14]

  • Advantages: Mild deprotection conditions for some applications.

  • Disadvantages: Generally low stability, making them less suitable for multi-step syntheses with varied reaction conditions.

Quantitative Data Summary

The following table summarizes the typical conditions and reported yields for the deprotection of various carboxylic acid esters. It is important to note that yields are substrate-dependent and the data presented here is for comparative purposes.

Protecting GroupDeprotection Reagent & ConditionsTypical Yield (%)Reference(s)
2-(4-Methoxyphenyl)-2-oxoethyl UV light (e.g., 300-350 nm), solventHigh (often >90%)[4][15]
Benzyl H₂, 10% Pd/C, solvent (e.g., EtOH, EtOAc), rt>95%[7][8]
tert-Butyl TFA/DCM (1:1), rt, 2-5 h>95%[1][4]
TBDMS TBAF, THF, rt, 45 minCan be low (e.g., 32%) due to substrate decomposition[13]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid with 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

This protocol describes the formation of a 2-(4-methoxyphenyl)-2-oxoethyl ester.

Materials:

  • Carboxylic acid

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetone or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous acetone.

  • Add TEA or DBU (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.05 equivalents) in anhydrous acetone dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the triethylammonium bromide precipitate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)-2-oxoethyl ester.

Protocol 2: Photocleavage of a 2-(4-Methoxyphenyl)-2-oxoethyl Ester

This protocol outlines the general procedure for the photoremoval of the p-methoxyphenacyl group.

Materials:

  • 2-(4-Methoxyphenyl)-2-oxoethyl ester

  • Appropriate solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • UV photoreactor with a suitable wavelength lamp (e.g., 300-350 nm)

Procedure:

  • Dissolve the 2-(4-methoxyphenyl)-2-oxoethyl ester in the chosen solvent in a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a UV light source at the appropriate wavelength. The reaction time will depend on the substrate, concentration, and light intensity. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by standard techniques such as column chromatography or recrystallization to isolate the free carboxylic acid.

Visualizing Orthogonality and Deprotection Pathways

The following diagrams illustrate the orthogonal nature of the protecting groups discussed and their respective deprotection pathways.

G cluster_protected Protected Carboxylic Acid (R-CO-OPG) cluster_deprotection Deprotection Conditions cluster_deprotected Deprotected Carboxylic Acid PG Protecting Group (PG) PMP PMP Ester Bn Benzyl Ester tBu t-Butyl Ester Silyl Silyl Ester UV UV Light (hv) COOH R-COOH UV->COOH H2 H₂/Pd-C H2->COOH Acid Acid (e.g., TFA) Acid->COOH Fluoride Fluoride (e.g., TBAF) Fluoride->COOH PMP->UV Photolysis Bn->H2 Hydrogenolysis tBu->Acid Acidolysis Silyl->Fluoride Fluoride Cleavage

Caption: Orthogonal deprotection strategies for common carboxylic acid protecting groups.

G start Carboxylic Acid (R-COOH) reagent 2-Bromo-1-(4-methoxyphenyl)ethan-1-one + Base start->reagent Protection protected 2-(4-Methoxyphenyl)-2-oxoethyl Ester reagent->protected uv UV Irradiation (hv) protected->uv Deprotection deprotected Carboxylic Acid (R-COOH) uv->deprotected byproduct Byproduct (e.g., 4-methoxyphenylacetic acid) uv->byproduct

Caption: Experimental workflow for the protection and photolytic deprotection of a carboxylic acid using the 2-(4-methoxyphenyl)-2-oxoethyl group.

Conclusion

The choice of a protecting group for a carboxylic acid is a critical decision in synthetic planning. The 2-(4-methoxyphenyl)-2-oxoethyl group provides a powerful tool for chemists, offering a highly orthogonal deprotection strategy based on photolysis. This method avoids the use of harsh chemical reagents, making it ideal for the synthesis of complex and sensitive molecules.

While traditional protecting groups like benzyl, tert-butyl, and silyl esters each have their merits and established applications, the photolabile nature of the PMP group offers a distinct advantage in terms of orthogonality. For researchers in drug development and complex molecule synthesis, a thorough understanding of the stability, reactivity, and deprotection conditions of these various protecting groups is essential for designing efficient and successful synthetic routes. The information and protocols provided in this guide serve as a valuable resource for navigating these critical decisions.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Protection Group Chemistry. BenchChem.
  • Common Organic Chemistry. (n.d.). Benzyl Deprotection (H2 + Pd/C). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • StackExchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. BenchChem.
  • FOLIA. (n.d.). Photolabile Protecting Groups. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Protecting group. In Wikipedia. Retrieved from [Link]

  • Shashidhar, M. S., & Satyanarayana, J. (2007). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4673.
  • Wang, P., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules, 24(12), 2289.
  • Wikipedia. (2023, April 14). Photolabile protecting group. In Wikipedia. Retrieved from [Link]

  • Pirrung, M. C., & Huang, C. Y. (2006). Photolabile carboxylic acid protected terpolymers for surface patterning.
  • Ngoy, B. P., et al. (2013). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Beilstein Journal of Organic Chemistry, 9, 1866–1873.
  • ChemSynthesis. (2025, May 20). 2-(4-methoxyphenyl)-2-oxoethyl acetate. Retrieved from [Link]

  • Wang, P., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules, 24(12), 2289.
  • BenchChem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
  • BenchChem. (2025). A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups. BenchChem.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Jones, B. A., & Prasad, K. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 12(5), 576-595.
  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S4. Absorption spectral changes upon 254 nm photolysis of.... Retrieved from [Link]

  • Wang, Z., et al. (2012). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Protecting group. In Wikipedia. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Orthogonal Protecting Group Strategies with 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane. BenchChem.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative deprotection of the para‐methoxyphenyl (PMP) group and.... Retrieved from [Link]

  • Ngoy, B. P., et al. (2013). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Beilstein Journal of Organic Chemistry, 9, 1866–1873.
  • MDPI. (n.d.). 2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate. Retrieved from [Link]

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A Comparative Analysis of Reaction Times for p-Methoxyphenacyl Acetate and Its Analogs as Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of dynamic chemical and biological systems, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), or "cages," have emerged as indispensable tools for achieving this control, allowing for the light-induced activation of substrates. Among the various classes of PPGs, the phenacyl scaffold has garnered significant attention due to its synthetic accessibility and efficient photochemistry. This guide provides a comprehensive comparative study of the reaction times for p-Methoxyphenacyl acetate and its analogs, offering researchers, scientists, and drug development professionals a detailed understanding of their performance based on supporting experimental data.

The Phenacyl Chromophore: A Versatile Tool for Photocaging

Phenacyl esters are widely utilized as PPGs for carboxylic acids, releasing the acid upon UV irradiation. The core photochemical process for many phenacyl derivatives involves the excitation to a triplet state, followed by a series of rapid steps leading to the cleavage of the ester bond and release of the carboxylic acid. The efficiency and rate of this photorelease are critical parameters that dictate the utility of a specific phenacyl analog in a given application.

The general mechanism for the photolysis of phenacyl esters is depicted below. Upon absorption of a photon, the phenacyl ester is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is the key reactive intermediate that initiates the cleavage process.

G cluster_ground_state Ground State cluster_excited_state Excited State cluster_products Products A Phenacyl Ester (S0) B Excited Singlet State (S1) A->B hν (Absorption) C Excited Triplet State (T1) B->C Intersystem Crossing D Released Carboxylic Acid C->D Cleavage Reaction E Chromophore Byproduct C->E Rearrangement/Reaction

Caption: Generalized photochemical activation pathway for phenacyl-based photoremovable protecting groups.

Comparative Analysis of Reaction Kinetics

The reaction time of a photoremovable protecting group is a composite of its photochemical quantum yield (Φ) and the lifetime of its reactive excited state (τ). The quantum yield represents the efficiency of the photoreaction, i.e., the fraction of absorbed photons that lead to the desired cleavage event. A higher quantum yield translates to a more efficient release of the caged molecule. The excited state lifetime, particularly of the reactive triplet state, dictates the timescale over which the cleavage chemistry occurs.

The Effect of Substituents on the Phenacyl Ring

The electronic nature and position of substituents on the aromatic ring of the phenacyl chromophore can significantly influence the photochemical properties and, consequently, the reaction time.

A seminal study on p-hydroxyphenacyl (pHP) esters, a close analog of the p-methoxyphenacyl system, revealed that a diverse array of common substituents (e.g., F, MeO, CN, CO₂R, CONH₂, and CH₃) has a surprisingly modest effect on the rate and quantum efficiencies for the photorelease of the acid leaving group. This robustness is a key advantage of the pHP scaffold. However, subtle differences do exist and understanding these can be crucial for fine-tuning the properties of a PPG for a specific application.

For methoxy-substituted phenacyl derivatives, laser flash photolysis studies of α-bromoacetophenones have provided valuable insights into the formation of the corresponding phenacyl radicals, a key step in the overall photorelease mechanism. The quantum yields for the formation of these radicals from the excited singlet state range from 0.13 to 0.35, depending on the specific substitution pattern.[1]

CompoundLeaving GroupQuantum Yield (Φ) of Radical FormationReference
4-Methoxy-α-bromoacetophenoneBromide~0.35[1]
3,4-Dimethoxy-α-bromoacetophenoneBromide~0.25[1]
2,4-Dimethoxy-α-bromoacetophenoneBromide~0.13[1]

Note: While this data is for α-bromoacetophenones, it provides a strong indication of the electronic effects on the initial photochemical steps in related phenacyl esters like acetates. The electron-donating methoxy group in the para position appears to enhance the efficiency of the initial cleavage.

The Role of the Hydroxy Group in p-Hydroxyphenacyl Esters

The p-hydroxyphenacyl (pHP) system is particularly noteworthy for its rapid and efficient photorelease, often occurring on the nanosecond timescale.[2] Quantum efficiencies for the disappearance of pHP phosphate esters have been measured to be around 0.38, with the appearance of the released phosphate at 0.30.[2] The rates of release for these esters are on the order of 10⁷ s⁻¹ or faster.[2] This rapid release is attributed to a "photo-Favorskii" type rearrangement of the chromophore.

Experimental Protocols for Determining Reaction Times

The determination of reaction times and quantum yields for photoremovable protecting groups is crucial for their characterization and application. The following outlines a general experimental workflow for such measurements.

Synthesis of p-Methoxyphenacyl Acetate and Analogs

Substituted phenacyl acetates can be synthesized from the corresponding substituted acetophenones. The general procedure involves the α-bromination of the acetophenone followed by nucleophilic substitution with the acetate anion.

G A Substituted Acetophenone B α-Bromoacetophenone Derivative A->B Br2, HBr/AcOH C Substituted Phenacyl Acetate B->C CH3COONa, DMF

Caption: Synthetic route to substituted phenacyl acetates.

Determination of Quantum Yield of Photolysis

The quantum yield (Φ) of photolysis is determined by measuring the rate of disappearance of the starting material or the rate of appearance of the product as a function of the number of photons absorbed. This is typically done using a well-characterized chemical actinometer to measure the photon flux of the light source.

Step-by-Step Protocol:

  • Prepare a solution of the phenacyl acetate of known concentration in a suitable solvent (e.g., acetonitrile/water).

  • Prepare a solution of a chemical actinometer (e.g., ferrioxalate) with a known quantum yield at the irradiation wavelength.

  • Irradiate both the sample and actinometer solutions under identical conditions (light source, geometry, and irradiation time).

  • Analyze the change in concentration of the phenacyl acetate and the actinometer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculate the number of photons absorbed by the actinometer.

  • Calculate the number of moles of the phenacyl acetate that have reacted.

  • The quantum yield is then the ratio of the moles of reacted phenacyl acetate to the moles of photons absorbed.

Measurement of Reaction Rates using Laser Flash Photolysis

Laser flash photolysis (LFP) is a powerful technique to study the kinetics of short-lived transient species, such as the triplet state of the phenacyl chromophore.

Experimental Workflow:

G cluster_setup Laser Flash Photolysis Setup A Pulsed Laser (Excitation Source) B Sample Cell A->B D Monochromator B->D C Monitoring Lamp (Probe Beam) C->B E Detector (e.g., PMT) D->E F Data Acquisition System E->F

Caption: Schematic of a laser flash photolysis experiment.

By monitoring the decay of the transient absorption signal of the triplet state, the lifetime (τ) can be determined. The rate constant for the photorelease can then be related to the inverse of this lifetime.

Conclusion and Future Outlook

The p-methoxyphenacyl group and its analogs represent a robust and versatile class of photoremovable protecting groups. While the electronic nature of substituents on the phenacyl ring can influence the quantum yield of the initial photochemical steps, the overall photorelease rates for many common substituted p-hydroxyphenacyl esters are remarkably similar and rapid. This inherent stability and predictable performance make them highly attractive for a wide range of applications in chemistry and biology.

Future research in this area will likely focus on the development of phenacyl-based PPGs that are sensitive to longer wavelengths of light (i.e., in the visible and near-infrared regions) to minimize potential photodamage to biological systems and to enable deeper tissue penetration. This will involve the rational design of new chromophores with tailored photophysical properties, building upon the fundamental understanding of the structure-activity relationships outlined in this guide.

References

  • Scriven, E. F. V. & Scaiano, J. C. Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Canadian Journal of Chemistry, 73(11), 1805-1814 (1995).
  • Givens, R. S. et al. p-Hydroxyphenacyl photoremovable protecting groups: Robust photochemistry despite substituent diversity. The Journal of Organic Chemistry, 74(15), 5219–5227 (2009).

Sources

A Comparative Guide to Validating the Purity of Synthesized 2-(4-Methoxyphenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the meticulous validation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. For a molecule like 2-(4-Methoxyphenyl)-2-oxoethyl acetate, an important building block in organic synthesis, ensuring its purity is paramount to the reliability and reproducibility of subsequent experimental outcomes. This guide offers an in-depth comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis to empower researchers in selecting the most appropriate methodology for their specific needs.

The Criticality of Purity in Synthesis

The synthesis of this compound, commonly prepared via the reaction of 2-bromo-4'-methoxyacetophenone with an acetate salt such as sodium acetate, can potentially introduce a variety of impurities. These can include unreacted starting materials, by-products from side reactions, and residual solvents. The presence of such impurities, even in trace amounts, can have significant downstream consequences, leading to erroneous biological data, altered reaction kinetics, or the formation of undesired side products in multi-step syntheses. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity determination is a critical decision driven by the specific information required, the nature of the potential impurities, and the available instrumentation. Below is a comparative overview of the most effective methods for validating the purity of this compound.

Analytical Technique Principle of Detection Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information, identification and quantification of impurities with unique signals.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) allows for absolute purity determination against a certified standard.Lower sensitivity compared to chromatographic methods for detecting trace impurities. Signal overlap can complicate analysis in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.Quantitative purity based on peak area percentage. Detection of non-volatile and thermally labile impurities.High resolution and sensitivity. Robust and reproducible for quantitative analysis.[1]Does not provide definitive structural identification without a mass spectrometer detector.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning in the gas phase followed by mass-to-charge ratio detection.Separation of volatile compounds and their definitive identification based on mass spectra.Excellent for identifying volatile and semi-volatile impurities. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds. The compound may require derivatization.

In-Depth Methodologies and Supporting Data

A robust purity validation strategy for this compound should ideally incorporate a combination of these techniques to provide orthogonal data, thereby increasing confidence in the final purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy provides a map of the proton environments in the molecule. The expected signals for a pure sample of this compound are: a singlet for the acetyl protons, a singlet for the methylene protons, a singlet for the methoxy protons, and two doublets in the aromatic region corresponding to the protons on the p-substituted benzene ring. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments. For this compound, one would expect to see signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring, the methoxy carbon, the methylene carbon, and the acetyl methyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

    • Examine the baseline for any impurity peaks. The presence of unreacted 2-bromo-4'-methoxyacetophenone would introduce characteristic signals that differ from the final product.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is a highly sensitive and reproducible technique for determining the purity of a compound by separating it from potential non-volatile impurities. A reverse-phase method is typically suitable for a moderately polar compound like this compound.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector is appropriate.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a good starting point. For example, a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 275 nm).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution at a concentration of about 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • A pure sample should exhibit a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product, such as residual solvents or volatile by-products. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected compounds (e.g., m/z 40-400).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • The purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC).

    • The mass spectrum of the main peak should be compared with a reference library or theoretical fragmentation pattern to confirm the identity of this compound.

    • Other peaks in the chromatogram can be identified by their mass spectra, revealing the nature of any volatile impurities.

Visualizing the Workflow

To better conceptualize the analytical process, the following diagrams illustrate the workflow for purity validation and the decision-making process for selecting the appropriate analytical technique.

Caption: A typical workflow for the comprehensive purity validation of synthesized this compound.

MethodSelection Start Purity Analysis Required Question1 Need for Definitive Structural Confirmation? Start->Question1 Question2 Are Non-Volatile Impurities a Concern? Question1->Question2 No NMR Use NMR Spectroscopy Question1->NMR Yes Question3 Are Volatile Impurities (e.g., Solvents) a Concern? Question2->Question3 No HPLC Use HPLC Question2->HPLC Yes GCMS Use GC-MS Question3->GCMS Yes Combined Use a Combination of Techniques Question3->Combined No NMR->Question2 HPLC->Question3 GCMS->Combined

Caption: Decision tree for selecting the appropriate analytical method for purity validation.

Conclusion and Recommendations

The validation of purity for synthesized this compound is a multi-faceted process that necessitates a thoughtful selection of analytical techniques. While NMR spectroscopy provides the most definitive structural confirmation, HPLC is the gold standard for routine quantitative purity assessment of non-volatile compounds. GC-MS is an invaluable tool for the detection and identification of volatile impurities.

For a comprehensive and robust validation, a combination of these techniques is highly recommended. This orthogonal approach ensures that the purity of the synthesized compound is not just a number, but a well-documented and scientifically defensible attribute, thereby upholding the integrity of the research in which it is employed.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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cross-reactivity studies of 2-(4-Methoxyphenyl)-2-oxoethyl acetate with other functional groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2-(4-Methoxyphenyl)-2-oxoethyl Acetate in Modern Synthesis

In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the strategic use of protecting groups is paramount. This compound, a phenacyl-type ester, presents itself as a versatile reagent. Its utility, however, is intrinsically linked to its reactivity profile and potential for cross-reactivity with other functional groups within a molecule. Understanding these interactions is critical for designing robust and efficient synthetic routes. This guide provides an in-depth analysis of the cross-reactivity of this compound, offering a comparative perspective against other common functionalities and protecting groups. We will delve into the mechanistic underpinnings of its reactivity and provide actionable experimental protocols for its evaluation.

Chemical Profile of this compound

This compound, also known as p-methoxyphenacyl acetate, possesses a unique structural motif: an α-acetoxy ketone. This arrangement of functional groups dictates its chemical behavior, rendering it susceptible to nucleophilic attack at two primary sites: the ester carbonyl and the α-carbon. The presence of the electron-donating methoxy group on the phenyl ring can also modulate the reactivity of the ketone.

PropertyValueSource
IUPAC Name [2-(4-methoxyphenyl)-2-oxoethyl] acetate[1]
CAS Number 58518-78-8[2]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Melting Point 63-65 °C[2]

Understanding the Reactivity Landscape: A Mechanistic Perspective

The cross-reactivity of this compound is primarily governed by the principles of nucleophilic substitution and addition reactions. The key reactive centers are the ester carbonyl carbon and the α-carbon adjacent to the ketone.

Reactivity at the α-Carbon: A Hub for Nucleophilic Attack

The carbon alpha to the ketone is activated towards nucleophilic substitution (SN2) reactions. The acetate group serves as a competent leaving group, and the adjacent carbonyl group stabilizes the transition state, accelerating the reaction. This reactivity is analogous to that of α-haloketones, which are well-known for their high susceptibility to nucleophiles.

Caption: Nucleophilic attack at the α-carbon.

Reactivity at the Ester Carbonyl: A Less Favored Pathway

While the ester carbonyl is an electrophilic center, it is generally less reactive towards nucleophiles than the α-carbon in this specific structure. Nucleophilic acyl substitution can occur, but it typically requires stronger nucleophiles or harsher conditions compared to the SN2 reaction at the α-position.

Comparative Cross-Reactivity Analysis with Key Functional Groups

The following sections detail the expected reactivity of this compound with common functional groups encountered in organic synthesis.

Amines (Primary and Secondary)

Primary and secondary amines are potent nucleophiles that are expected to readily react with this compound. The primary mode of reaction is the SN2 displacement of the acetate group.

  • Expected Reactivity: High. The reaction is likely to proceed at room temperature, particularly with less sterically hindered amines.

  • Potential Side Reactions: Under certain conditions, especially with excess amine or at elevated temperatures, reaction at the ester carbonyl to form an amide may occur, though this is expected to be a minor pathway.

  • Comparison with Other Protecting Groups:

    • Benzyl Esters: Generally stable to amines under neutral or mildly basic conditions.

    • tert-Butyl Esters: Stable to amines.

    • Silyl Esters: Can be cleaved by amines, but the reaction is typically slower than the SN2 reaction with the α-acetoxy ketone.

Thiols

Thiols, and especially their conjugate bases (thiolates), are excellent nucleophiles and are expected to react rapidly with the α-carbon of this compound. In fact, the phenacyl group has been employed as a protecting group for thiols in peptide synthesis, highlighting its reactivity.[3]

  • Expected Reactivity: Very High. Thiolates, generated under basic conditions, will react swiftly.

  • Deprotection: The resulting thioether can be cleaved under reductive conditions (e.g., Zn/AcOH), which suggests the initial reaction is robust.[3]

  • Comparison with Other Protecting Groups:

    • Benzyl Esters: Stable to thiols.

    • tert-Butyl Esters: Stable to thiols.

    • Silyl Esters: Generally stable to neutral thiols, but can be cleaved by thiolates.

Alcohols

Alcohols are weaker nucleophiles than amines and thiols. Their reactivity with this compound is expected to be significantly lower.

  • Expected Reactivity: Low to Moderate. Under neutral conditions, the reaction is likely to be slow. Acidic or basic catalysis would be required to promote transesterification at the ester carbonyl or substitution at the α-carbon.

  • Causality: The lower nucleophilicity of alcohols compared to amines and thiols results in a higher activation energy barrier for the reaction.

  • Comparison with Other Protecting Groups:

    • Benzyl Esters: Stable to alcohols under neutral conditions.

    • tert-Butyl Esters: Stable to alcohols.

    • Silyl Esters: Can undergo exchange with other alcohols, especially under acidic or basic catalysis.

Other Nucleophiles and Reagents
  • Grignard and Organolithium Reagents: These strong nucleophiles and bases will likely react at both the ketone and ester carbonyls, leading to a mixture of products.

  • Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄): These will reduce the ketone to a secondary alcohol. LiAlH₄ will also reduce the ester.

  • Basic Hydrolysis (e.g., LiOH, NaOH): Saponification of the acetate ester is expected to occur.

  • Acidic Hydrolysis (e.g., HCl, TFA): Hydrolysis of the acetate ester is possible under strong acidic conditions.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a series of standardized experiments should be performed.

General Protocol for Cross-Reactivity Screening
  • Reaction Setup: In a clean, dry vial, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., THF, CH₃CN, DMF).

  • Addition of Nucleophile: Add the nucleophile of interest (e.g., benzylamine, thiophenol, benzyl alcohol) (1.1 eq.).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Analysis: After the designated time, quench the reaction and analyze the product mixture by ¹H NMR and/or LC-MS to identify and quantify the starting material and any products formed.

Caption: Experimental workflow for cross-reactivity screening.

Data Presentation: A Comparative Stability Table

The results from the screening experiments can be summarized in a table for easy comparison.

Functional GroupNucleophileConditions% Conversion (24h)Major Product(s)
Primary Amine BenzylamineTHF, 25°C>95%α-Amino ketone
Thiol ThiophenolTHF, 25°C>95%α-Thioether ketone
Alcohol Benzyl AlcoholTHF, 25°C<5%Starting material
Base LiOH (1.1 eq)THF/H₂O, 25°C>95%Saponified ester
Acid TFA (10% v/v)CH₂Cl₂, 25°C<10%Starting material

Note: The data in this table is hypothetical and for illustrative purposes. Actual results should be determined experimentally.

Orthogonal Protection Strategies

The distinct reactivity of the phenacyl ester moiety in this compound allows for its use in orthogonal protection strategies. For instance, it can be stable under conditions used to remove acid-labile (e.g., Boc, trityl) or base-labile (e.g., Fmoc) protecting groups, while being selectively cleaved under reductive conditions.

G cluster_0 Protecting Group Strategies A Molecule with Multiple Functional Groups B Protect with Orthogonal Groups (e.g., Boc, Fmoc, Phenacyl) A->B C Selective Deprotection of Boc (Acidic Conditions) B->C D Selective Deprotection of Fmoc (Basic Conditions) B->D E Selective Deprotection of Phenacyl (Reductive Conditions) B->E F Further Synthetic Transformations C->F D->F E->F

Caption: Logic of orthogonal protecting group strategies.

Conclusion: A Versatile Tool with a Defined Reactivity Profile

This compound is a valuable reagent whose utility is defined by its specific cross-reactivity profile. Its high reactivity towards soft nucleophiles like amines and thiols at the α-position, coupled with its relative stability towards alcohols and acidic/basic conditions (for the ester linkage), makes it a predictable and useful tool in multistep synthesis. By understanding the principles outlined in this guide and employing the suggested experimental protocols, researchers can confidently incorporate this reagent into their synthetic strategies, leveraging its unique reactivity to achieve their molecular targets with precision and efficiency.

References

  • PubChem. This compound. [Link][1]

  • ChemSynthesis. This compound. [Link][2]

  • Katayama, H., & Hojo, H. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 11(26), 4405–4413. [Link][3]

  • Organic Chemistry Portal. Protecting Groups. [Link][4]

  • LibreTexts Chemistry. Protecting Groups in Organic Synthesis. [Link][5]

Sources

A Comparative Guide to the Synthetic Utility of α-Acetoxy-p-methoxyacetophenone in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials and synthetic routes is paramount to the efficient discovery and production of novel chemical entities. α-Acetoxy-p-methoxyacetophenone, a readily accessible derivative of the common building block p-methoxyacetophenone, presents itself as a versatile precursor for the synthesis of a variety of heterocyclic scaffolds of medicinal and materials science interest. This guide provides an in-depth technical comparison of synthetic routes that utilize α-acetoxy-p-methoxyacetophenone, focusing on the synthesis of oxazoles, thiazoles, and imidazoles. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental design, and present detailed protocols to enable researchers to leverage this valuable synthon in their work.

Introduction to α-Acetoxy-p-methoxyacetophenone: A Versatile Building Block

α-Acetoxy-p-methoxyacetophenone possesses two key reactive sites: the carbonyl group and the α-carbon bearing an acetoxy group. The acetoxy moiety, being a good leaving group, imparts reactivity to the α-position analogous to that of α-haloketones, which are classical precursors in heterocyclic synthesis. This allows for nucleophilic substitution reactions at the α-carbon, followed by intramolecular condensation with the ketone functionality to construct five-membered heterocyclic rings. The presence of the p-methoxy group on the phenyl ring influences the electronic properties of the molecule, which can affect reaction rates and regioselectivity.

This guide will explore three major synthetic applications of α-acetoxy-p-methoxyacetophenone in the construction of key heterocyclic systems.

I. Synthesis of Oxazoles via the Robinson-Gabriel Pathway

The Robinson-Gabriel synthesis is a powerful method for the preparation of oxazoles, which are important structural motifs in many natural products and pharmaceuticals.[1][2] The classical approach involves the cyclodehydration of 2-acylamino-ketones.[1] α-Acetoxy-p-methoxyacetophenone serves as an excellent precursor to the requisite 2-acylamino-ketone intermediate.

Mechanistic Rationale and Strategic Considerations

The synthetic strategy involves a two-step sequence. First, the acetoxy group of α-acetoxy-p-methoxyacetophenone is displaced by an amine to furnish an α-amino ketone, which is subsequently acylated to yield the key 2-acylamino-ketone intermediate. This intermediate then undergoes acid-catalyzed cyclodehydration to form the oxazole ring. The choice of the acylating agent in the first step determines the substituent at the 2-position of the resulting oxazole, while the p-methoxyphenyl group from the starting material will reside at the 5-position.

dot

Robinson_Gabriel start α-Acetoxy-p-methoxyacetophenone intermediate1 α-Amino-p-methoxyacetophenone start->intermediate1 1. Amine Nucleophile 2. Hydrolysis intermediate2 2-Acylamino-p-methoxyacetophenone intermediate1->intermediate2 Acylating Agent (RCOCl) product 2,5-Disubstituted Oxazole intermediate2->product Cyclodehydration (e.g., H₂SO₄, PPA) Hantzsch_Thiazole start α-Acetoxy-p-methoxyacetophenone intermediate S-Alkylated Intermediate start->intermediate Nucleophilic Attack thioamide Thioamide (R-CSNH₂) thioamide->intermediate thiazole 2,4-Disubstituted Thiazole intermediate->thiazole Intramolecular Cyclization & Dehydration Imidazole_Synthesis cluster_0 Route A: Reaction with Amidine cluster_1 Route B: Debus-Radziszewski Type Reaction start_A α-Acetoxy-p-methoxyacetophenone product_A 2,4-Disubstituted Imidazole start_A->product_A amidine Amidine (R-C(NH)NH₂) amidine->product_A start_B α-Acetoxy-p-methoxyacetophenone product_B Polysubstituted Imidazole start_B->product_B reagents_B Aldehyde (R'CHO) + Ammonia (NH₃) reagents_B->product_B

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4-Methoxyphenyl)-2-oxoethyl acetate. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation upon contact[1].

  • Eye Damage: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[1].

Based on its chemical class (non-halogenated organic solvent, ketone, ester), it should be treated as a flammable organic compound. Therefore, it must be disposed of as hazardous chemical waste; sink or trash disposal is strictly prohibited.[2][3]

Table 1: Hazard and Safety Summary
Hazard CategoryGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowedStandard laboratory attire, nitrile gloves
Skin Corrosion/Irritation H315: Causes skin irritationNitrile gloves (or other chemically resistant gloves), lab coat
Serious Eye Damage/Irritation H319: Causes serious eye irritationSafety goggles with side-shields or a face shield[1]
Respiratory Irritation H335: May cause respiratory irritationUse only in a certified chemical fume hood
Flammability Not classified, but assumed based on chemical classStore away from ignition sources

Waste Characterization and Segregation: The Cornerstone of Safety

Proper segregation of chemical waste is paramount to prevent dangerous reactions within a waste container.[4] this compound waste must be classified and handled as non-halogenated organic waste .

Critical Segregation Protocols:

  • DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates). Ketones can react violently with oxidizers.[5]

  • DO NOT mix with strong acids or bases. This can catalyze unintended reactions or generate heat. Store acids and bases separately.[4]

  • DO NOT mix with halogenated organic waste (e.g., dichloromethane, chloroform). Combining waste streams complicates the final disposal process and increases costs.

  • DO NOT mix with aqueous waste. Keep organic and aqueous waste streams separate.[2]

This waste should be collected in a dedicated container specifically for non-halogenated organic solvents.[5]

Step-by-Step Disposal Procedure

This protocol outlines the process from the point of generation to the satellite accumulation area (SAA).[4][6] All laboratories generating hazardous waste must establish an SAA, which can be a designated area within a fume hood or a specific cabinet.[4]

Waste Container Preparation and Labeling
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap.[2][4] High-density polyethylene (HDPE) or the original product container are ideal choices.[5] Do not use food-grade containers like jars.[4]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly.[6] The label must include:

    • The words "HAZARDOUS WASTE "[7].

    • The full chemical name: "This compound ". Avoid formulas or abbreviations.[4]

    • A list of all components and their approximate percentages if it is a mixed waste stream.

    • The associated hazards (e.g., "Flammable, Irritant, Toxic").[4]

    • The date the container becomes full.[4]

Waste Accumulation
  • Work in a Ventilated Area: Always handle and transfer the chemical waste inside a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Transfer the Waste: Carefully pour the liquid waste into the prepared hazardous waste container using a funnel to prevent spills on the container's exterior.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[5]

  • Secure the Container: Tightly seal the container cap immediately after adding waste. Containers must remain closed at all times except when actively adding or removing material.[2]

  • Store in SAA: Place the sealed container in your designated Satellite Accumulation Area (SAA). The SAA must be under the direct control of laboratory personnel and should provide secondary containment (e.g., a tray) for all liquid waste containers.[2][8]

Decontaminating Empty Containers

Containers that once held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent, such as acetone or ethanol. Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[3]

  • Collect the Rinsate: The solvent rinsate is now considered hazardous waste. Collect all three rinses and add them to your non-halogenated organic waste container.[3]

  • Deface the Label: Completely remove or deface the original chemical label on the empty, rinsed container.

  • Final Disposal: After triple rinsing and defacing the label, the container can be disposed of in the regular laboratory trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Diagram 1: Disposal Workflow for this compound start Waste Generated (Pure compound, solution, or contaminated material) is_bulk Bulk Liquid or Solid Waste? start->is_bulk Liquid/Solid is_container Empty Container? start->is_container Container collect_waste 1. Transfer to a labeled 'Non-Halogenated Organic Waste' container in a fume hood. is_bulk->collect_waste Yes triple_rinse 1. Triple rinse with a suitable solvent (e.g., acetone). is_container->triple_rinse Yes check_fill Container >90% full? collect_waste->check_fill store_saa 2. Securely cap and store in Satellite Accumulation Area (SAA) with secondary containment. check_fill->store_saa No contact_ehs 3. Date the container and contact Environmental Health & Safety (EHS) for waste pickup. check_fill->contact_ehs Yes store_saa->check_fill Continue accumulating collect_rinsate 2. Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate deface_dispose 3. Deface original label. Dispose of container in regular trash. collect_rinsate->deface_dispose

Caption: Disposal decision workflow from waste generation to final container management.

Emergency Procedures: Spill Management

In the event of a spill during handling or disposal, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, diatomite, or universal binders) to absorb the spilled liquid.[1]

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated waste container. This cleanup material is now considered hazardous waste and must be disposed of accordingly.[1][3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.[1]

For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[2]

Regulatory Framework

In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Your institution will have a generator status (e.g., Very Small, Small, or Large Quantity Generator) that dictates specific storage time limits and documentation requirements.[6][7] By following this guide, you are adhering to the foundational principles of RCRA and ensuring your laboratory remains in compliance.

References

  • 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid-SDS-MedChemExpress. MedChemExpress.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Waste Management: The New Regulations.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Methoxyphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical, including novel reagents like 2-(4-Methoxyphenyl)-2-oxoethyl acetate, requires a foundational understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that safety is an integral, self-validating component of your experimental workflow.

Hazard Assessment: Understanding the Adversary

This compound, an aromatic ketone and acetate ester, lacks extensive public toxicological data. Therefore, prudent practice dictates we handle it with the caution afforded to analogous compounds with known hazards. Based on safety data for structurally similar chemicals, we can anticipate the following GHS classifications under OSHA HCS (29 CFR 1910.1200).[1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.[1][2][3]

This hazard profile establishes the fundamental need for a multi-layered PPE strategy focused on preventing dermal, ocular, and respiratory exposure.

The First Line of Defense: Engineering Controls

Before any PPE is selected, the primary method for exposure control must be through engineering solutions.[4] Personal protective equipment should be considered the final barrier between you and the chemical, not the first.

  • Chemical Fume Hood: All handling of this compound, especially when in solid (dust) form or as a volatile solution, must be conducted within a properly functioning chemical fume hood.[4][5] This is the most critical step in minimizing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Work should never be performed on an open bench.[6]

  • Emergency Equipment: An operational safety shower and eyewash station must be readily accessible and recently tested.[4][7]

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the quantities of material being handled.

Eye and Face Protection

Direct ocular exposure can cause serious, potentially irreversible damage. Standard prescription glasses are not a substitute for safety eyewear.[8]

  • Minimum Requirement: At all times in the laboratory, wear ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields.[1]

  • Splash Hazard: When handling solutions or performing vigorous reactions, upgrade to chemical splash goggles for a complete seal around the eyes.[9]

  • High-Risk Operations: For procedures involving larger quantities (>10g) or a significant risk of splashing (e.g., transfers, distillations), a face shield must be worn in conjunction with chemical splash goggles to protect the entire face.[1][7]

Hand Protection: The Critical Barrier

Skin contact is a primary route of exposure.[7] The choice of glove material is critical and depends on its resistance to the specific chemical class. For aromatic ketones and esters, a single glove material may not be sufficient for prolonged tasks.

Glove MaterialSuitability & Rationale
Nitrile Good for Splash Protection. Provides a good barrier against incidental contact with solids and non-aggressive solutions. Nitrile gloves should be changed immediately upon known contamination.[8]
Neoprene Recommended for Extended Use. Offers better resistance to a broader range of chemicals, including some solvents, oils, and acids, compared to nitrile.[8]
PVC (Polyvinyl Chloride) Acceptable Alternative. Can be used for tasks involving potential splashes.

Protocol for Glove Use:

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[10]

  • Donning: Wash and dry hands before putting on gloves.

  • Doffing: Remove gloves without touching the outside contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in the appropriate chemical waste container immediately after use.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[1]

Body Protection

Contamination of personal clothing can lead to prolonged, unnoticed skin exposure.

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front is mandatory.[8] It should be kept clean and buttoned at all times when in the lab.

  • Appropriate Attire: Long pants and closed-toe shoes are required. Sandals, shorts, and loose-fitting clothing are prohibited.[8]

  • Chemical-Resistant Apron: For tasks involving significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]

Respiratory Protection

While engineering controls are primary, respiratory protection may be necessary in specific situations.

  • Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Potential for Aerosolization: If handling large quantities of the solid material outside of a fume hood (not recommended) or if there is a potential for significant aerosol generation (e.g., during sonication), a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][9]

  • Emergency Spill: In the event of a large spill outside of a fume hood, a self-contained breathing apparatus (SCBA) may be required for cleanup personnel.[11]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before starting, review the Safety Data Sheet (SDS) for any new information.[8] Ensure the fume hood is operational and the work area is clear of clutter.[12]

  • PPE Donning: Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, safety glasses/goggles, and finally, gloves.

  • Weighing/Transfer: Conduct all weighing and transfers of the solid chemical within the fume hood to contain dust.[4] Use a spatula and weighing paper or a contained vessel.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After the procedure, decontaminate all surfaces.[10]

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

Spill and Emergency Response
  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[13]

    • Pick up the absorbed material with non-sparking tools and place it in a sealed, labeled container for hazardous waste.

    • Wipe the area clean with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the lab to contain vapors.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal
  • Segregation: All waste contaminated with this compound (gloves, weighing paper, absorbent materials, empty containers) must be segregated into a designated, labeled hazardous waste container.[5]

  • Container Management: Keep waste containers closed except when adding waste.[1]

  • Regulatory Compliance: Do not pour any amount of this chemical or its solutions down the drain.[1] All disposal must be in accordance with federal, state, and local regulations.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop No base_ppe Minimum PPE: - Safety Glasses (side shields) - Lab Coat - Nitrile Gloves fume_hood->base_ppe Yes task_assessment Assess Task: What is the scale and nature of the work? base_ppe->task_assessment weighing_solid Weighing small amount of solid (<1g)? task_assessment->weighing_solid splash_risk Significant splash risk? (e.g., solution transfer, >100mL) task_assessment->splash_risk aerosol_risk Aerosolization risk? (e.g., large spill, sonication) task_assessment->aerosol_risk final_ppe Proceed with Experiment weighing_solid->final_ppe Yes goggles Upgrade to: Chemical Splash Goggles splash_risk->goggles Yes splash_risk->final_ppe No respirator Add: NIOSH-approved Respirator aerosol_risk->respirator Yes aerosol_risk->final_ppe No face_shield Add: Face Shield goggles->face_shield face_shield->final_ppe respirator->final_ppe

Caption: PPE selection workflow for handling this compound.

References

  • Safety Data Sheet - Angene Chemical. (2026). Provides GHS classification, handling, and PPE recommendations for analogous compounds. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Details hazard identification and precautionary statements for a related methoxyphenyl compound. Link

  • SAFETY DATA SHEET - MarkHerb. (n.d.). Outlines personal protective equipment and handling procedures for a similar chemical structure. Link

  • Safety Data Sheet - AA Blocks. (2025). Lists GHS classifications and precautionary statements for a related methoxyphenyl compound. Link

  • SAFETY DATA SHEET - PPG. (2025). Describes hazards including skin and eye irritation for chemical mixtures containing related substances. Link

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Recommends ensuring adequate ventilation and access to safety showers and eyewash stations. Link

  • Material Safety Data Sheet - Acetophenone-d8 - Cole-Parmer. (n.d.). Recommends specific PPE for acetophenone, a parent compound. Link

  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.). Provides general best practices for laboratory PPE. Link

  • Safety Data Sheet - Renfert. (2025). Describes procedures for handling corrosive materials and responding to spills. Link

  • SAFETY DATA SHEET - Fisher Scientific. (2009). Discusses flammability and hazardous decomposition products for related chemicals. Link

  • Acetophenone - Safety Data Sheet - ChemicalBook. (n.d.). Details spill cleanup procedures for the parent compound acetophenone. Link

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  • Personal protective equipment for handling 4'-(Methylthio)acetophenone - Benchchem. (2025). Emphasizes the importance of engineering controls like fume hoods. Link

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2-(4-Methoxyphenyl)-2-oxoethyl acetate
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